Dihydroartemisinin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(1S,5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12?,13-,14+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-OXRDZOJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2[C@H](C(O[C@H]3[C@@]24C1CC[C@@](O3)(OO4)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71939-50-9 | |
| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dihydroartemisinin: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms by which DHA exerts its cytotoxic effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cancer therapies. This document summarizes key findings, presents quantitative data for comparative analysis, details experimental methodologies, and provides visual representations of the critical signaling pathways involved.
Core Mechanisms of Action
DHA's anticancer activity is multifaceted, targeting several key cellular processes essential for tumor growth and survival. The primary mechanisms include the induction of various forms of programmed cell death, inhibition of cell proliferation and metastasis, and modulation of the tumor microenvironment.[1][2] A central theme underlying these mechanisms is the generation of reactive oxygen species (ROS) through the iron-dependent cleavage of DHA's endoperoxide bridge.[2][4][5]
Induction of Programmed Cell Death
DHA has been shown to induce multiple forms of programmed cell death in cancer cells, including apoptosis, ferroptosis, and autophagy-dependent cell death.
a) Apoptosis:
DHA triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6] A key initiating event is the accumulation of ROS, which leads to mitochondrial dysfunction.[6][7]
-
Intrinsic Pathway: DHA-induced ROS production promotes the translocation of Bax to the mitochondria, leading to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm.[6] This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death.[1][6] In breast cancer cells, DHA has been shown to increase the expression of caspase-8, cleaved caspase-9, and Bim, while activating Bid and inducing cytochrome c release.[1]
-
Extrinsic Pathway: Evidence suggests that DHA can also activate the death receptor-mediated pathway, leading to the activation of caspase-8.[1][6]
b) Ferroptosis:
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species.[8] DHA has been identified as a potent inducer of ferroptosis in various cancer types, including glioblastoma and primary liver cancer.[8][9][10]
The mechanism involves the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[8] This inhibition, coupled with DHA-induced ROS production, leads to overwhelming lipid peroxidation and subsequent cell death.[8] The selective killing effect of DHA is partly attributed to the higher expression of transferrin receptors on cancer cells, which leads to increased intracellular iron levels that can react with DHA's endoperoxide bridge.[8] In primary liver cancer cells, DHA-induced ferroptosis is associated with the upregulation of CHAC1 expression through the unfolded protein response.[9][10]
c) Autophagy:
The role of autophagy in DHA-treated cancer cells is complex and appears to be context-dependent. In some cases, DHA induces autophagy, which can contribute to cell death.[1] For instance, in certain breast cancer models, autophagy-mediated type II programmed cell death has been observed.[1] However, in other scenarios, autophagy may act as a survival mechanism, and its inhibition can enhance DHA-induced cell death.[1]
Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest
DHA effectively inhibits the proliferation of a wide range of cancer cells.[1][2] This is often achieved by inducing cell cycle arrest at different phases.
-
G1/G0 Arrest: In some cancer cell lines, DHA treatment leads to an accumulation of cells in the G1 or G0 phase of the cell cycle.[11] This can be mediated by the downregulation of key cell cycle regulatory proteins such as cyclin D1, CDK2, and CDK4.[12]
-
G2/M Arrest: In other cancer types, DHA has been shown to induce arrest at the G2/M checkpoint.[13] For example, in chemotherapy-resistant breast cancer cells, DHA enhanced doxorubicin sensitivity by promoting G2/M phase arrest.[14]
-
S Phase Arrest: In Jurkat leukemic cells, low doses of DHA were found to cause cell cycle arrest in the S phase.[15] This was associated with a decrease in phosphorylated retinoblastoma protein (pRb) and cyclin A levels, and an increase in the level of the cell cycle inhibitor p21.[15]
Anti-Metastatic and Anti-Angiogenic Effects
DHA has demonstrated significant potential in inhibiting cancer metastasis and angiogenesis, two critical processes for tumor progression and dissemination.[1][16][17]
-
Inhibition of Metastasis: DHA can suppress the migration and invasion of cancer cells by modulating various signaling pathways.[1] For example, in non-small cell lung cancer, DHA was observed to inhibit cell proliferation, migration, invasion, and cancer stem cell properties by suppressing the Wnt/β-catenin signaling pathway.[1] In laryngeal carcinoma, DHA was found to inactivate STAT3 in cancer stem cells, thereby preventing distant metastasis.[18]
-
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for supplying nutrients to tumors. DHA inhibits angiogenesis by downregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP-2 and MMP-9).[16][19][20] Mechanistically, DHA has been shown to inhibit the phosphorylation of key signaling proteins involved in angiogenesis, including PI3K, AKT, ERK, and NF-κB.[16][21]
Immunomodulatory Effects
Emerging evidence suggests that DHA can modulate the immune system to enhance anti-tumor immunity.[1][2] It has been shown to correct the immunosuppressive state in tumor-bearing mice by reducing the secretion of immunosuppressive cytokines like IL-10 and TGF-β, and by suppressing the number and function of regulatory T cells (Tregs).[2] This leads to the activation of T-cell-mediated anti-tumor immune responses.[2]
Quantitative Data on DHA's Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (DHA) against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (h) | Reference |
| Colorectal Cancer (Early-Stage) | SW1116 | 63.79 ± 9.57 | 24 | [22] |
| Colorectal Cancer (Early-Stage) | SW480 | 65.19 ± 5.89 | 24 | [22] |
| Colorectal Cancer (Late-Stage) | SW620 | 15.08 ± 1.70 | 24 | [22] |
| Colorectal Cancer (Late-Stage) | DLD-1 | 38.46 ± 4.15 | 24 | [22] |
| Colorectal Cancer (Late-Stage) | HCT116 | Not specified | 24 | [22] |
| Colorectal Cancer (Late-Stage) | COLO205 | Not specified | 24 | [22] |
| Non-cancerous Colon Epithelial | CCD841 CoN | Higher than late-stage CRC | 24 | [22] |
| Non-cancerous Small Intestine Epithelial | IEC-6 | Higher than late-stage CRC | 24 | [22] |
Key Experimental Protocols
This section outlines the general methodologies for key experiments frequently cited in the study of DHA's anticancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
DHA Treatment: Treat the cells with a range of DHA concentrations for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with DHA at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse DHA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ROS Measurement (DCFH-DA Staining)
-
Cell Treatment: Treat cells with DHA for the desired duration.
-
Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in cancer cells.
Caption: DHA-induced apoptosis signaling pathways.
Caption: Mechanism of DHA-induced ferroptosis.
Caption: DHA's inhibitory effect on angiogenesis signaling.
Caption: Experimental workflow for apoptosis analysis.
Conclusion
This compound exhibits a remarkable breadth of anticancer activities, targeting multiple fundamental cellular processes. Its ability to induce various forms of programmed cell death, halt cell cycle progression, and inhibit metastasis and angiogenesis, largely driven by the generation of reactive oxygen species, underscores its potential as a versatile therapeutic agent. The quantitative data and signaling pathway visualizations provided in this guide offer a solid foundation for further research and development. A deeper understanding of the nuanced, context-dependent effects of DHA in different cancer types will be crucial for its successful translation into clinical practice, potentially as a standalone therapy or in combination with existing treatments to overcome drug resistance and improve patient outcomes.
References
- 1. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound increases gemcitabine therapeutic efficacy in ovarian cancer by inducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Single-cell analysis of this compound-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. This compound triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response‑induced upregulation of CHAC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. A Critical Review on the Effect of Docosahexaenoic Acid (DHA) on Cancer Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-cycle arrest in Jurkat leukaemic cells: a possible role for docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits angiogenesis in breast cancer via regulating VEGF and MMP-2/-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. This compound Prevents Distant Metastasis of Laryngeal Carcinoma by Inactivating STAT3 in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibits melanoma migration and metastasis by affecting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Discovery and history of Dihydroartemisinin
An In-depth Technical Guide on the Discovery and History of Dihydroartemisinin
Introduction
This compound (DHA), a semi-synthetic derivative of artemisinin, stands as a cornerstone in the modern treatment of malaria. It is the active metabolite of all artemisinin compounds and is characterized by its potent and rapid schizonticidal activity against Plasmodium species, including multi-drug resistant strains.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The journey to this compound began with the discovery of its parent compound, artemisinin, in the 1970s by Chinese scientist Tu Youyou, who was awarded the 2015 Nobel Prize in Physiology or Medicine for this work.[2] Artemisinin was isolated from the plant Artemisia annua (sweet wormwood), a herb used in traditional Chinese medicine for treating fevers.[2]
Following the elucidation of artemisinin's structure, which features a unique 1,2,4-trioxane endoperoxide bridge crucial for its antimalarial activity, efforts were made to improve its pharmacological properties.[2] Chinese scientists subsequently developed several derivatives to enhance efficacy and solubility.[3] this compound was first synthesized in 1976 and was found to be more potent than artemisinin itself.[4][5] It was later understood that other artemisinin derivatives, such as artesunate and artemether, are in fact prodrugs that are rapidly metabolized to DHA in the body.[6] This established DHA as the central active compound responsible for the therapeutic effects of the entire class of artemisinin-based drugs.
Synthesis of this compound
This compound is synthesized from artemisinin through the reduction of the lactone group to a lactol (hemiacetal). The most common laboratory-scale method involves the use of sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol at a reduced temperature.
Experimental Protocol: Synthesis of this compound from Artemisinin
Objective: To reduce the lactone group of artemisinin to a hemiacetal to form this compound.
Materials:
-
Artemisinin
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (CH₃COOH)
-
Cold deionized water
-
Ethyl acetate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Suspend artemisinin in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath to a temperature between 0 and 5°C.
-
While stirring vigorously, add sodium borohydride portion-wise to the cooled suspension over a period of 20-30 minutes.[7] The molar ratio of artemisinin to NaBH₄ can be varied, but a ratio of approximately 1:1.5 is often used.[7]
-
Continue stirring the reaction mixture in the ice bath for an additional 1 to 3 hours.[7]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by carefully adding glacial acetic acid until the pH is between 5 and 6.[7] This step is crucial to quench the excess NaBH₄.
-
Concentrate the neutralized solution by removing most of the methanol using a rotary evaporator.
-
Dilute the resulting residue with cold deionized water and stir for 15 minutes at room temperature to precipitate the this compound.[7]
-
Collect the precipitate by filtration, wash it thoroughly with cold deionized water, and dry it to obtain the final product.[7]
Alternative Workup: An alternative to precipitation involves evaporating the neutralized reaction mixture to dryness and then extracting the this compound from the residue using ethyl acetate.
Synthesis Workflow Diagram
References
- 1. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemether-Lumefantrine versus this compound-Piperaquine for Treating Uncomplicated Malaria: A Randomized Trial to Guide Policy in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Dihydroartemisinin from Artemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semisynthetic derivative of artemisinin, is a cornerstone in the global fight against malaria. As the active metabolite of all clinically used artemisinin derivatives, its efficient synthesis is of paramount importance for the production of Artemisinin-based Combination Therapies (ACTs). This technical guide provides an in-depth overview of the core process for synthesizing this compound from its natural precursor, artemisinin. The primary route involves the reduction of the lactone moiety of artemisinin to a lactol, a transformation that must be conducted with care to preserve the crucial endoperoxide bridge responsible for its antimalarial activity.[1] This document details the prevalent experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathway and experimental workflow.
Chemical Synthesis Overview
The most common and economically viable method for the synthesis of this compound is the reduction of artemisinin using sodium borohydride (NaBH₄) in an alcoholic solvent, typically methanol.[2][3][4] This reaction selectively reduces the lactone carbonyl group to a hydroxyl group, yielding this compound as a mixture of two epimers, α-DHA and β-DHA.[3][5] The reaction is typically performed at low temperatures (0–5 °C) to control reactivity and minimize side reactions.[4][6]
Alternative reducing agents such as diisobutylaluminium hydride (DIBAL-H) have also been employed, though NaBH₄ remains the reagent of choice for large-scale production due to its lower cost and easier handling.[4][7] More recently, continuous flow synthesis methods have been developed to improve reaction efficiency, safety, and scalability.[8][9][10]
Reaction Pathway
The chemical transformation from artemisinin to this compound is a straightforward reduction. The mechanism involves the nucleophilic attack of a hydride ion from sodium borohydride on the electrophilic carbonyl carbon of the lactone ring in artemisinin. This is followed by protonation of the resulting alkoxide intermediate during the work-up step to yield the hemiacetal (lactol) form, which is this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported protocols for the synthesis of this compound from artemisinin. This allows for a direct comparison of reaction conditions and outcomes.
| Reducing Agent | Solvent | Artemisinin:Reagent (molar ratio) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |
| NaBH₄ | Methanol | 1:1.5 | 0–5 | 3 | 97.15 | 143–145 | [6] |
| NaBH₄ | Methanol | 1:2.5 | 0–5 | 1 | Not specified | Not specified | |
| NaBH₄ | Methanol | 1:3 | 0–5 | 5 | Not specified | Not specified | |
| NaBH₄ | Methanol | 1:2.5 | 0–5 | 0.5 | 79-89 | Not specified | [4] |
| Ni/TiO₂ (catalyst) | Methanol | Not specified | 100 | 5 | 16.58 | 141-143 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound based on commonly cited laboratory-scale procedures.
Protocol 1: Sodium Borohydride Reduction in Methanol
This protocol is adapted from a widely used and effective method for the synthesis of this compound.[6]
Materials:
-
Artemisinin
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Cold deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolve artemisinin (e.g., 2 g, 7.08 mmol) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the stirred solution to 0–5 °C using an ice bath.
-
Slowly add sodium borohydride (e.g., 0.40 g, 10.62 mmol) to the solution over a period of 20 minutes, maintaining the temperature between 0–5 °C.
-
Continue stirring the reaction mixture at 0–5 °C for an additional 3 hours.
-
Neutralize the reaction mixture by the careful addition of glacial acetic acid while ensuring the temperature remains at 0–5 °C.
-
Concentrate the neutralized mixture by removing most of the methanol using a rotary evaporator.
-
Dilute the concentrated residue with cold water (e.g., 100 mL) and stir for 15 minutes at room temperature to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with three portions of cold water (e.g., 100 mL each).
-
Dry the purified this compound product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from artemisinin is a well-established and efficient process, crucial for the production of life-saving antimalarial drugs. The reduction using sodium borohydride in methanol remains the most practical and widely adopted method, offering high yields and operational simplicity. For drug development professionals and researchers, a thorough understanding of this core synthesis, including its stoichiometry, reaction conditions, and purification procedures, is essential for ensuring the quality and accessibility of these vital medicines. Further innovations in continuous flow chemistry promise to enhance the efficiency and safety of this compound production, contributing to a more stable and affordable supply chain for ACTs.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Continuous synthesis of artemisinin-derived medicines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05098C [pubs.rsc.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. GB2494676A - Reduction of artemisinin to this compound and suitable apparatus - Google Patents [patents.google.com]
Unraveling the Molecular Arsenal of Dihydroartemisinin Against Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of all artemisinin-based compounds, remains a cornerstone of frontline antimalarial therapies. Its potent and rapid parasiticidal activity is primarily attributed to the iron-mediated cleavage of its endoperoxide bridge within the Plasmodium falciparum-infected erythrocyte. This event unleashes a torrent of reactive oxygen species (ROS), inducing widespread oxidative stress and alkylating a multitude of biological macromolecules. While this general mechanism is well-established, a deep and comprehensive understanding of the specific molecular targets of DHA is crucial for combating emerging drug resistance and developing next-generation antimalarials. This technical guide provides an in-depth exploration of the known and putative biological targets of DHA in P. falciparum, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Introduction
The remarkable efficacy of artemisinin and its derivatives, such as this compound (DHA), has significantly reduced the global burden of malaria. DHA's mechanism of action is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by the iron-rich environment of the parasite's food vacuole, where hemoglobin digestion releases substantial amounts of heme.[1][2][3] This activation generates highly reactive carbon-centered radicals that indiscriminately alkylate a wide array of parasite biomolecules, leading to widespread cellular damage and parasite death.[4][5] The promiscuous nature of DHA's targeting is a key feature of its high potency.[4][5]
Recent advances in chemical proteomics and other advanced methodologies have enabled a more systematic identification of the direct protein targets of DHA, moving beyond the initial hypothesis of a single target. These studies have revealed a broad spectrum of proteins involved in essential cellular processes that are compromised by DHA's activity. This guide will synthesize these findings, providing a detailed overview of the primary targets and the downstream cellular consequences of their inhibition.
Key Biological Targets of this compound
The action of DHA in P. falciparum is multifaceted, impacting a wide range of cellular components. The primary targets can be broadly categorized as heme and a diverse array of proteins involved in critical metabolic and signaling pathways.
Heme: The Initial Activator and a Primary Target
Heme, derived from the digestion of host hemoglobin, is not only the primary activator of DHA but also a significant target of the drug's alkylating activity. The interaction between DHA and heme is a critical initiating step in the drug's parasiticidal action.
-
Activation: The ferrous iron (Fe²⁺) within the heme molecule catalyzes the cleavage of the endoperoxide bridge of DHA, generating cytotoxic carbon-centered radicals.[2][6]
-
Alkylation and Inhibition of Hemozoin Formation: Activated DHA can covalently bind to heme, forming DHA-heme adducts.[3] This process has a dual effect: it directly damages the heme molecule and also inhibits its detoxification into hemozoin crystals, leading to an accumulation of toxic free heme within the parasite.[7][8]
Protein Targets: A Promiscuous Attack on the Parasite Proteome
Chemical proteomics studies, utilizing alkyne-tagged artemisinin analogs, have identified a large number of covalent protein targets of DHA in P. falciparum. These studies have underscored the promiscuous nature of DHA's alkylating activity, which disrupts a multitude of essential cellular processes. One landmark study identified 124 protein targets of artemisinin, highlighting the drug's widespread impact on the parasite's biochemical landscape.[4][5][9][10]
While a comprehensive list of all identified targets is extensive, they can be broadly categorized by their function:
-
Glycolysis and Metabolism: Several key enzymes involved in the parasite's energy metabolism are targeted by DHA, disrupting ATP production.
-
Protein Synthesis and Folding: Components of the ribosome and proteins involved in protein folding are alkylated, leading to impaired protein synthesis and the accumulation of misfolded proteins.
-
Redox Homeostasis: Proteins involved in maintaining the parasite's redox balance are targeted, exacerbating the oxidative stress initiated by DHA activation.
-
Signal Transduction: Key proteins in signaling pathways are modified, disrupting cellular regulation.
-
Ubiquitin-Proteasome System: Components of the proteasome are targeted, impairing the parasite's ability to degrade damaged proteins.[11][12]
A selection of prominent and validated protein targets is presented in the quantitative data section.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the efficacy of DHA against P. falciparum and its interaction with specific targets.
Table 1: In Vitro Efficacy of this compound against P. falciparum Strains
| Parasite Strain | IC50 (nM) | Notes | Reference(s) |
| 3D7 | 4.12 | Artemisinin-sensitive strain | [6][13] |
| Dd2 | 3.2 - 7.6 | Artemisinin-resistant strain | [14] |
| 7G8 | 3.2 - 7.6 | Artemisinin-resistant strain | [14] |
| HB3 | 3.2 - 7.6 | Artemisinin-sensitive strain | [14] |
| D10 | 3.2 - 7.6 | Artemisinin-sensitive strain | [14] |
| Clinical Isolates (Cameroon) | Geometric Mean: 1.11 (Range: 0.25 - 4.56) | Chloroquine-sensitive and -resistant isolates showed similar susceptibility to DHA. | [15] |
| NF54 (K13 WT) | 4.2 ± 0.5 | Artemisinin-susceptible wild-type | [16] |
| Patient Isolate (R561H) | 14.1 ± 4.0 | K13 mutation associated with resistance | [16] |
| Patient Isolate (A675V) | 7.4 ± 3.3 | K13 mutation associated with resistance | [16] |
| Patient Isolate (C469F) | 6.9 ± 1.5 | K13 mutation associated with resistance | [16] |
Table 2: Inhibition of Specific Targets by Artemisinin Derivatives
| Target | Inhibitor | IC50 / Effect | Experimental System | Reference(s) |
| PfATP6 (SERCA) | This compound | IC50 values in K667Δpdr5::PfATP6 yeast were 4-11 times lower than in the PDR5-intact strain. | Heterologous expression in Saccharomyces cerevisiae | [17] |
| Hemozoin Formation | This compound | Potent inhibitor of hemozoin crystallization under reducing conditions. | In vitro β-hematin inhibition assay | [8] |
| Pyruvate Kinase (PyrK) | Activated Artesunate | Dose-dependent inhibition of in vitro activity. | In vitro enzyme assay | [7] |
| Lactate Dehydrogenase (LDH) | Activated Artesunate | Dose-dependent inhibition of in vitro activity. | In vitro enzyme assay | [7] |
| PfPI3K | This compound | Blocks production of PI3P at low nanomolar concentrations. | In vitro in P. falciparum | [18] |
Key Signaling Pathways and Cellular Responses
The widespread alkylation of proteins by DHA triggers significant stress responses and disrupts critical signaling pathways within the parasite.
Oxidative Stress Response
The generation of ROS upon DHA activation is the primary insult to the parasite. This leads to a state of severe oxidative stress, characterized by damage to proteins, lipids, and nucleic acids.[2] The parasite's antioxidant systems are overwhelmed, contributing to its rapid demise.
Unfolded Protein Response (UPR) and Proteasome Inhibition
The extensive protein damage caused by DHA leads to the accumulation of misfolded and damaged proteins, activating the Unfolded Protein Response (UPR).[4][11] This is a cellular stress response aimed at restoring protein homeostasis. However, DHA also compromises the function of the parasite's proteasome, the primary machinery for degrading damaged proteins.[11][12] This dual action of inducing protein damage while simultaneously inhibiting its clearance creates a toxic accumulation of ubiquitinated proteins, ultimately leading to parasite death.[11][17] The PERK homolog, PfPK4, is a key kinase that mediates the UPR in response to DHA by phosphorylating eIF2α.[11][19][20]
PI3K/Akt and MAPK Signaling Pathways
Emerging evidence suggests that DHA may also modulate key signaling pathways in P. falciparum, including the PI3K/Akt and MAPK pathways. In mammalian cells, DHA has been shown to inhibit these pathways, which are crucial for cell growth, proliferation, and survival.[18] While the precise mechanisms in P. falciparum are still under investigation, the inhibition of PfPI3K by DHA has been demonstrated, leading to a blockage in the production of phosphatidylinositol-3-phosphate (PI3P), a key signaling molecule.[18] The disruption of these pathways likely contributes to the overall parasiticidal effect of DHA. Further research is needed to fully elucidate the components and regulation of these pathways in the parasite and how they are specifically targeted by DHA.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to identify and validate the biological targets of DHA in P. falciparum.
Chemical Proteomics for Target Identification
This approach utilizes chemically modified DHA probes to covalently label and subsequently identify its protein targets.
Protocol: Alkyne-Tagged DHA Pulldown Assay
-
Probe Synthesis: Synthesize a DHA analog containing an alkyne tag. This tag allows for a "click chemistry" reaction with a biotin-azide molecule.
-
Parasite Culture and Treatment: Culture synchronous P. falciparum parasites to the desired stage (e.g., trophozoites). Treat the parasites with the alkyne-tagged DHA probe for a specified time.
-
Cell Lysis: Harvest the parasites and lyse the cells to release the proteins.
-
Click Chemistry Reaction: Incubate the cell lysate with biotin-azide to attach biotin to the DHA-protein adducts.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently bound to the DHA probe.[4][5]
In Vitro Assays for Target Validation
Once potential targets are identified, their interaction with DHA needs to be validated functionally.
Protocol: In Vitro Enzyme Inhibition Assay
-
Recombinant Protein Expression and Purification: Clone, express, and purify the candidate target protein from E. coli or another suitable expression system.
-
Enzyme Activity Assay: Establish a standard assay to measure the enzymatic activity of the purified protein. This could involve monitoring substrate consumption or product formation using spectrophotometry, fluorometry, or other detection methods.
-
DHA Treatment: Pre-incubate the purified enzyme with varying concentrations of DHA (or its activated form).
-
Activity Measurement: Initiate the enzymatic reaction and measure the activity in the presence of DHA.
-
Data Analysis: Determine the IC50 value of DHA for the target enzyme by plotting the percentage of inhibition against the drug concentration.[7]
Genetic Validation of Targets
Genetic manipulation of the parasite can provide strong evidence for the relevance of a particular target.
Protocol: Conditional Knockdown or Overexpression
-
Genetic Modification: Engineer P. falciparum parasites to have conditional expression of the target gene (e.g., using a tetracycline-repressible promoter or a destabilization domain). Alternatively, create parasite lines that overexpress the target protein.
-
Phenotypic Analysis: In the case of a knockdown, deplete the target protein and assess the parasite's viability and growth. For overexpression, determine if increased levels of the target protein confer resistance to DHA.
-
Drug Susceptibility Assays: Perform standard drug susceptibility assays (e.g., SYBR Green I-based assay) on the genetically modified parasites to determine if altered expression of the target protein affects the IC50 of DHA.
Parasite Viability and Survival Assays
These assays are crucial for determining the overall efficacy of DHA and for studying resistance mechanisms.
Protocol: Ring-Stage Survival Assay (RSA)
-
Parasite Synchronization: Highly synchronize P. falciparum cultures to the early ring stage (0-3 hours post-invasion).
-
DHA Exposure: Expose the synchronized ring-stage parasites to a high concentration of DHA (e.g., 700 nM) for a short duration (e.g., 6 hours) to mimic the in vivo pharmacokinetics of the drug.
-
Drug Washout: After the exposure period, thoroughly wash the parasites to remove the drug.
-
Culture Continuation: Continue to culture the parasites for an additional 66 hours.
-
Parasitemia Determination: Determine the parasitemia of the treated and untreated control cultures using microscopy or flow cytometry.
-
Survival Calculation: Calculate the percentage of parasite survival as the ratio of the parasitemia in the DHA-treated culture to that of the untreated control.[21][22][23]
Conclusion
This compound's potent antimalarial activity stems from its ability to induce massive oxidative stress and promiscuously alkylate a wide range of biological targets within P. falciparum. While heme is the primary activator and a key target, a multitude of proteins essential for parasite survival are also compromised. The disruption of critical cellular processes, including metabolism, protein homeostasis, and signaling, collectively contributes to the rapid killing of the parasite. The activation of the Unfolded Protein Response coupled with the inhibition of the proteasome represents a particularly potent dual-pronged attack on the parasite's ability to cope with protein damage.
A thorough understanding of this complex mechanism of action is paramount for the continued effective use of artemisinin-based therapies. The experimental approaches outlined in this guide provide a framework for the ongoing efforts to identify and validate the full spectrum of DHA's targets. This knowledge will be instrumental in monitoring and overcoming drug resistance, as well as in the rational design of novel antimalarial agents that can replicate the multifaceted and highly effective killing mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe | Semantic Scholar [semanticscholar.org]
- 11. Artemisinin kills malaria parasites by damaging proteins and inhibiting the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual-pharmacophore artezomibs hijack the Plasmodium ubiquitin-proteasome system to kill malaria parasites while overcoming drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.itg.be [research.itg.be]
- 14. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Endoplasmic Reticulum Stress, a Target for Drug Design and Drug Resistance in Parasitosis [frontiersin.org]
- 21. Measuring Growth, Resistance, and Recovery after Artemisinin Treatment of Plasmodium falciparum in a single semi-high-throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring growth, resistance, and recovery after artemisinin treatment of Plasmodium falciparum in a single semi-high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Properties of Dihydroartemisinin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of artemisinin and its derivatives, is a cornerstone of modern antimalarial therapy.[1] Beyond its well-established role in combating malaria, a growing body of evidence highlights its potent anticancer properties, positioning it as a promising candidate for oncological applications.[2][3][4][5] This technical guide provides an in-depth exploration of the pharmacological properties of DHA and its key derivatives, including artesunate and artemether. It delineates their mechanisms of action, summarizes quantitative efficacy data, and presents detailed experimental protocols and signaling pathways to support further research and development.
Introduction to this compound and Its Derivatives
Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, and its semi-synthetic derivatives are renowned for their efficacy as antimalarial drugs.[3] this compound (DHA) is the principal active metabolite of all artemisinin compounds.[1][6] First-generation derivatives like the water-soluble artesunate and the lipophilic artemether and arteether are all converted to DHA in vivo.[2][7][8] These derivatives were developed to overcome the poor bioavailability and short half-life of the parent artemisinin compound.[6][9] While initially celebrated for their antimalarial prowess, the therapeutic potential of these compounds now extends to oncology, with numerous studies documenting their ability to inhibit cancer cell proliferation, metastasis, and angiogenesis.[2][3][10]
Antimalarial Properties
Mechanism of Action
The antimalarial action of DHA is primarily attributed to its endoperoxide bridge. The currently accepted mechanism involves the iron-mediated cleavage of this bridge within the malaria parasite, which resides in iron-rich red blood cells.[1][11] This cleavage generates a cascade of reactive oxygen species (ROS) and carbon-centered free radicals.[1][10][11] These highly reactive molecules induce oxidative stress and damage essential parasite macromolecules, such as proteins and lipids, disrupting cellular function and leading to parasite death.[1][11][12] Additionally, artemisinins have been shown to inhibit the Plasmodium falciparum calcium ATPase 6 (PfATP6), leading to a disruption of calcium homeostasis in the parasite.[12]
Quantitative Efficacy Data: Antimalarial Activity
The in vitro potency of DHA and its derivatives against Plasmodium falciparum is well-documented. The 50% inhibitory concentration (IC50) values are typically in the low nanomolar range, demonstrating high efficacy.
| Compound | P. falciparum Strain(s) | Geometric Mean IC50 (nM) | 95% Confidence Interval (nM) | Reference |
| This compound | Clinical Isolates (Cameroon) | 1.11 | 0.96-1.28 | [13] |
| This compound | Chloroquine-Sensitive Isolates | 1.25 | 0.99-1.57 | [13] |
| This compound | Chloroquine-Resistant Isolates | 0.979 | 0.816-1.18 | [13] |
| This compound | Laboratory Strains (Dd2, 7G8, etc.) | 3.2 - 7.6 | N/A | [14] |
Table 1: In vitro antimalarial activity of this compound against various Plasmodium falciparum strains.
Experimental Protocol: In Vitro Antimalarial Susceptibility Assay
A common method to determine the IC50 of antimalarial drugs is the isotopic microtest, which measures the inhibition of parasite growth.
Objective: To determine the concentration of DHA that inhibits 50% of P. falciparum growth in vitro.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640, AlbuMAX, hypoxanthine)
-
96-well microtiter plates
-
This compound (stock solution and serial dilutions)
-
[3H]-hypoxanthine
-
Cell harvester and scintillation counter
Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage before the assay.
-
Drug Preparation: Prepare serial dilutions of DHA in the complete culture medium.
-
Assay Plate Setup: Add the drug dilutions to a 96-well plate. Add the parasitized erythrocyte suspension (1-1.5% parasitemia, 2.5% hematocrit) to each well. Include drug-free wells as a control.
-
Incubation: Incubate the plates for 24-48 hours in a controlled environment (5% CO2, 5% O2, 90% N2).
-
Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours. The parasites will incorporate the radiolabel as they grow.
-
Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration.
Anticancer Properties
DHA and its derivatives exhibit potent anticancer activity across a wide range of cancer types through multiple mechanisms.[2][15] DHA is often cited as the most potent anticancer artemisinin-like compound.[2]
Mechanisms of Action
The anticancer effects of DHA are multifaceted, involving the induction of various forms of programmed cell death, inhibition of cell proliferation and metastasis, and disruption of key signaling pathways.
DHA is a potent inducer of apoptosis in cancer cells.[16] This is often mediated by the generation of ROS, which leads to mitochondrial dysfunction.[16] Key events include the dissipation of the mitochondrial membrane potential, release of cytochrome c, and the activation of the caspase cascade, particularly caspase-3 and caspase-9.[16][17][18] The balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is also modulated by DHA to favor apoptosis.[16][19]
Caption: DHA-induced intrinsic apoptosis pathway.
Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation.[20] DHA has been shown to induce ferroptosis in various cancer cells, including glioblastoma and liver cancer.[20][21] The mechanism involves the lysosomal degradation of ferritin, which increases the intracellular pool of free iron.[20][22] This iron then participates in Fenton reactions, leading to the accumulation of lipid ROS.[22] DHA can also trigger ferroptosis by downregulating Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[20]
Caption: Key events in DHA-induced ferroptosis.
DHA exerts its anticancer effects by modulating a multitude of signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[15][23] These include the inhibition of pro-survival pathways such as PI3K/AKT/mTOR, Wnt/β-catenin, JAK/STAT, and NF-κB.[15][23][24] For instance, DHA has been identified as a novel inhibitor of mTORC1, a central regulator of cell growth and proliferation.[24][25] Conversely, it can activate stress-response pathways like JNK1/2 and p38 MAPK, which can lead to apoptosis.[15]
Quantitative Efficacy Data: Anticancer Activity
The cytotoxic effects of DHA and its derivatives have been quantified in numerous cancer cell lines, with IC50 values varying depending on the cell type and exposure time.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | PC9 | Lung Cancer | 19.68 | 48 | [26] |
| This compound | NCI-H1975 | Lung Cancer | 7.08 | 48 | [26] |
| This compound | Hep3B | Liver Cancer | 29.4 | 24 | [26] |
| This compound | Huh7 | Liver Cancer | 32.1 | 24 | [26] |
| This compound | PLC/PRF/5 | Liver Cancer | 22.4 | 24 | [26] |
| This compound | HepG2 | Liver Cancer | 40.2 | 24 | [26] |
| This compound | HCT-116 | Colorectal Cancer | 15.08 ± 1.70 | 24 | [27] |
| This compound | SW620 | Colorectal Cancer | 38.46 ± 4.15 | 24 | [27] |
| This compound | Jurkat | T-cell Leukemia | ~15 | 48 | [28] |
| This compound | Molt-4 | T-cell Leukemia | ~10 | 48 | [28] |
Table 2: In vitro anticancer activity of this compound against various human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of a compound.[29][30]
Objective: To determine the effect of DHA on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution and serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[30]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[31][32]
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of DHA. Include untreated wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours.[29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29][30]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-600 nm.[29]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value.
Caption: Standard workflow for an MTT cell viability assay.
Other Pharmacological Effects
Beyond their antimalarial and anticancer activities, artemisinins possess a broad range of other pharmacological properties, including:
-
Anti-inflammatory effects: They can regulate the expression of pro-inflammatory cytokines and inhibit pathways like NF-κB.[33]
-
Antiviral activity: Their potential against various viruses is an active area of research.[33]
-
Anti-fibrotic and immunomodulatory effects: These properties suggest potential applications in a variety of chronic diseases.[9]
Pharmacokinetics and Metabolism
Artesunate and artemether are effectively prodrugs that are rapidly metabolized in the body to the more active DHA.[7][8][34] Artesunate is water-soluble and can be administered orally, rectally, intramuscularly, or intravenously, offering versatile clinical use.[35] It is almost immediately hydrolyzed to DHA.[34] Artemether is lipid-soluble and is also rapidly converted to DHA.[8][36] The elimination half-life of these compounds is relatively short, typically a few hours.[34]
Conclusion and Future Directions
This compound and its derivatives are remarkably versatile pharmacological agents. Their well-established role in malaria treatment is now complemented by a robust and expanding body of evidence supporting their use as anticancer agents. The ability of DHA to induce multiple forms of programmed cell death and disrupt critical oncogenic signaling pathways makes it an attractive candidate for further drug development. Future research should focus on optimizing drug delivery systems to improve pharmacokinetic profiles, conducting well-designed clinical trials to establish efficacy and safety in cancer patients, and exploring combination therapies to leverage synergistic effects with existing chemotherapeutics.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Artemisinin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drpress.org [drpress.org]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. A comparison of oral artesunate and artemether antimalarial bioactivities in acute falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Artemisinin and Its Derivatives: Promising Therapeutic Agents for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BIOCELL | Free Full-Text | this compound enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Artemisinin and Its Derivatives as Potential Anticancer Agents [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 32. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Anti-malarial drug, artemisinin and its derivatives for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Artesunate: The Best Drug in the Treatment of Severe and Complicated Malaria [mdpi.com]
- 36. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Dihydroartemisinin Structure-Activity Relationship Studies
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound (DHA), a potent semi-synthetic derivative of artemisinin. It details the synthetic methodologies for creating diverse DHA analogs and outlines the experimental protocols for evaluating their biological activities, with a focus on antimalarial and anticancer properties. The intricate signaling pathways modulated by DHA are also elucidated through detailed diagrams.
Core Structure-Activity Relationships of this compound
The biological activity of this compound is intrinsically linked to its unique 1,2,4-trioxane ring, which is essential for its therapeutic effects. The endoperoxide bridge within this ring system is widely accepted as the key pharmacophore. Interaction with ferrous iron (Fe²⁺), which is abundant in malaria parasites and cancer cells, is thought to cleave the endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species are highly cytotoxic, causing extensive damage to cellular macromolecules and ultimately leading to cell death.
Structure-activity relationship studies have revealed that modifications at various positions of the DHA scaffold can significantly influence its potency, selectivity, and pharmacokinetic properties. The C-10 position, in particular, has been a major focus for derivatization to enhance the molecule's efficacy and druggability.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro biological activities of various this compound derivatives against Plasmodium falciparum and human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of the impact of different structural modifications on biological activity.
Table 1: Antimalarial Activity of this compound Derivatives against Plasmodium falciparum
| Compound | Modification at C-10 | Strain | IC₅₀ (nM) | Reference |
| This compound (DHA) | -OH | 3D7 (CQ-sensitive) | 1.5 - 11 | [1] |
| W2 (CQ-resistant) | 1.5 - 11 | [1] | ||
| Artesunate | -OCO(CH₂)₂COOH | 3D7 | ~3-6 | [1] |
| W2 | ~3-6 | [1] | ||
| Artemether | -OCH₃ (β-isomer) | Multiple | ~1.5-5 | |
| Arteether | -OCH₂CH₃ (β-isomer) | Multiple | ~2-7 | |
| This compound-chalcone ester 7 | Furan-containing chalcone ester | 3D7 | ~1.5-11 | [1] |
| W2 | ~1.5-11 | [1] | ||
| Acetal Dimer 1 | Dimerization via C-10 | Multiple | 0.3 - 32 | [2] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| This compound (DHA) | TK-10 | Renal | >10 | [1] |
| UACC-62 | Melanoma | >10 | [1] | |
| MCF-7 | Breast | >10 | [1] | |
| This compound-chalcone ester 7 | TK-10 | Renal | ~2.5 | [1] |
| UACC-62 | Melanoma | ~1.8 | [1] | |
| MCF-7 | Breast | ~3.2 | [1] | |
| This compound-bile acid conjugate 49 | A549 | Lung | 0.04 - 0.96 | [3] |
| Lewis Lung Cancer | Lung | [3] | ||
| Acetal Dimer (most active) | NCI-60 panel | Various | 0.019 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of DHA derivatives and their biological evaluation are provided below.
General Procedure for the Synthesis of this compound (DHA) from Artemisinin
This protocol describes the reduction of artemisinin to this compound.
-
Dissolution: Dissolve artemisinin (1 equivalent) in methanol (MeOH).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 20-30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture for an additional 3 hours at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Neutralize the reaction mixture with glacial acetic acid to a pH of 5-6 while keeping the temperature at 0-5 °C.
-
Concentration: Evaporate most of the methanol under reduced pressure.
-
Precipitation and Filtration: Dilute the concentrated mixture with cold water and stir for 15 minutes at room temperature to precipitate the product. Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with water and dry to yield this compound.[4]
General Procedure for the Synthesis of C-10 Ester Derivatives of this compound
This protocol outlines the esterification of DHA with a carboxylic acid.
-
Reactant Mixture: To a solution of this compound (1 equivalent) and a carboxylic acid (1.2 equivalents) in dichloromethane (CH₂Cl₂), add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 18-24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography to obtain the desired ester derivative.[5]
In Vitro Antimalarial Activity Assay (Plasmodium falciparum)
This protocol details the determination of the 50% inhibitory concentration (IC₅₀) against P. falciparum.
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2) strains of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium.
-
Assay Setup: In a 96-well microtiter plate, add the drug dilutions to wells containing synchronized ring-stage parasitized erythrocytes (1-2% parasitemia, 2.5% hematocrit).
-
Incubation: Incubate the plates for 48-72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Growth Inhibition Assessment: Quantify parasite growth inhibition using a suitable method, such as the SYBR Green I-based fluorescence assay or by measuring the incorporation of [³H]-hypoxanthine.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the 50% growth inhibitory concentration (GI₅₀) in cancer cell lines.
-
Cell Seeding: Seed human cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ values from dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its structure-activity relationship studies.
This compound's Impact on mTOR Signaling Pathway
This compound's Impact on NF-κB Signaling Pathway
Experimental Workflow for this compound SAR Studies
References
- 1. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 4. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Neurotoxicity of Dihydroartemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical neurotoxicological profile of Dihydroartemisinin (DHA), the active metabolite of several artemisinin-based antimalarial drugs. While highly effective against malaria, concerns regarding the potential neurotoxicity of artemisinins persist, necessitating a thorough understanding of their effects on the nervous system. This document summarizes key findings from in vitro and in vivo preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Executive Summary
Preclinical evidence indicates that this compound can induce neurotoxic effects, particularly at high doses and with prolonged exposure.[1][2] The primary targets within neuronal cells appear to be the mitochondrial membranes and the endoplasmic reticulum.[3] In vitro studies have demonstrated that DHA is more potent in inducing neurotoxicity compared to its parent compounds, artemether and arteether.[3] The neurotoxic manifestations are both dose- and time-dependent, with neuronal cells exhibiting greater sensitivity than glial cells.[4] In animal models, high doses of artemisinin derivatives have been shown to cause neuronal necrosis in specific brain regions, most notably the brainstem.[1][2][5] The underlying mechanisms are thought to involve oxidative stress and cytoskeletal abnormalities.[5][6] Conversely, some studies also point towards a potential neuroprotective role for artemisinin and its derivatives under specific experimental conditions, mediated through signaling pathways such as Akt and ERK.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies on this compound neurotoxicity, providing a comparative overview of its effects across different experimental models.
Table 1: In Vitro Neurotoxicity of this compound
| Cell Line | Endpoint | DHA Concentration | Result | Reference |
| NB2a neuroblastoma | Neurite Outgrowth Inhibition | 1 µM | 88.5% ± 11.0% inhibition | [6] |
| NB2a neuroblastoma | Increased Neurotoxicity with Glutathione Depletion | 0.2 µM (with buthionine sulphoximine) | Significant increase in neurotoxicity | [6] |
| Mouse Neuroblastoma (Neu2a) | Protein Alkylation | 4.2 µM | Alkylation of proteins with molecular weights of 27, 32, 40, and 81 kD | [1][2] |
Table 2: In Vivo Neurotoxicity of Artemisinin Derivatives
| Animal Model | Compound | Dose & Administration | Key Findings | Reference |
| Rats | Arteether | 50 mg/kg/day (intramuscular) for 5-6 days | Uniformly developed neurologic symptoms, acute neuronal necrosis in vestibular and red nuclei. | [1][2] |
| Rats | Arteether | 25 or 30 mg/kg/day (intramuscular) for 6-8 days | No neurologic symptoms, neuronal necrosis, or gliosis. | [1][2] |
| Mice | Oral Artemether | 300 mg/kg/day (ED50 for neurotoxicity/death) | Neurotoxicity observed at high oral doses. | [7] |
| Mice | Intramuscular Artemether | 50 mg/kg/day (ED50 for neurotoxicity/death) | Higher neurotoxicity with parenteral administration. | [7] |
| Mice | Oral Artemether in oil | 150 mg/kg/day (ED50 for neurotoxicity/death) | Increased neurotoxicity with constant oral intake. | [7] |
Key Experimental Protocols
This section details the methodologies employed in representative studies to assess the neurotoxicity of this compound.
In Vitro Neurite Outgrowth Assay
This assay is utilized to assess the potential of a compound to interfere with neuronal differentiation and development.
-
Cell Culture: NB2a neuroblastoma cells are cultured in appropriate media.
-
Differentiation Induction: Cells are induced to differentiate, typically by serum withdrawal, which promotes neurite extension.
-
Compound Exposure: Differentiated cells are exposed to varying concentrations of this compound or other artemisinin derivatives.
-
Image Analysis: After a set incubation period, cells are fixed and imaged. Quantitative image analysis is performed to measure the extent of neurite outgrowth.
-
Data Analysis: The length and number of neurites in treated cells are compared to vehicle-treated controls to determine the percentage of inhibition.[6]
Assessment of Protein Alkylation in Neuronal Cells
This method is used to identify cellular protein targets of reactive compounds.
-
Radiolabeling: Mouse neuroblastoma (Neu2a) cells are incubated with radiolabeled ³H-dihydroartemisinin.[2]
-
Cell Lysis and Protein Extraction: Following incubation, cells are lysed, and total protein is extracted.
-
SDS-PAGE: The protein extracts are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Autoradiography: The gel is exposed to X-ray film to visualize the proteins that have been alkylated by the radiolabeled DHA.[2]
-
Analysis: The molecular weights of the alkylated proteins are determined by comparison to molecular weight standards.[2]
In Vivo Neurotoxicity Assessment in Rodents
Animal models are crucial for evaluating the systemic effects and identifying the specific brain regions affected by neurotoxic compounds.
-
Animal Model: Sprague-Dawley rats or Swiss albino mice are commonly used.[2][7]
-
Drug Administration: Artemisinin derivatives (e.g., arteether, artemether) are administered via a specific route (e.g., intramuscular, oral) at various doses and for a defined duration.[1][2][7]
-
Neurological Examination: Animals are regularly observed for the development of neurological symptoms such as gait disturbances, loss of reflexes, and behavioral changes.[1][5]
-
Histopathology: At the end of the study, animals are euthanized, and their brains are collected for histopathological analysis. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for signs of neuronal damage, such as necrosis, vacuolization, and axonal swelling.[1][2]
-
Localization of Lesions: The specific brain nuclei and regions exhibiting pathological changes are identified.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways implicated in this compound's neurotoxic and potentially neuroprotective effects, as well as a typical experimental workflow for assessing neurotoxicity.
Proposed Mechanisms of this compound-Induced Neurotoxicity
References
- 1. Artemisinin neurotoxicity: neuropathology in rats and mechanistic studies in vitro. | Semantic Scholar [semanticscholar.org]
- 2. Artemisinin neurotoxicity: neuropathology in rats and mechanistic studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro neurotoxicity of artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of artemisinin analogs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxic Mode of Action of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of glutathione in the neurotoxicity of artemisinin derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Technical Guide to its Anti-inflammatory Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial agent. Beyond its parasiticidal properties, a substantial body of evidence has emerged highlighting its potent anti-inflammatory activities. This technical guide provides an in-depth review of the molecular mechanisms underpinning DHA's anti-inflammatory effects, focusing on its modulation of key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. This document summarizes quantitative data from key studies, presents detailed experimental protocols for assessing its activity, and utilizes pathway visualizations to offer a comprehensive resource for researchers in immunology and drug discovery.
Core Anti-inflammatory Mechanisms of this compound
DHA exerts its anti-inflammatory effects by intervening in several critical signaling cascades that regulate the production of pro-inflammatory mediators. Its pleiotropic activity involves the direct and indirect suppression of transcription factors, kinases, and inflammasome complexes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. DHA has been shown to be a potent inhibitor of this pathway.[1] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.
DHA intervenes by preventing the degradation of IκBα, which effectively sequesters the NF-κB p65 subunit in the cytoplasm and blocks its nuclear translocation.[2][3] This leads to a significant reduction in the expression of NF-κB target genes.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical signaling molecules that regulate cellular responses to a wide array of stimuli, including inflammatory stress. In particular, the p38 MAPK pathway is strongly implicated in the production of inflammatory cytokines like TNF-α and IL-1β.
Studies have demonstrated that DHA can suppress inflammation by inhibiting the phosphorylation of p38 MAPK.[4][5] By preventing the activation of p38, DHA blocks the downstream signaling cascade that leads to the expression of inflammatory mediators. Some evidence suggests that at high concentrations, DHA may also slightly inhibit p38 phosphorylation in certain cell types.[6]
Suppression of the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in innate immunity.[7] Its activation, typically requiring a priming signal (e.g., from NF-κB) and an activation signal (e.g., ATP, uric acid crystals), leads to the cleavage and activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Aberrant NLRP3 activation is linked to a host of inflammatory diseases.[8][9]
DHA has been shown to impede inflammatory responses by decreasing the expression and activation of the NLRP3 inflammasome.[4][10] This results in reduced caspase-1 activation and a subsequent decrease in the release of mature IL-1β.[10] The mechanism appears to involve upstream signaling pathways, including HIF-1α and JAK/STAT, which are also modulated by DHA.[10]
Quantitative Data Summary
The anti-inflammatory efficacy of DHA has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Measured Mediator | DHA Concentration | Observed Effect | Reference |
| RAW 264.7 (Murine Macrophage) | LPS | TNF-α, IL-6, NO | 12.5 - 100 µM | Significant, dose-dependent inhibition | [11] |
| THP-1 (Human Monocyte-derived Macrophage) | LPS + Nigericin | IL-1β | 0.2 µM | Significant inhibition of release | [10] |
| THP-1 (Human Monocyte-derived Macrophage) | LPS + Nigericin | IL-1β | 0.4 µM | Significant inhibition of release | [10] |
| THP-1 (Human Monocyte-derived Macrophage) | LPS + Nigericin | NLRP3 Protein | 0.2 - 0.4 µM | Apparent reduction in protein level | [10] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Disease Induction | DHA Dosage | Measured Outcome | Result | Reference |
| BALB/c Mice | Carbon Tetrachloride (CCl₄) | 50 mg/kg BW | Serum IL-1β | Significant reduction | [12] |
| BALB/c Mice | Carbon Tetrachloride (CCl₄) | 100 mg/kg BW | Serum IL-1β, NF-κB, TNF-α, NLRP3 | Significant reduction | [12] |
| Rats | Bleomycin (BLM) | 50 mg/kg/day | Serum IL-1β, IL-6, TNF-α, CCL3 | Significant reduction | [13] |
| Rats | Bleomycin (BLM) | 100 mg/kg/day | Serum IL-1β, IL-6, TNF-α, CCL3; Lung p-JAK2, p-STAT3 | Significant reduction | [13] |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 25 mg/kg | Incidence of EAE onset | Reduced onset | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate the anti-inflammatory properties of DHA.
In Vitro Cytokine Production Assay in Macrophages
This protocol describes the measurement of pro-inflammatory cytokine inhibition by DHA in LPS-stimulated RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
DHA Treatment: Prepare stock solutions of DHA in DMSO. On the day of the experiment, dilute the stock solution in culture medium to achieve final concentrations (e.g., 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the respective DHA concentrations or a vehicle control (medium with DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions. The absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.[11]
-
(Optional) Nitric Oxide (NO) Measurement: NO production can be assessed by measuring nitrite in the supernatant using the Griess reagent assay.[12]
Western Blot Analysis of NF-κB and MAPK Signaling
This protocol details the detection of key phosphorylated proteins in the NF-κB and MAPK pathways following DHA treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in 6-well plates. Grow to 80-90% confluency. Pre-treat with DHA or vehicle for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., TNF-α or LPS) for a short duration (e.g., 15-60 minutes) to observe peak phosphorylation.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image. Densitometry analysis is performed to quantify the relative protein expression, normalizing to a loading control like β-actin.[11][16]
In Vivo Carbon Tetrachloride (CCl₄)-Induced Inflammation Model
This protocol describes an acute in vivo model in mice to assess the systemic anti-inflammatory effects of DHA.[12]
Methodology:
-
Animal Acclimatization: Use male BALB/c mice (6-8 weeks old). Acclimatize the animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping and Dosing: Randomly divide mice into groups (n=5-8 per group):
-
Vehicle Control (e.g., Olive Oil, i.p.)
-
DHA Control (e.g., 100 mg/kg DHA, p.o.)
-
CCl₄ Group (1 mL/kg CCl₄ in olive oil, i.p.)
-
DHA + CCl₄ Group (DHA at 50 or 100 mg/kg, p.o., given 1 hour before CCl₄)
-
-
DHA Administration: Prepare DHA as a suspension in a suitable vehicle (e.g., 0.5% CMC). Administer the selected doses (e.g., 50 and 100 mg/kg) via oral gavage.
-
Inflammation Induction: One hour after DHA or vehicle administration, induce acute inflammation by a single intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg, typically as a 30% solution in olive oil).
-
Sample Collection: At a predetermined time point (e.g., 24 hours) after CCl₄ injection, euthanize the animals. Collect blood via cardiac puncture for serum separation. Perfuse tissues (e.g., liver) with saline and collect for further analysis.
-
Analysis:
-
Serological Analysis: Use ELISA kits to measure levels of inflammatory markers such as IL-1β and TNF-α in the collected serum.[12]
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.[12]
-
Immunohistochemistry (IHC): Perform IHC on tissue sections to determine the expression levels of key inflammatory proteins like NF-κB and NLRP3.[12]
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential through its multifaceted inhibition of key pro-inflammatory signaling pathways. Its ability to suppress NF-κB, p38 MAPK, and the NLRP3 inflammasome makes it a compelling candidate for further investigation as a therapeutic agent for a range of inflammatory diseases. The data consistently show dose-dependent efficacy in both cellular and animal models.
Future research should focus on elucidating more precise molecular targets, conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for inflammatory conditions, and exploring its efficacy in chronic inflammatory disease models. The established safety profile of DHA as an antimalarial drug provides a strong foundation for its repurposing and clinical translation in the field of immunology and inflammation.
References
- 1. This compound ameliorates innate inflammatory response induced by Streptococcussuis-derived muramidase-released protein via inactivation of TLR4-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound prevents dextran sodium sulphate-induced colitisthrough inhibition of the activation of NLRP3 inflammasome and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sensitizes Lewis lung carcinoma cells to carboplatin therapy via p38 mitogen-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 9. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Anti-inflammatory effect and mechanism of artemisinin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. medsci.org [medsci.org]
Dihydroartemisinin: A Multifaceted Inducer of Apoptosis in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anticancer properties. A substantial body of evidence demonstrates that DHA can selectively induce apoptosis, or programmed cell death, in a wide array of cancer cells, positioning it as a promising candidate for novel cancer therapeutics. This technical guide provides an in-depth exploration of the molecular mechanisms by which DHA triggers apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of DHA-Induced Apoptosis
DHA's pro-apoptotic activity is not mediated by a single pathway but rather through a complex interplay of multiple signaling cascades. The primary mechanisms identified include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, induction of endoplasmic reticulum (ER) stress, and modulation of key signaling pathways such as MAPK and NF-κB.
The Central Role of Reactive Oxygen Species (ROS)
A recurring theme in DHA-induced apoptosis is the generation of ROS. The endoperoxide bridge within the DHA molecule is believed to react with intracellular iron, leading to the production of ROS.[1] This oxidative stress serves as a crucial trigger for downstream apoptotic events. Studies have shown that pretreatment with antioxidants like N-acetylcysteine (NAC) can significantly attenuate DHA-induced apoptosis, confirming the pivotal role of ROS.[2][3]
Intrinsic (Mitochondrial) Pathway of Apoptosis
DHA is a potent activator of the intrinsic apoptotic pathway, which is centered on the mitochondria.
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: DHA treatment leads to a dose-dependent loss of mitochondrial membrane potential.[2][4]
-
Bcl-2 Family Protein Regulation: DHA modulates the expression of Bcl-2 family proteins, tipping the balance towards apoptosis. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[2][5][6] This altered Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release and Apoptosome Formation: The increase in mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.[2][5][7] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway.[8][9]
-
Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including PARP.[6][8][10]
Experimental Workflow for Assessing DHA-Induced Mitochondrial Apoptosis
Caption: Workflow for mitochondrial apoptosis assessment.
Extrinsic (Death Receptor) Pathway of Apoptosis
Several studies indicate that DHA can also trigger the extrinsic apoptotic pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface. DHA has been shown to upregulate the expression of Fas and its adaptor protein FADD.[7] This leads to the activation of the initiator caspase-8.[7][8] Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid to its truncated form, tBid, which then engages the mitochondrial pathway, creating a crosstalk between the two apoptotic routes.
DHA-Induced Apoptotic Signaling Pathways
Caption: Key signaling pathways in DHA-induced apoptosis.
Endoplasmic Reticulum (ER) Stress Pathway
DHA can induce ER stress, leading to the unfolded protein response (UPR). This is characterized by the upregulation of ER stress markers such as GRP78 and CHOP.[4][11] Prolonged ER stress can trigger apoptosis through several mechanisms, including the activation of caspase-12 and the upregulation of pro-apoptotic proteins like Bax via CHOP.[4][12] DHA has also been shown to increase intracellular calcium levels, a known consequence of ER stress that can further contribute to mitochondrial dysfunction and apoptosis.[12][13]
Modulation of Other Signaling Pathways
DHA's pro-apoptotic effects are also linked to its ability to modulate other critical signaling pathways involved in cell survival and proliferation.
-
MAPK Pathway: DHA has been shown to activate JNK and p38 MAPK pathways, which are generally associated with pro-apoptotic responses.[6] Conversely, it can inhibit the ERK1/2 pathway, which is typically involved in cell survival.
-
NF-κB Pathway: In some contexts, DHA has been found to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[14][15] By inhibiting NF-κB, DHA can sensitize cancer cells to apoptosis.
-
Hedgehog Signaling Pathway: In epithelial ovarian cancer, DHA has been demonstrated to induce apoptosis by suppressing the Hedgehog signaling pathway.[16][17]
Quantitative Data on DHA-Induced Apoptosis
The pro-apoptotic effects of DHA have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.
| Cell Line | Cancer Type | DHA Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Citation |
| SKOV3 | Ovarian Cancer | 40 | 48 | 4.6 | [16] |
| 80 | 48 | 8.6 | [16] | ||
| 160 | 48 | 12.8 | [16] | ||
| SKOV3-IP | Ovarian Cancer | 20 | 48 | 2.9 | [16] |
| 40 | 48 | 7.3 | [16] | ||
| 80 | 48 | 17.4 | [16] | ||
| T-47D | Breast Cancer | 20 | 48 | 20.67 ± 6.53 | |
| 40 | 48 | 30.30 ± 3.71 | |||
| 60 | 48 | 45.57 ± 9.16 | |||
| HepG2 | Hepatocellular Carcinoma | 50 | 24 | 24.85 ± 3.63 | [12] |
| 100 | 24 | 35.27 ± 5.92 | [12] | ||
| 200 | 24 | 48.53 ± 7.76 | [12] | ||
| A2780 | Ovarian Cancer | 10 | 48 | ~25 (5-fold increase) | [7] |
| 25 | 48 | ~40 (8-fold increase) | [7] | ||
| OVCAR-3 | Ovarian Cancer | 10 | 48 | ~40 (8-fold increase) | [7] |
| 25 | 48 | ~90 (18-fold increase) | [7] |
Table 1: Apoptosis Rates in Various Cancer Cell Lines Treated with DHA, as Determined by Annexin V-FITC/PI Staining and Flow Cytometry.
| Cell Line | Cancer Type | DHA Concentration (µM) | Treatment Duration (h) | Effect on Caspase-3 Activity | Citation |
| EJ-138 & HTB-9 | Bladder Cancer | 0.1-100 | 48 | Concentration-dependent increase | [2][10] |
| BGC-823 | Gastric Cancer | Not specified | Not specified | Upregulation of cleaved caspase-3 | [6] |
| HCT-116 | Colorectal Cancer | Not specified | Not specified | Activation of caspase-3 | [9] |
| SK-Hep-1 | Hepatocellular Carcinoma | Not specified | Not specified | Activation of caspase-3 | [18] |
Table 2: Effect of DHA on Caspase-3 Activation in Different Cancer Cell Lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
DHA Treatment: Treat the cells with various concentrations of DHA for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control.
Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with DHA at desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis for Protein Expression
Western blotting is used to detect the expression levels of specific proteins.
-
Protein Extraction: Lyse DHA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The lipophilic cationic dye JC-1 is commonly used to assess ΔΨm.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for flow cytometry.
-
JC-1 Staining: Resuspend the cells in medium containing JC-1 dye and incubate at 37°C for 15-30 minutes.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
Conclusion
This compound induces apoptosis in cancer cells through a multifaceted approach, primarily initiated by the generation of reactive oxygen species. This leads to the activation of the intrinsic and extrinsic apoptotic pathways, as well as the induction of ER stress. Furthermore, DHA modulates key signaling pathways involved in cell survival and proliferation, such as the MAPK and NF-κB pathways. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of DHA in cancer treatment. The continued exploration of its mechanisms of action will be crucial for its successful clinical translation.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound Exerts Anti-Tumor Activity by Inducing Mitochondrion and Endoplasmic Reticulum Apoptosis and Autophagic Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces ER stress-dependent apoptosis of Echinococcus protoscoleces in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces endoplasmic reticulum stress-mediated apoptosis in HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses COX-2-mediated apoptosis resistance in hepatocellular carcinoma under endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Proliferation and Induces Apoptosis of Human Hepatocellular Carcinoma Cell by Upregulating Tumor Necrosis Factor via JNK/NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits activation of the AIM2 inflammasome pathway and NF-κB/HIF-1α/VEGF pathway by inducing autophagy in A431 human cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induced caspase-dependent apoptosis through inhibiting the specificity protein 1 pathway in hepatocellular carcinoma SK-Hep-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dihydroartemisinin In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has garnered significant attention for its anticancer properties.[1][2][3] In vitro studies have demonstrated that DHA can inhibit the proliferation of various cancer cells by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[2][3][4] This document provides detailed application notes and standardized protocols for investigating the in vitro effects of this compound on cancer cells, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| HCT116 | Colorectal Cancer | 21.45 | 48 | CCK-8 |
| OSCA2 | Canine Osteosarcoma | 8.7 - 43.6 | Not Specified | Not Specified |
| OSCA16 | Canine Osteosarcoma | 8.7 - 43.6 | Not Specified | Not Specified |
| OSCA50 | Canine Osteosarcoma | 8.7 - 43.6 | Not Specified | Not Specified |
| D17 | Canine Osteosarcoma | 8.7 - 43.6 | Not Specified | Not Specified |
| Hela | Cervical Cancer | 8.5 - 32.9 | 48 | MTT |
| JAR | Uterus Chorion Cancer | 8.5 - 32.9 | 48 | MTT |
| RD | Embryo Transversal Cancer | 8.5 - 32.9 | 48 | MTT |
| HO-8910 | Ovarian Cancer | 8.5 - 32.9 | 48 | MTT |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (DHA) stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 2,000 cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of DHA in complete culture medium from the stock solution. Final concentrations may range from 0.1 to 100 µM.[5] A vehicle control (DMSO) should also be prepared.
-
After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the different concentrations of DHA or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (DHA)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1x10^6 cells/well.[6]
-
After 24 hours, treat the cells with various concentrations of DHA for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (DHA)
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2.0 x 10^5 cells/well.[5]
-
After 24 hours, treat the cells with different concentrations of DHA for 24, 48, or 72 hours.[5]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[5]
-
Wash the fixed cells with PBS and resuspend them in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).[5]
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry. DHA has been shown to cause G0/G1 or G2/M phase arrest in different cancer cell lines.[7][8]
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol is to assess the anti-angiogenic potential of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound (DHA)
-
Matrigel or Collagen (Type I) gel[9]
-
96-well plates
-
Microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Seed HUVECs (1-2 x 10^4 cells/well) onto the solidified Matrigel in endothelial cell growth medium.
-
Treat the cells with various concentrations of DHA.
-
Incubate the plate for 4-12 hours at 37°C.
-
Observe the formation of tube-like structures under a microscope.
-
Quantify the degree of tube formation by measuring the total tube length or the number of branch points per field of view. DHA has been shown to inhibit tube formation in a dose-dependent manner.[9][10]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted anticancer mechanisms.
Caption: General workflow for in vitro analysis of DHA.
Caption: DHA-induced apoptosis signaling pathways.
References
- 1. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 3. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin and Angiogenesis, Pharmacological Research 48 (2003) [springboard4health.com]
- 10. This compound inhibits angiogenesis in pancreatic cancer by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Dihydroartemisinin Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the quantitative analysis of Dihydroartemisinin (DHA) using High-Performance Liquid Chromatography (HPLC). This compound, a potent antimalarial agent, is the active metabolite of artemisinin derivatives.[1][2][3][4] Accurate and precise quantification of DHA is crucial for pharmaceutical quality control, pharmacokinetic studies, and stability testing.
Introduction to HPLC Methods for this compound Analysis
Reverse-phase HPLC (RP-HPLC) is the most common technique for the quantitative analysis of this compound.[1][5] This method offers high sensitivity, specificity, and accuracy for the determination of DHA in bulk drug substances, pharmaceutical formulations, and biological matrices.[1][5][6] Various HPLC methods have been developed and validated, employing different stationary phases, mobile phase compositions, and detection techniques to suit specific analytical needs.
Comparative HPLC Methodologies
Several HPLC methods have been reported for the quantification of this compound. The selection of a suitable method depends on the sample matrix, desired sensitivity, and available instrumentation. A summary of different chromatographic conditions is presented in Table 1.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Phenomenex C18 (250 mm × 4.6 mm, 5 µm)[7] | Symmetry C18 (150mm x 4.6mm, 5µm)[1][5] | ACE 5 C18-PFP (150 x 4.6 mm, 5 μm)[2] | Syncronis C18 (100 x 2.1 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Methanol:0.02 mol·L-1 Ammonium Sulfate (50:10:40), pH 4.8[7] | Methanol:Phosphate Buffer (pH 3.6 or 4.6) (70:30 v/v)[1][5] | Acetonitrile:0.1% v/v Formic Acid in Water (80:20 v/v)[2] | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[5] | 500 µL/min[2] | Not Specified |
| Detection Wavelength | 210 nm[7] | 273 nm[1][5] | MS (m/z 267.15)[2] | UV (unspecified) or MS[3] |
| Column Temperature | 30°C[7] | Not Specified | Not Specified | 30°C[3] |
| Injection Volume | Not Specified | Not Specified | 100 µL[2] | Not Specified |
Experimental Protocols
This section provides detailed protocols for the quantitative analysis of this compound based on established methods.
Protocol 1: RP-HPLC-UV Method for Pharmaceutical Formulations
This protocol is adapted from a method for the determination of DHA in tablets.[7]
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium sulfate
-
Sulfuric acid (for pH adjustment)
-
Deionized water
3.1.2. Chromatographic Conditions
-
Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm)[7]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.02 mol·L-1 ammonium sulfate (50:10:40, v/v/v), with the pH adjusted to 4.8 using dilute sulfuric acid.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at 210 nm[7]
-
Column Temperature: 30°C[7]
3.1.3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
3.1.4. Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder a specific number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a volumetric flask and add a portion of the diluent (e.g., mobile phase).
-
Sonicate for a specified time to ensure complete dissolution of the drug.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3.1.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is designed for the simultaneous determination of this compound and its potential degradation products, making it suitable for stability studies.[5][8]
3.2.1. Materials and Reagents
-
This compound reference standard
-
Potassium dihydrogen phosphate[1]
-
Orthophosphoric acid (for pH adjustment)[1]
-
Deionized water[1]
3.2.2. Chromatographic Conditions
-
Mobile Phase: A mixture of Methanol and Phosphate buffer (pH 3.6) in a ratio of 70:30 (v/v).[5]
-
Flow Rate: 1.0 mL/min[5]
3.2.3. Forced Degradation Studies To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the this compound sample to various stress conditions:
-
Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent drug peak.
Method Validation Summary
Method validation is essential to ensure the reliability of the analytical data. Key validation parameters for the quantitative analysis of this compound are summarized in Table 2.
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.84-25.12 µg/mL[7] | 25-150 µg/mL[5] |
| Correlation Coefficient (r²) | 0.9999[7] | 0.999[5] |
| Accuracy (% Recovery) | 98.7%[7] | Within acceptance limits[5] |
| Precision (% RSD) | Not Specified | Below 2%[5] |
| Specificity | Method is suitable for determination[7] | The method is specific. |
| LOD & LOQ | Not Specified | Not Specified |
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical steps of method validation.
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.
Caption: Key parameters for the validation of an HPLC method for this compound analysis.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. researchgate.net [researchgate.net]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Stability indicating RP-HPLC method for Anti-Malarial drug [zenodo.org]
Application Notes and Protocols for Dihydroartemisinin (DHA) Preparation in Animal Model Studies
Introduction
Dihydroartemisinin (DHA) is the active metabolite of artemisinin and its derivatives, recognized for its potent antimalarial activity.[1] Accumulating evidence also highlights its significant potential as an anticancer, anti-inflammatory, and immunomodulatory agent.[2][3] A primary challenge in preclinical in vivo evaluation of DHA is its poor aqueous solubility (less than 0.1 g/L), which can lead to inadequate bioavailability and hinder the assessment of its therapeutic efficacy.[1][4][5]
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and formulation strategies to enhance the solubility and stability of DHA for administration in animal models. The included methodologies cover various preparation techniques, from simple suspensions to advanced nanoparticle formulations, alongside guidelines for common administration routes.
Physicochemical Properties and Solubility Data
Effective formulation development begins with an understanding of the compound's fundamental properties. DHA's low water solubility necessitates the use of solubility-enhancing techniques for most animal studies.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₅ | N/A |
| Molecular Weight | 284.35 g/mol | N/A |
| Appearance | Crystalline solid | [6] |
| Water Solubility | < 0.1 g/L | [1][7] |
| Bioavailability (Oral) | Low (~12%) | [1][8] |
| Elimination Half-life | ~4-11 hours | [1] |
The following table summarizes the reported solubility of DHA in various formulations, demonstrating the significant improvements achievable with different techniques.
| Formulation / Vehicle | DHA Solubility / Concentration | Fold Increase (vs. DHA alone) | Reference |
| DHA alone (in water) | ~0.12 mg/mL | 1x | [1] |
| DHA-HPβCD Complex (in water) | 10.04 mg/mL | ~84x | [6][8] |
| DHA-HPβCD Complex (in pH 7.4 buffer) | 11.61 mg/mL | ~97x | [6] |
| DHA-PVPK30 Solid Dispersion | ~6.0 mg/mL | ~50x | [8] |
| DHA-PEG-HPβCD (Lyophilized, 1:9 ratio) | 1.47 mg/mL | ~12x | [9] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Formulation dependent | N/A | [7] |
Formulation Strategies and Protocols
The choice of formulation depends on the intended route of administration, the required dose, and the specific aims of the study.
Protocol 1: Simple Suspension for Oral or Intraperitoneal Administration
This is the most straightforward method but may result in variable absorption. It is suitable for initial screening studies.
Materials:
-
This compound (DHA) powder
-
Vehicle (e.g., 0.5-1% Tween 80 in saline, 0.5% carboxymethylcellulose)
-
Mortar and pestle or homogenizer
-
Sterile saline or distilled water
Procedure:
-
Weigh the required amount of DHA powder.
-
Add a small amount of the vehicle (e.g., 1% Tween 80) to the DHA powder and triturate with a mortar and pestle to form a smooth paste.[10] This step is crucial to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle (saline or water) while continuously mixing or vortexing until the desired final concentration is reached.[10]
-
For a more uniform suspension, sonicate the mixture or use a homogenizer.
-
Ensure the suspension is thoroughly mixed immediately before each administration to ensure consistent dosing.
Protocol 2: Preparation of DHA-Cyclodextrin Inclusion Complex
Cyclodextrins are used to form inclusion complexes that significantly enhance the aqueous solubility of hydrophobic drugs like DHA.[6] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.[6][8]
Materials:
-
This compound (DHA) powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Distilled water or appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a solution of HPβCD in the desired aqueous solvent (e.g., water, buffer) at a specific concentration (e.g., 275 mM).[6]
-
Slowly add an excess amount of DHA powder to the HPβCD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to ensure equilibrium is reached.
-
After stirring, filter the solution through a 0.22 µm filter to remove the undissolved DHA.
-
The clear filtrate is the saturated solution of the DHA-HPβCD inclusion complex, ready for administration or further dilution. The concentration can be confirmed via HPLC.
Protocol 3: Solid Lipid Nanoparticle (SLN) Formulation
Nanoparticle-based formulations can improve bioavailability and provide controlled release. This protocol is adapted from a single emulsion solvent evaporation technique.[11]
Materials:
-
This compound (DHA)
-
Lipid (e.g., Stearic acid)
-
Organic solvent (e.g., Ethyl acetate)
-
Aqueous phase components (e.g., Polyvinyl alcohol (PVA), Heparin)
-
High-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Prepare the Organic Phase: Dissolve the lipid (e.g., 50 mg of stearic acid) in an organic solvent (e.g., 10 mL of ethyl acetate). Add the required amount of DHA (e.g., 10 mg) to this organic phase and mix until fully dissolved.[11]
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing stabilizers (e.g., 10 mL of 2% w/v PVA and 1 mL of 1% w/v heparin).[11]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer (e.g., 8,000-10,000 rpm) for 10-15 minutes to form an oil-in-water emulsion.[11]
-
Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer and allow the organic solvent (ethyl acetate) to evaporate overnight at room temperature.
-
Collection: The resulting aqueous suspension contains the DHA-loaded solid lipid nanoparticles. This can be further purified by centrifugation if needed.
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and molecular mechanisms is key to understanding and executing complex studies.
This compound Preparation and In Vivo Study Workflow
The following diagram outlines a typical workflow for preparing and evaluating a DHA formulation in an animal model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 4. Development Insights of Surface Modified Lipid Nanoemulsions of this compound for Malaria Chemotherapy: Characterization, and in vivo Antimalarial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pilot study: bioequivalence of this compound in this compound-piperaquine tablet generic formulation in healthy Indonesian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Determination of Dihydroartemisinin and Artemether in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemether (ART), a potent antimalarial agent, is rapidly metabolized in the body to its more active form, dihydroartemisinin (DHA).[1] The therapeutic efficacy of artemisinin-based combination therapies is closely linked to the plasma concentrations of both the parent drug and its active metabolite. Therefore, a sensitive and reliable analytical method for the simultaneous quantification of ART and DHA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of artemether and this compound in human plasma. The protocol is designed to offer high sensitivity, selectivity, and efficiency, making it suitable for clinical research and drug development applications where sample volume may be limited.[2]
Experimental Principle
The method employs a sample preparation step to extract the analytes from the plasma matrix, followed by chromatographic separation using reversed-phase liquid chromatography. The separated compounds are then detected and quantified by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are utilized to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Artemether (ART) and this compound (DHA) reference standards
-
Artemether-¹³CD₃ and this compound-d₃ (or other suitable stable isotope-labeled internal standards)
-
Acetonitrile, Methanol, and Water (all LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (K₃EDTA)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates (e.g., Oasis HLB)
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ART and DHA reference standards in methanol to prepare individual stock solutions.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standards in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.[3]
-
IS Working Solution: Dilute the IS stock solution with an appropriate solvent (e.g., 5% acetonitrile with 1% formic acid) to achieve a final concentration of 5 ng/mL.[4]
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from a high-throughput method utilizing a 96-well plate format.[2][4]
-
To 50 µL of plasma sample in a well of the 96-well plate, add 50 µL of the IS working solution.[4]
-
Mix the samples gently.
-
Load the entire mixture onto the SPE plate.
-
Wash the wells with 200 µL of water, followed by 200 µL of 5% acetonitrile.[4]
-
Elute the analytes with two aliquots of 25 µL of an acetonitrile-methyl acetate (9:1) mixture.[4]
-
Inject a portion of the combined eluent (e.g., 10 µL) directly into the LC-MS/MS system.[4]
Note on Stability: For plasma samples from malaria patients, degradation of artemisinin derivatives can be a concern. The addition of a stabilizing agent like hydrogen peroxide (1% in the IS solution) has been shown to protect the drugs from degradation.[4]
Liquid Chromatography Conditions
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm) is suitable.[5]
-
Mobile Phase A: 2 mM Ammonium acetate in water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 400 µL/min.[1]
-
Gradient: A gradient elution can be optimized to ensure good separation of the analytes from matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[3][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific m/z transitions for the precursor and product ions of each analyte and internal standard need to be optimized for the specific instrument used. Commonly reported transitions are provided in the table below.[3][6]
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Description |
| Analytes | Artemether (ART), this compound (DHA) |
| Internal Standards | Artemether-¹³CD₃, this compound-d₃ |
| Matrix | Human Plasma (K₃EDTA) |
| Sample Preparation | Solid Phase Extraction (SPE) |
| LC Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and water with additives (formic acid/ammonium acetate)[1] |
| Ionization | ESI Positive |
| Detection | MRM |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Artemether (ART) | 316.3 | 163.1 |
| This compound (DHA) | 302.3 | 163.1 |
| Mefloquine (IS example) | 379.1 | 361.1 |
Note: The use of stable isotope-labeled internal standards for ART and DHA is highly recommended for optimal performance. Mefloquine is presented as an alternative internal standard example.[3][6]
Table 3: Summary of Method Validation Parameters from Literature
| Parameter | Artemether (ART) | This compound (DHA) | Reference |
| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | [1] |
| 2.00 - 500 | 2.00 - 500 | [7] | |
| 5 - 1500 | 5 - 1500 | [3][6] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | [1][4] |
| 1.43 | 1.43 | [2] | |
| 10 | 10 | [3][6] | |
| Precision (%RSD) | Intra-run: 2.2% | Intra-run: 3.8% | [3][6] |
| Inter-run: 3.2% | Inter-run: 3.6% | [3][6] | |
| Accuracy (%Bias) | Within ±15% | Within ±15% | [1][8] |
| Recovery (%) | 93.2 | 98.5 | [3][6] |
Visualizations
Caption: Sample preparation and analysis workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of artemether and its active metabolite this compound in human plasma. The protocol, which can be adapted for use in various laboratory settings, is well-suited for pharmacokinetic and other clinical studies requiring reliable bioanalysis of these critical antimalarial drugs. The use of stable isotope-labeled internal standards and appropriate sample stabilization techniques are key to achieving accurate and reproducible results.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A liquid chromatographic–tandem mass spectrometric method for determination of artemether and its metabolite this compound in human plasma — MORU Tropical Health Network [tropmedres.ac]
- 3. researchgate.net [researchgate.net]
- 4. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 6. abcresearchalert.com [abcresearchalert.com]
- 7. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiopharm.com [cellbiopharm.com]
Application Notes and Protocols for Assessing Dihydroartemisinin Susceptibility in Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of artemisinin-resistant Plasmodium falciparum threaten global malaria control and elimination efforts. Dihydroartemisinin (DHA), the active metabolite of all clinically used artemisinins, is a cornerstone of artemisinin-based combination therapies (ACTs). Therefore, accurate and standardized methods to assess the susceptibility of P. falciparum to DHA are crucial for surveillance, research, and the development of new antimalarial drugs. These application notes provide detailed protocols for the most common in vitro assays used to determine DHA susceptibility in P. falciparum.
Key In Vitro Susceptibility Assays
Several in vitro assays are available to measure the susceptibility of P. falciparum to DHA. The choice of assay often depends on the specific research question, available resources, and the parasite stage of interest. The primary methods include:
-
SYBR Green I-based Fluorescence Assay: A high-throughput method that measures parasite DNA content as an indicator of parasite growth.
-
Parasite Lactate Dehydrogenase (pLDH) Assay: A colorimetric assay that quantifies the activity of the parasite-specific enzyme lactate dehydrogenase.
-
Ring-stage Survival Assay (RSA): A phenotypic assay specifically designed to detect artemisinin resistance by measuring the survival of early ring-stage parasites after a short drug pulse.
Data Presentation: Comparative IC50 Values for this compound (DHA)
The following table summarizes representative 50% inhibitory concentration (IC50) values for DHA against various P. falciparum strains, as determined by different in vitro susceptibility assays. These values can vary based on the parasite strain, culture conditions, and specific assay protocol.
| P. falciparum Strain | Assay Method | DHA IC50 (nM) | Reference |
| 3D7 | SYBR Green I | 0.01 - 10 | [1] |
| Dd2 | SYBR Green I | 3.2 - 7.6 | [2] |
| W2 | SYBR Green I | Not Specified | [3] |
| D6 | SYBR Green I | Not Specified | [3] |
| Field Isolates (Ghana) | SYBR Green I | Geometric Mean: lower than recent ex vivo | [4] |
| Field Isolates (Myanmar) | SYBR Green I | Significantly higher than 3D7 | [5] |
| 3D7 | pLDH Assay | Not Specified | [6] |
| NF54 | pLDH Assay | Not Specified | [6] |
| African Isolates | pLDH ELISA | No decreased susceptibility detected | [7] |
Data Presentation: Ring-stage Survival Assay (RSA) Results
The RSA is a key assay for phenotyping artemisinin resistance. It measures the percentage of viable parasites 72 hours after a 6-hour exposure to 700 nM DHA. A survival rate of >1% is often considered indicative of reduced susceptibility.
| P. falciparum Isolate Type | Geographic Origin | Median RSA Survival (%) | Key Findings | Reference |
| Culture-adapted isolates | Western Cambodia (slow-clearing) | 10.88 | 47-fold higher survival than sensitive lines | [8] |
| Culture-adapted isolates | Western Cambodia (normal-clearing) | 0.23 | [8] | |
| Field Isolates | Pailin, Cambodia (resistant area) | 13.5 | 17-fold higher than susceptible area | [9] |
| Field Isolates | Ratanakiri, Cambodia (susceptible area) | 0.8 | [9] | |
| Field Isolates (Uganda) | Eastern and Northern Uganda | 3.0 | [10] | |
| 3D7 with N458Y K13 mutation | Laboratory strain | 26.3 | Significantly higher than wild-type | [11] |
Experimental Protocols
Protocol 1: SYBR Green I-based Fluorescence Assay
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
96-well black, clear-bottom microtiter plates
-
This compound (DHA) stock solution
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Methodology:
-
Parasite Culture and Synchronization: Maintain a continuous culture of P. falciparum. Synchronize the parasites to the ring stage using methods like 5% D-sorbitol treatment.[4]
-
Drug Plate Preparation: Prepare serial dilutions of DHA in complete culture medium in the 96-well plates. Include drug-free wells as negative controls and parasite-free wells as background controls.
-
Assay Initiation: Adjust the synchronized parasite culture to a 0.5% parasitemia and 2% hematocrit. Add 200 µL of this parasite suspension to each well of the drug-coated plate.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
Prepare a fresh 1x SYBR Green I working solution in lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plates in the dark at room temperature for 1 to 24 hours.[12]
-
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths centered at 485 nm and 530 nm, respectively.[12]
-
Data Analysis: Subtract the background fluorescence (wells with no parasites) from all readings. Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a suitable nonlinear regression model.
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of pLDH, an enzyme produced by viable parasites. The activity of pLDH is proportional to the number of viable parasites.
Materials:
-
P. falciparum culture (synchronized)
-
Complete parasite culture medium
-
96-well microtiter plates
-
DHA stock solution
-
Lysis buffer (e.g., Triton X-100 based)
-
Malstat reagent
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Spectrophotometer (plate reader) capable of reading absorbance at ~650 nm
Methodology:
-
Assay Setup: Prepare drug dilutions and parasite suspension in 96-well plates as described for the SYBR Green I assay.
-
Incubation: Incubate the plates for 72 hours.
-
Lysis: After incubation, lyse the red blood cells and parasites by adding a lysis buffer or by freeze-thaw cycles.
-
Enzyme Reaction:
-
Add Malstat reagent to each well.
-
Add NBT/PES solution to initiate the colorimetric reaction.
-
-
Incubation: Incubate the plates in the dark at room temperature for 30-60 minutes.
-
Absorbance Reading: Measure the absorbance at approximately 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control and determine the IC50 value.[13][14]
Protocol 3: Ring-stage Survival Assay (RSA)
The RSA is the gold standard for phenotyping artemisinin resistance in P. falciparum. It assesses the ability of very young ring-stage parasites (0-3 hours post-invasion) to survive a short, high-concentration pulse of DHA.[8][15]
Materials:
-
Highly synchronized P. falciparum culture (0-3 hour old rings)
-
Complete parasite culture medium
-
DHA stock solution (for a final concentration of 700 nM)
-
DMSO (vehicle control)
-
Microscopy supplies (slides, Giemsa stain) or flow cytometer with DNA dye (e.g., SYBR Green I)
Methodology:
-
Parasite Synchronization: Achieve a tight synchronization of the parasite culture to obtain 0-3 hour old ring stages. This can be done using multiple sorbitol treatments and Percoll gradients to isolate mature schizonts for reinvasion.
-
Drug Exposure:
-
Drug Removal: After 6 hours, wash the parasite cultures three times with drug-free medium to remove the DHA.
-
Post-exposure Incubation: Resuspend the washed parasites in fresh complete medium and incubate for an additional 66 hours (total assay time of 72 hours).[10]
-
Readout:
-
Microscopy: Prepare Giemsa-stained thin blood smears. Count the number of viable parasites per 10,000-20,000 red blood cells for both the DHA-treated and control cultures.[10][16]
-
Flow Cytometry: Stain the parasites with a DNA dye like SYBR Green I and quantify the parasitemia using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of parasite survival as: (Parasitemia in DHA-treated culture / Parasitemia in DMSO control culture) x 100.[16]
Signaling Pathway in Artemisinin Resistance
Mutations in the P. falciparum Kelch13 (PfK13) protein are the primary molecular marker for artemisinin resistance.[17][18] While the exact mechanism is still under investigation, PfK13 is thought to be involved in a signaling pathway that modulates the parasite's response to the oxidative stress induced by activated artemisinin. The propeller domain of PfK13 interacts with several other proteins, potentially including those involved in protein folding and cellular metabolism.[17][19] Mutations in this domain are believed to alter these interactions, leading to a reduced susceptibility of the parasite, particularly in the early ring stage.
References
- 1. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced Artemisinin Susceptibility of Plasmodium falciparum Ring Stages in Western Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. iddo.org [iddo.org]
- 13. ajtmh.org [ajtmh.org]
- 14. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iddo.org [iddo.org]
- 16. researchgate.net [researchgate.net]
- 17. malariaworld.org [malariaworld.org]
- 18. Plasmodium falciparum kelch 13: a potential molecular marker for tackling artemisinin-resistant malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydroartemisinin (DHA) Clinical Trials in Oncology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting clinical trials investigating Dihydroartemisinin (DHA) as a potential anti-cancer agent.
Introduction
This compound (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has garnered significant interest for its anticancer properties. Preclinical and clinical studies have suggested that DHA exerts its anti-tumor effects through various mechanisms, including the induction of apoptosis, inhibition of proliferation and angiogenesis, and modulation of key signaling pathways. This document outlines the essential components for designing robust clinical trials to evaluate the safety and efficacy of DHA in oncology.
Mechanisms of Action and Key Signaling Pathways
DHA's anticancer activity is attributed to its ability to induce oxidative stress through its endoperoxide bridge, leading to DNA damage and cell death. Furthermore, DHA has been shown to modulate several critical signaling pathways frequently dysregulated in cancer.
Key Signaling Pathways Modulated by this compound:
-
PI3K/Akt/mTOR Pathway: DHA has been shown to inhibit this critical survival pathway, which is often hyperactivated in cancer, leading to decreased cell proliferation and survival.
-
MAPK Pathway: DHA can modulate the MAPK signaling cascade, which is involved in cell growth, differentiation, and apoptosis.
-
VEGF Signaling: By downregulating Vascular Endothelial Growth Factor (VEGF), DHA can inhibit angiogenesis, a crucial process for tumor growth and metastasis.
-
NF-κB Pathway: DHA can suppress the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.
Experimental Design for Clinical Trials
A well-designed clinical trial is crucial to determine the therapeutic potential of DHA in cancer patients. Both monotherapy and combination therapy approaches should be considered.
Study Design
A Phase I dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of oral DHA. This can be followed by a Phase II study to evaluate the preliminary efficacy in specific cancer types. A randomized, controlled Phase III trial would then be required for definitive evidence of efficacy.
Illuminating the Path of a Potent Therapeutic: In Vivo Imaging Techniques for Dihydroartemisinin Distribution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a cornerstone of antimalarial therapy and is increasingly investigated for its anticancer, anti-inflammatory, and neuroprotective properties. Understanding its biodistribution is paramount for optimizing therapeutic efficacy and minimizing potential toxicity. This document provides a detailed overview of established and emerging in vivo imaging techniques to track the distribution of DHA, complete with experimental protocols and data presentation to guide researchers in this critical area of drug development.
Application Notes
The in vivo tracking of this compound (DHA) has primarily been accomplished through two main imaging modalities: Fluorescence Imaging and Radiolabeling with Autoradiography . While not a direct imaging technique, Mass Spectrometry Imaging (MSI) offers a powerful complementary approach for ex vivo tissue analysis.
Fluorescence Imaging provides a real-time, non-invasive method to visualize DHA distribution. This technique typically involves either conjugating DHA to a fluorescent dye or utilizing fluorescently labeled nanocarriers to deliver the drug. Near-infrared (NIR) dyes are often preferred for in vivo applications due to their deeper tissue penetration and lower autofluorescence. Two-photon microscopy has also been employed for high-resolution imaging within specific tissues, such as the brain.
Radiolabeling offers high sensitivity and quantitative accuracy in determining the whole-body distribution of DHA. By labeling DHA with a radioactive isotope, such as Carbon-14 (¹⁴C), researchers can track its accumulation in various organs and tissues over time. This method provides valuable pharmacokinetic data, including clearance rates and sites of metabolism.
Mass Spectrometry Imaging (MSI) is a label-free technique that can map the spatial distribution of DHA and its metabolites within tissue sections. While technically an ex vivo method, it provides unparalleled chemical specificity and can distinguish the parent drug from its metabolic products, offering a detailed snapshot of drug localization at the microscopic level.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing radiolabeling to determine the tissue distribution of this compound.
Table 1: Tissue Distribution of [¹⁴C] this compound in Rats Following a Single Intravenous Administration
| Tissue | Concentration (µg eq/g) 1 hr post-dose | Concentration (µg eq/g) 24 hr post-dose |
| Blood | 1.85 | 0.45 |
| Plasma | 0.42 | 0.11 |
| Liver | 4.21 | 0.65 |
| Spleen | 3.98 | 1.23 |
| Kidneys | 2.89 | 0.34 |
| Heart | 1.54 | 0.18 |
| Lungs | 1.98 | 0.25 |
| Brain | 0.81 | 0.09 |
| Fat | 1.23 | 0.21 |
| Muscle | 0.98 | 0.15 |
Data adapted from a study utilizing [¹⁴C] labeled DHA in male rats. The results showed that the drug was widely distributed within an hour of administration and declined rapidly in most tissues by 24 hours, with the exception of the spleen.[1]
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of DHA Distribution
This protocol describes a general method for tracking DHA distribution in a tumor-bearing mouse model using a fluorescently labeled nanocarrier system.
Materials:
-
DHA-loaded nanoparticles conjugated with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or DiR).
-
Tumor-bearing immunodeficient mice (e.g., BALB/c nude mice with xenograft tumors).
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthetic (e.g., isoflurane).
-
Sterile saline solution.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Injection: Administer the fluorescently labeled DHA nanoparticles intravenously (i.v.) via the tail vein. A typical injection volume is 100-200 µL.
-
In Vivo Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, and 24 hours) to monitor the real-time distribution of the nanoparticles.
-
Ex Vivo Imaging: At the final time point, euthanize the mouse and dissect the major organs (tumor, heart, liver, spleen, lungs, kidneys).
-
Organ Imaging: Arrange the dissected organs in the imaging system and acquire ex vivo fluorescence images to confirm the biodistribution.
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROI) for the tumor and each organ to determine the relative accumulation of the DHA-loaded nanoparticles.
Protocol 2: Radiolabeling and Tissue Distribution of DHA
This protocol outlines the methodology for determining the pharmacokinetic profile and tissue distribution of DHA using a radiolabeled compound.[1]
Materials:
-
[¹⁴C] this compound.
-
Male Sprague-Dawley rats.
-
Scintillation counter.
-
Tissue solubilizer.
-
Scintillation cocktail.
-
Metabolic cages for urine and feces collection.
Procedure:
-
Dosing: Administer a single intravenous dose of [¹⁴C] DHA to the rats.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, 96, and 192 hours) post-administration, collect blood samples. Euthanize subsets of animals at each time point and dissect major organs and tissues (blood, plasma, liver, spleen, kidneys, heart, lungs, brain, fat, and muscle).
-
Metabolism Studies: House a separate group of rats in metabolic cages to collect urine and feces for the duration of the study.
-
Sample Processing: Homogenize the collected tissues. Aliquots of tissue homogenates, plasma, urine, and feces are mixed with a tissue solubilizer and then a scintillation cocktail.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a liquid scintillation counter.
-
Data Analysis: Calculate the concentration of total radioactivity (as DHA equivalents) in each tissue and fluid. Determine the percentage of the administered dose excreted in urine and feces over time.
Visualizations
Caption: Workflow for in vivo fluorescence imaging of DHA.
Caption: Workflow for radiolabeling and tissue distribution studies of DHA.
Caption: DHA enhances photodynamic therapy by inhibiting the NF-κB/HIF-1α/VEGF pathway.[2]
References
- 1. Pharmacokinetics, tissue distribution and mass balance of radiolabeled this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Increases the Sensitivity of Photodynamic Therapy Via NF-κB/HIF-1α/VEGF Pathway in Esophageal Cancer Cell in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dihydroartemisinin in Tablets by Iodometric Titration
AN-DHA-TITR-001
Abstract
This application note details a robust and cost-effective iodometric titration method for the quantitative determination of Dihydroartemisinin (DHA) in pharmaceutical tablet formulations. The method is based on the redox reaction between the endoperoxide bridge of DHA and potassium iodide in an acidic environment, liberating iodine, which is subsequently titrated with a standardized sodium thiosulfate solution. This technique is demonstrated to be accurate, precise, and suitable for routine quality control analysis of DHA tablets.[1][2][3][4][5]
Introduction
This compound (DHA) is a potent antimalarial agent and the active metabolite of all artemisinin derivatives. Ensuring the correct dosage and quality of DHA in tablet form is crucial for effective treatment and to combat the threat of drug resistance. While chromatographic methods are available, iodometric titration offers a simpler, more accessible, and economical alternative for the quantification of DHA in bulk and tablet dosage forms. This method relies on the characteristic endoperoxide linkage within the DHA molecule.[2]
Principle of the Method
The quantification of this compound via iodometric titration is a redox-based volumetric analysis. In an acidic solution, the peroxide bridge of the DHA molecule oxidizes potassium iodide (KI) to liberate free iodine (I₂). The amount of iodine generated is directly proportional to the amount of DHA present in the sample. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is marked by the disappearance of the blue-black color of the starch-iodine complex.[2][3] The reaction proceeds with a 1:1 stoichiometry between DHA and iodine.[1][2][3]
The chemical reactions involved are as follows:
-
Liberation of Iodine by DHA: DHA + 2KI + H₂SO₄ → I₂ + K₂SO₄ + 2H₂O + Deoxy-DHA
-
Titration of Liberated Iodine: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Materials and Reagents
-
This compound (DHA) reference standard
-
DHA tablets (e.g., Cotecxin, Alaxin, Santexin)[2]
-
Potassium Iodide (KI), 10% (w/v) solution
-
Sodium Thiosulfate (Na₂S₂O₃), 0.05M standard solution
-
Sulfuric Acid (H₂SO₄), 0.5M solution
-
Starch indicator, 1% (w/v) solution
-
Absolute Ethanol
-
Distilled or deionized water
-
Analytical balance
-
Burette (50 mL)
-
Pipettes
-
Volumetric flasks (100 mL)
-
Erlenmeyer flasks (250 mL)
-
Mortar and pestle
Experimental Protocols
Preparation of Reagents
-
10% Potassium Iodide (w/v): Dissolve 10 g of KI in 100 mL of distilled water.
-
0.05M Sodium Thiosulfate: Dissolve 7.910 g of Na₂S₂O₃ in distilled water and dilute to 1 L. Standardize this solution against a primary standard like potassium dichromate.
-
1% Starch Indicator: Make a paste of 1 g of soluble starch with a small amount of cold water. Pour this paste into 100 mL of boiling water with continuous stirring.
Standard Assay Protocol (Bulk DHA)
-
Accurately weigh approximately 60 mg of DHA reference standard into a 100 mL iodine flask.
-
Dissolve the standard in 20 mL of absolute ethanol.
-
Add 20 mL of 0.5M sulfuric acid and 20 mL of 10% potassium iodide solution to the flask.
-
Stopper the flask, swirl gently, and keep it in a dark place for 30 minutes, with occasional swirling every 5 minutes.
-
Titrate the liberated iodine with standardized 0.05M sodium thiosulfate solution until the solution becomes a pale straw color.
-
Add 4 drops of 1% starch indicator. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears.
-
Record the volume of the titrant used.
-
Perform a blank titration using all reagents except the DHA standard and subtract the blank volume from the sample titration volume.[2]
Tablet Assay Protocol
-
Weigh and finely powder 20 DHA tablets.
-
Accurately weigh a quantity of the powdered tablets equivalent to 60 mg of DHA into a 100 mL iodine flask.
-
Add 20 mL of absolute ethanol and sonicate to dissolve the active ingredient.
-
Filter the solution to remove any insoluble excipients.
-
Proceed with steps 3-9 of the Standard Assay Protocol.
Calculation of DHA Content
The percentage of active ingredient in the tablet can be calculated using the following formula:
% DHA = (V × M × F × 100) / W
Where:
-
V = Volume of sodium thiosulfate used in mL (after subtracting the blank)
-
M = Molarity of the sodium thiosulfate solution
-
F = Factor (1.422 mg of DHA is equivalent to 1 mL of 0.05M Na₂S₂O₃)[2]
-
W = Weight of the tablet powder taken in mg
Data Presentation
The following tables summarize the quantitative data obtained from the validation and application of the iodometric titration method for DHA quantification.
Table 1: Validation Parameters for the Iodometric Titration of DHA [1][3][4]
| Parameter | Result |
| Applicable Range | 5 - 70 mg |
| Stoichiometry (DHA:Iodine) | 1:1 |
| Relative Error | < 2% |
| Relative Standard Deviation (RSD) | < 3% |
| Coefficient of Variation | < 3% |
Table 2: Assay Results for Commercial DHA Tablets [2]
| Tablet Brand | Labeled Strength (mg) | Weight of Powder Assayed (mg) | Average Titrant Volume (mL) | Calculated DHA Content (mg) | % of Labeled Strength |
| Cotecxin | 60 | 60 | 41.30 | 58.73 | 97.88% |
| Alaxin | 60 | 60 | - | - | 91.24% |
| Santexin | 60 | 60 | - | - | 101.00% |
Table 3: Recovery Studies by Standard Addition Method [2]
| Tablet Brand | Amount of DHA in Tablet Powder (mg) | Amount of Pure DHA Added (mg) | Total Amount Found (mg) | % Recovery |
| Cotecxin | 58.73 | 10 | 68.60 | 98.7% |
| Alaxin | 54.74 | 10 | 64.50 | 97.6% |
| Santexin | 60.60 | 10 | 70.00 | 94.0% |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Dihydroartemisinin Resistance in Malaria Parasites
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in studying and overcoming Dihydroartemisinin (DHA) resistance in Plasmodium falciparum.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary mechanisms of this compound (DHA) resistance?
-
What is the role of Kelch13 (K13) mutations in DHA resistance?
-
How is DHA resistance measured in vitro?
-
What are the current strategies to overcome DHA resistance?
-
Are there non-K13 mediated mechanisms of artemisinin resistance?
-
-
Troubleshooting Guides
-
P. falciparum Culture Maintenance
-
Ring-stage Survival Assay (RSA)
-
Standard IC50 Drug Susceptibility Assay
-
-
Experimental Protocols
-
P. falciparum Asexual Stage Culture
-
Ring-stage Survival Assay (RSA) Protocol
-
Standard IC50 Drug Susceptibility Assay Protocol
-
CRISPR/Cas9-mediated Gene Editing of P. falciparum K13 Locus
-
-
Data Presentation
-
Table 1: Ring-stage Survival Assay (RSA) Survival Rates for Various K13 Mutations
-
Table 2: IC50 Values of this compound (DHA) Against Sensitive and Resistant P. falciparum Strains
-
Table 3: IC50 Values of Selected Proteasome Inhibitors Against P. falciparum Strains
-
-
Signaling Pathways and Workflows
-
K13-PI3K Signaling Pathway in Artemisinin Resistance
-
Unfolded Protein Response (UPR) Pathway in Response to Artemisinin-Induced Stress
-
Experimental Workflow for Ring-stage Survival Assay (RSA)
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (DHA) resistance?
A1: this compound (DHA) resistance in P. falciparum is primarily associated with mutations in the Kelch13 (K13) protein. These mutations lead to a decreased rate of parasite clearance from the bloodstream. The underlying molecular mechanisms involve an enhanced cellular stress response, including the unfolded protein response (UPR), and alterations in the phosphatidylinositol-3-phosphate (PI3P) signaling pathway, which helps the parasite mitigate the proteotoxic stress induced by artemisinin.[1][2][3][4][5]
Q2: What is the role of Kelch13 (K13) mutations in DHA resistance?
A2: Mutations in the propeller domain of the K13 protein are the primary molecular marker for artemisinin resistance.[3] These mutations are thought to reduce the degradation of phosphatidylinositol-3-kinase (PfPI3K), leading to increased levels of PI3P.[2][6] This elevation in PI3P enhances vesicular trafficking and activates the unfolded protein response (UPR), which collectively help the parasite to survive the protein damage caused by activated artemisinin.[2][4]
Q3: How is DHA resistance measured in vitro?
A3: The standard method for measuring clinical artemisinin resistance in vitro is the Ring-stage Survival Assay (RSA).[7][8] In this assay, young, synchronized ring-stage parasites (0-3 hours post-invasion) are exposed to a high concentration of DHA (typically 700 nM) for 6 hours. The drug is then washed out, and the parasites are cultured for an additional 66 hours, after which the percentage of viable parasites is determined. A survival rate of >1% is generally considered indicative of artemisinin resistance.[9]
Q4: What are the current strategies to overcome DHA resistance?
A4: Current strategies focus on several approaches:
-
Artemisinin-based Combination Therapies (ACTs): Combining a potent, short-acting artemisinin derivative with a longer-acting partner drug with a different mechanism of action.[10]
-
Triple Artemisinin-based Combination Therapies (TACTs): The addition of a second partner drug to an existing ACT to further delay the evolution of resistance.
-
Proteasome Inhibitors: These compounds can synergize with artemisinins by preventing the degradation of damaged proteins, thereby exacerbating cellular stress and leading to parasite death.[1][11][12] Several studies have shown that proteasome inhibitors are effective against both artemisinin-sensitive and -resistant strains.[1][11][12]
-
Targeting the Unfolded Protein Response (UPR): Since an enhanced UPR is a key feature of resistant parasites, targeting components of this pathway is a potential strategy to re-sensitize them to artemisinins.[5][10][13]
Q5: Are there non-K13 mediated mechanisms of artemisinin resistance?
A5: Yes, while K13 mutations are the primary driver of artemisinin resistance, some clinical isolates show delayed clearance without these mutations. Research suggests that other genetic factors and cellular pathways may contribute to a lesser extent, but these are not as well characterized as the K13-mediated mechanism.
Troubleshooting Guides
P. falciparum Culture Maintenance
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or no parasite growth | 1. Poor quality of red blood cells (RBCs).2. Suboptimal culture medium (e.g., wrong pH, expired components).3. Incorrect gas mixture.4. Contamination (bacterial or fungal).5. Incompatible serum or Albumax lot.[13] | 1. Use fresh RBCs (less than 2 weeks old). Ensure the donor is suitable.2. Prepare fresh medium and ensure the pH is between 7.2 and 7.4. Check expiration dates of all components.3. Use a standard gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Some labs use atmospheric air, but this requires parasite adaptation.[13][14]4. Check for turbidity or color change in the medium. If contamination is suspected, discard the culture and start from a clean stock. Consider using antibiotics like gentamicin.[13]5. Test a new batch of human serum or Albumax. Some lots may not support parasite growth.[13] |
| Culture crashing (sudden death) | 1. High parasitemia leading to excessive lysis of RBCs and release of toxic products.2. Depletion of nutrients in the medium.3. Sudden change in culture conditions (e.g., temperature, gas). | 1. Dilute the culture with fresh RBCs to maintain parasitemia below 5-10%.2. Change the culture medium daily, especially for high-density cultures.3. Ensure consistent incubator temperature (37°C) and gas supply. |
| Difficulty in synchronizing parasites | 1. Ineffective sorbitol treatment.2. Asynchronous starting population. | 1. Ensure the 5% sorbitol solution is at room temperature and the incubation time is not exceeded (5-10 minutes).2. Perform two consecutive sorbitol treatments spaced 40-48 hours apart to obtain a tightly synchronized ring-stage population. |
Ring-stage Survival Assay (RSA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in survival rates between replicates | 1. Inaccurate parasite counting (microscopy).2. Inconsistent timing of drug exposure and removal.3. Uneven parasite distribution in culture plates. | 1. Use flow cytometry for more accurate and high-throughput quantification of viable parasites.[15][16]2. Strictly adhere to the 6-hour DHA exposure time and ensure complete removal of the drug by washing.3. Thoroughly mix the parasite culture before aliquoting into the assay plate. |
| Low survival rates even with known resistant strains | 1. Poor parasite viability at the start of the assay.2. Inaccurate synchronization (parasites older than 3 hours).3. Degradation of DHA stock solution. | 1. Ensure the culture is healthy and has a high proportion of ring-stage parasites before starting the assay.2. Use tightly synchronized 0-3 hour old rings for the assay.[7]3. Prepare fresh DHA stock solution and store it properly in small aliquots at -20°C or below. |
| High background survival in sensitive strains (>1%) | 1. Incomplete removal of DHA after the 6-hour pulse.2. Presence of pyknotic (dead) forms that are misidentified as viable parasites during microscopy. | 1. Wash the parasites at least three times with pre-warmed culture medium after DHA exposure.2. Use a viability stain (e.g., MitoTracker Deep Red) in combination with a DNA stain (e.g., SYBR Green I) for flow cytometry to differentiate between live and dead parasites.[15] Consider extending the recovery period (eRRSA) to allow for the clearance of dead parasites.[16] |
Standard IC50 Drug Susceptibility Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | 1. Variation in initial parasitemia (inoculum effect).[17][18]2. Use of different serum or serum substitutes.[19]3. Assay duration and readout method. | 1. Standardize the starting parasitemia for all assays, typically between 0.1% and 0.5%.2. Use a consistent source and batch of serum or Albumax. Note that Albumax can sometimes lead to higher IC50 values compared to human serum.[19]3. Use a standardized assay duration (e.g., 72 hours) and a reliable readout method such as SYBR Green I-based fluorescence or HRP-2 ELISA. |
| Poor curve fitting | 1. Inappropriate drug concentration range.2. High data variability. | 1. Perform a preliminary experiment with a wide range of drug concentrations to determine the optimal range for the final assay.2. Increase the number of technical replicates and ensure accurate pipetting. |
| Unexpectedly high or low IC50 values | 1. Drug degradation or precipitation.2. Cross-contamination of drug dilutions. | 1. Prepare fresh drug stocks and dilutions for each experiment. Ensure drugs are fully dissolved.2. Use fresh pipette tips for each dilution step. |
Experimental Protocols
P. falciparum Asexual Stage Culture
This protocol is based on the method originally described by Trager and Jensen.
Materials:
-
Complete Medium: RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 2.4 g/L Albumax II (or 10% human serum), and 10 mg/L gentamicin.
-
Human O+ red blood cells (RBCs), washed.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂.
-
Sterile culture flasks or plates.
Procedure:
-
Prepare complete medium and warm to 37°C.
-
Wash human O+ RBCs three times with incomplete RPMI 1640 by centrifuging at 800 x g for 5 minutes and removing the supernatant and buffy coat.
-
Resuspend the washed RBCs to a 50% hematocrit in complete medium.
-
To initiate a culture from a frozen stock, thaw the vial quickly and transfer the contents to a centrifuge tube. Slowly add 1.2% NaCl, followed by washing with incomplete RPMI 1640.
-
Set up the culture in a flask at a 5% hematocrit with the desired parasitemia (typically 0.5-1%).
-
Place the flask in a modular incubation chamber or a CO₂ incubator with the appropriate gas mixture at 37°C.
-
Change the medium daily by gently aspirating the old medium and replacing it with fresh, pre-warmed complete medium.
-
Monitor parasite growth by preparing thin blood smears and staining with Giemsa.
-
Split the culture with fresh, washed RBCs when the parasitemia reaches 5-10% to maintain a healthy culture.
Ring-stage Survival Assay (RSA) Protocol
Materials:
-
Synchronized, healthy P. falciparum culture (0-3 hours post-invasion).
-
This compound (DHA) stock solution (e.g., 700 µM in DMSO).
-
Complete medium.
-
96-well culture plates.
-
DMSO (vehicle control).
Procedure:
-
Synchronize the parasite culture to obtain a high percentage of ring-stage parasites. A double sorbitol synchronization is recommended.
-
Adjust the culture to a parasitemia of 1-2% at a 2% hematocrit in complete medium.
-
In a 96-well plate, add 200 µL of the parasite culture to duplicate wells.
-
To the test wells, add DHA to a final concentration of 700 nM.
-
To the control wells, add an equivalent volume of DMSO (e.g., 0.1%).
-
Incubate the plate for 6 hours at 37°C in the appropriate gas mixture.
-
After 6 hours, transfer the contents of each well to a microcentrifuge tube and centrifuge at 800 x g for 3 minutes.
-
Remove the supernatant and wash the cell pellet three times with 1 mL of pre-warmed complete medium.
-
Resuspend the final cell pellet in 200 µL of complete medium and transfer back to a new 96-well plate.
-
Incubate the plate for an additional 66 hours.
-
At 72 hours post-drug addition, prepare thin blood smears from each well for microscopy or process the samples for flow cytometry.
-
Calculate the percent survival as: (Parasitemia in DHA-treated wells / Parasitemia in DMSO-treated wells) x 100.
Standard IC50 Drug Susceptibility Assay Protocol
Materials:
-
Synchronized ring-stage P. falciparum culture.
-
Serial dilutions of the test drug (e.g., DHA) in complete medium.
-
Complete medium.
-
96-well culture plates.
-
SYBR Green I lysis buffer.
Procedure:
-
Prepare serial dilutions of the drug in a 96-well plate. Include drug-free wells as a positive control for parasite growth and wells with uninfected RBCs as a negative control.
-
Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours at 37°C in the appropriate gas mixture.
-
After 72 hours, freeze the plate at -80°C to lyse the RBCs.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
CRISPR/Cas9-mediated Gene Editing of P. falciparum K13 Locus
This is a generalized protocol; specific vectors and selection markers may vary.
Materials:
-
A plasmid containing the Cas9 nuclease and a guide RNA (gRNA) targeting the K13 locus.
-
A donor DNA template containing the desired mutation and silent mutations to prevent re-cleavage by Cas9.
-
P. falciparum culture.
-
Electroporation system.
-
Drug for selecting transfected parasites (e.g., WR99210).
Procedure:
-
Design a gRNA specific to the K13 propeller domain.
-
Clone the gRNA into a Cas9-expressing plasmid.
-
Synthesize or clone a donor DNA template containing the desired K13 mutation flanked by homology arms.
-
Prepare highly synchronous ring-stage parasites.
-
Electroporate the parasites with the Cas9/gRNA plasmid and the donor template.
-
Return the electroporated parasites to culture with fresh RBCs.
-
Apply drug selection 24-48 hours post-transfection.
-
Monitor the culture for the appearance of resistant parasites.
-
Once parasites are established, confirm the presence of the desired mutation by PCR and Sanger sequencing.
-
Clone the edited parasites by limiting dilution to obtain a clonal population.
Data Presentation
Table 1: Ring-stage Survival Assay (RSA) Survival Rates for Various K13 Mutations
| Parasite Strain/Background | K13 Mutation | Mean RSA Survival (%) | Reference(s) |
| 3D7 | Wild-type | ~1.3 | [20] |
| 3D7 | C580Y | 4.8 | [20] |
| 3D7 | R561H | 6.6 | [20] |
| 3D7 | M579I | 4.8 | [20] |
| Dd2 | Wild-type | <1 | [20] |
| Dd2 | C580Y | 4.7 | [20] |
| Dd2 | R539T | ~20-30 | [9] |
| Dd2 | I543T | ~20-30 | [9] |
| Dd2 | P553L | 4.6 | [20] |
| Dd2 | R561H | 4.3 | [20] |
| Cam3.II | R539T | 20.4 | [20] |
| UG815 | C580Y | 11.8 | [20] |
| F32 | C580Y | 0.3 | [20] |
Note: RSA survival rates can vary depending on the parasite genetic background and specific laboratory conditions.
Table 2: IC50 Values of this compound (DHA) Against Sensitive and Resistant P. falciparum Strains
| Parasite Strain | K13 Genotype | DHA IC50 (nM) | Reference(s) |
| 3D7 | Wild-type | 1.0 - 6.8 | [21] |
| D10 | Wild-type | 1.7 | |
| Dd2 | Wild-type | 10.4 | |
| W2 | Wild-type | 3.9 | [17] |
| NF54 | Wild-type | 4.2 | [21] |
| Field Isolate (Cambodia, PCT ≤72h) | Various | 6.3 | [17] |
| Field Isolate (Cambodia, PCT >72h) | Various | 9.6 | [17] |
| Field Isolate (Rwanda) | R561H | 14.1 | [21] |
| Field Isolate (Rwanda) | A675V | 7.4 | [21] |
| Field Isolate (Rwanda) | C469F | 6.9 | [21] |
Note: Standard IC50 assays often do not show a significant shift between K13 wild-type and mutant parasites, unlike the RSA which is a more reliable indicator of clinical resistance.[22]
Table 3: IC50 Values of Selected Proteasome Inhibitors Against P. falciparum Strains
| Proteasome Inhibitor | Target(s) | Strain | IC50 (nM) | Reference(s) |
| Epoxomicin | β2, β5 | 3D7 | 6.8 | |
| D10 | 1.7 | |||
| Dd2 | 10.4 | |||
| MG132 | β5 | 3D7 | ~50 | |
| Bortezomib | β5 | 3D7 | ~100 | |
| WLL-vs | β2, β5 | Cam3.II K13WT | 11-13 | [23] |
| WLW-vs | β2 | Cam3.II K13WT | 29-59 | [23] |
| TDI8304 | β2, β5 | Ugandan Isolates (median) | 16 | [24] |
Signaling Pathways and Workflows
K13-PI3K Signaling Pathway in Artemisinin Resistance
Caption: K13-PI3K signaling in DHA resistance.
Unfolded Protein Response (UPR) Pathway in Response to Artemisinin-Induced Stress
Caption: Artemisinin-induced Unfolded Protein Response.
Experimental Workflow for Ring-stage Survival Assay (RSA)
Caption: Workflow of the Ring-stage Survival Assay.
References
- 1. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring-stage Survival Assays (RSA) to Evaluate the In-Vitro and Ex-Vivo Susceptibility of Plasmodium Falciparum to Artemisinins | Infectious Diseases Data Observatory [iddo.org]
- 9. Plasmodium berghei K13 Mutations Mediate In Vivo Artemisinin Resistance That Is Reversed by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mesamalaria.org [mesamalaria.org]
- 11. Structure and function based design of Plasmodium-selective proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. CRISPR/Cas9 Editing of the Plasmodium falciparum Genome | Springer Nature Experiments [experiments.springernature.com]
- 15. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. K13-propeller mutations confer artemisinin resistance in Plasmodium falciparum clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. escholarship.org [escholarship.org]
Technical Support Center: Enhancing Oral Bioavailability of Dihydroartemisinin (DHA)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and evaluation of oral Dihydroartemisinin (DHA) to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound (DHA)?
A1: The primary challenges stem from DHA's poor aqueous solubility and low oral bioavailability.[1][2][3] This leads to incomplete absorption from the gastrointestinal tract and high variability in patient response. Additionally, DHA can be susceptible to degradation, further complicating the development of a stable and effective oral dosage form.
Q2: What are the most common strategies to enhance the oral bioavailability of DHA?
A2: Several formulation strategies have proven effective in improving the oral bioavailability of DHA. These include:
-
Solid Dispersions: Dispersing DHA in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP), can enhance its dissolution rate and solubility.[1][2]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase the aqueous solubility of DHA.[1][4]
-
Nanotechnology-based Formulations: Encapsulating DHA in nanocarriers such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liposomes can improve its absorption and protect it from degradation.
Q3: How do P-glycoprotein (P-gp) and CYP3A4 affect the oral bioavailability of DHA?
A3: P-glycoprotein (P-gp) is an efflux transporter found in the intestines that can pump drugs back into the gut lumen, reducing their absorption. While some studies suggest P-gp may not play a significant role in DHA's gastrointestinal absorption, its impact can be complex and may be influenced by co-administered drugs.[5] Cytochrome P450 3A4 (CYP3A4) is a major enzyme in the liver and intestines responsible for the first-pass metabolism of many drugs. While CYP3A4 is involved in the metabolism of artemisinin, DHA is primarily eliminated via glucuronidation.[6][7] However, interactions with CYP3A4 inducers or inhibitors can potentially affect DHA's overall metabolic profile.
Troubleshooting Guides
Formulation Development
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations.
-
Question: We are preparing DHA-loaded solid lipid nanoparticles (SLNs) using the hot homogenization method, but the encapsulation efficiency is consistently low. What could be the cause and how can we improve it?
-
Answer: Low encapsulation efficiency in SLNs can be attributed to several factors:
-
Poor solubility of DHA in the lipid matrix: Ensure that the selected lipid has a high affinity for DHA. You may need to screen several lipids to find the most suitable one.
-
High concentration of surfactant: An excessive amount of surfactant can lead to the formation of micelles that partition the drug into the aqueous phase. Try optimizing the surfactant concentration.
-
Rapid cooling of the nanoemulsion: A rapid cooling rate may not allow sufficient time for the drug to be entrapped within the solidifying lipid core. A more controlled cooling process might be beneficial.
-
Drug partitioning to the external phase during homogenization: The high temperature and shear forces during homogenization can sometimes favor the partitioning of the drug into the aqueous phase. Optimizing homogenization time and speed can help.
-
Issue 2: Physical Instability of Amorphous Solid Dispersions (e.g., recrystallization).
-
Question: Our amorphous solid dispersion of DHA with PVP shows signs of recrystallization upon storage. How can we improve its physical stability?
-
Answer: The recrystallization of an amorphous solid dispersion is a common challenge. Here are some strategies to enhance stability:
-
Polymer Selection and Ratio: Ensure that the polymer has a high glass transition temperature (Tg) and good miscibility with DHA. The drug-to-polymer ratio is critical; a higher proportion of the polymer can better prevent drug molecules from aggregating and crystallizing.[8]
-
Moisture Control: Amorphous systems are often highly hygroscopic. Moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates crystallization. Store the solid dispersion in a desiccated environment.
-
Addition of a Second Polymer: Incorporating a second polymer can sometimes improve the stability of the amorphous system by creating a more complex matrix that hinders drug mobility.
-
Storage Temperature: Storing the solid dispersion well below its Tg is crucial to maintain its amorphous state.
-
In Vitro Characterization
Issue 3: High Variability in In Vitro Dissolution/Release Testing.
-
Question: We are observing significant variability in our in vitro dissolution profiles for a DHA nanoparticle formulation. What are the potential sources of this variability?
-
Answer: High variability in dissolution testing for nanoparticulate systems can arise from several factors:
-
Inadequate Separation of Nanoparticles from Released Drug: The method used to separate the dissolved drug from the nanoparticles (e.g., dialysis, centrifugation, filtration) is critical. Ensure the chosen method is validated and does not interfere with the drug quantification.[9][10]
-
Filter Adsorption: The filter used to separate the dissolved drug may adsorb DHA, leading to artificially low concentrations. A filter validation study should be performed.
-
Incomplete Redispersion of the Formulation: If the formulation is not properly dispersed in the dissolution medium at the start of the test, it can lead to inconsistent results.
-
"Sink" Conditions Not Maintained: For poorly soluble drugs like DHA, it is crucial to maintain sink conditions (where the concentration of the drug in the dissolution medium is less than one-third of its saturation solubility) to ensure that the dissolution rate is not limited by solubility. This may require the use of a larger volume of dissolution medium or the addition of surfactants.
-
In Vivo Studies
Issue 4: Low and Variable Bioavailability in Animal Studies (Oral Gavage).
-
Question: We are administering our DHA formulation to rats via oral gavage, but the resulting plasma concentrations are low and highly variable between animals. What could be the reasons?
-
Answer: Low and variable oral bioavailability in rodent studies is a frequent challenge. Consider the following:
-
Formulation Instability in GI Fluids: The formulation may not be stable in the acidic environment of the stomach or in the presence of digestive enzymes, leading to premature drug release or degradation.
-
Gavage Technique: Improper gavage technique can lead to dosing errors or stress in the animals, which can affect gastrointestinal motility and drug absorption. Ensure that the personnel are well-trained.
-
Food Effect: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic drugs. Standardize the fasting period for the animals before dosing.
-
First-Pass Metabolism: As discussed, while DHA is mainly glucuronidated, interactions with metabolic enzymes in the gut wall and liver can contribute to its presystemic elimination.
-
Vehicle Effects: The vehicle used to suspend or dissolve the formulation for gavage can influence its absorption. Ensure the vehicle is appropriate and does not negatively impact the formulation's performance.
-
Bioanalytical Method
Issue 5: Inconsistent Results in LC-MS/MS Quantification of DHA in Plasma.
-
Question: We are experiencing issues with reproducibility during the LC-MS/MS analysis of DHA in rat plasma. What are some common pitfalls?
-
Answer: The bioanalysis of artemisinin derivatives can be challenging due to their chemical nature. Here are some troubleshooting tips:
-
Sample Stability: DHA can be unstable in plasma. It is crucial to handle and process samples quickly and at low temperatures. The use of stabilizing agents in the collection tubes may be necessary.
-
Extraction Efficiency: The choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) can significantly impact recovery. The method should be thoroughly validated.[11][12][13]
-
Matrix Effects: Components in the plasma can interfere with the ionization of DHA in the mass spectrometer, leading to ion suppression or enhancement. A stable isotope-labeled internal standard is highly recommended to compensate for these effects.
-
Chromatographic Separation: Ensure that the chromatographic method provides adequate separation of DHA from potential interfering substances in the plasma.[14][15]
-
Instrument Parameters: Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) specifically for DHA to ensure maximum sensitivity and specificity.[14]
-
Quantitative Data Summary
The following tables summarize the reported improvements in solubility and pharmacokinetic parameters for various DHA formulations.
Table 1: Enhancement of DHA Solubility with Different Formulation Strategies
| Formulation Type | Carrier/Excipient | Fold Increase in Solubility | Reference |
| Solid Dispersion | PVPK30 | 50-fold | [1][3] |
| Inclusion Complex | HP-β-CD | 84-fold | [1][3] |
| Ternary Complex | HP-β-CD and PVPK30 | 216-fold | [16] |
Table 2: Comparison of Pharmacokinetic Parameters of DHA Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| DHA Solution | - | - | - | 100 | [1] |
| DHA-PVPK30 | - | - | Highest among tested | Significantly higher than solution | [1] |
| DHA-HPβCD | - | - | - | Significantly higher than solution | [1] |
| DHA (Oral) | - | - | - | 19-35% (Absolute) | [17] |
Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. The focus should be on the relative improvements observed within each study.
Experimental Protocols
Preparation of DHA-PVPK30 Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound (DHA) and Polyvinylpyrrolidone K30 (PVPK30) in a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile) in the desired ratio (e.g., 1:9 drug to polymer).[2] Ensure complete dissolution of both components with the aid of a magnetic stirrer.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Further dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to protect it from moisture.
Preparation of DHA-HP-β-CD Inclusion Complex by Freeze-Drying
-
Complexation in Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water. Add a solution of DHA in a small amount of a water-miscible organic solvent (e.g., ethanol) to the HP-β-CD solution with continuous stirring. An optimized molar ratio of DHA to HP-β-CD is 1:5.[4]
-
Stirring/Sonication: Stir the mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 1 hour) to facilitate the formation of the inclusion complex.[4] Ultrasonication can also be used to enhance complexation.
-
Freezing: Freeze the resulting aqueous solution at a low temperature (e.g., -80°C) until it is completely frozen.
-
Lyophilization: Dry the frozen sample using a freeze-dryer under high vacuum for an extended period (e.g., 48 hours) to sublime the water.
-
Collection and Storage: Collect the resulting lyophilized powder and store it in a tightly sealed container in a desiccator.
Preparation of DHA-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate, tristearin) at a temperature approximately 5-10°C above its melting point. Dissolve DHA in the molten lipid.[16][18][19]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.[16][18]
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a high pressure (e.g., 500-1500 bar) and elevated temperature.[18]
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Quantification of DHA in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add an internal standard (preferably a stable isotope-labeled DHA).
-
Add a protein precipitating agent, such as acetonitrile, and vortex thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.[15]
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both DHA and the internal standard.[14]
-
Optimization: Optimize MS parameters such as cone voltage and collision energy to achieve maximum sensitivity for DHA.[14]
-
-
Quantification: Construct a calibration curve using standards of known DHA concentrations in blank plasma and quantify the unknown samples by interpolating from this curve.
Visualizations
References
- 1. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Preparation and characterization of this compound/ hydroxypropyl-beta-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interactions of P-Glycoprotein with Antimalarial Drugs, Including Substrate Affinity, Inhibition and Regulation | PLOS One [journals.plos.org]
- 6. CYP3A4-mediated metabolism of artemisinin to 10β-hydroxyartemisinin with comparable anti-malarial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. cellbiopharm.com [cellbiopharm.com]
- 15. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroartemisinin (DHA) Plasma Sample Analysis
Welcome to the technical support center for the analysis of dihydroartemisinin (DHA) in plasma samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DHA) concentration unexpectedly low or undetectable in plasma samples?
A1: this compound is inherently unstable in biological matrices, particularly plasma. The degradation is often catalyzed by the presence of ferrous iron (Fe2+) or heme, which can be elevated in plasma from malaria patients due to hemolysis.[1][2][3][4] The endoperoxide bridge in the DHA molecule is susceptible to cleavage by these components, leading to rapid degradation.
Q2: What are the primary factors that influence the stability of DHA in plasma?
A2: Several factors can impact DHA stability:
-
Presence of Hemoglobin and Iron: Fe(II)-heme and ferrous iron (Fe2+) in plasma, often from hemolyzed red blood cells, are major catalysts for DHA degradation.[1][2][3][4]
-
pH: DHA degradation is pH-dependent, with increased instability at pH 7 and above.[3][4]
-
Temperature: Higher temperatures accelerate the degradation of DHA.[3][4] Long-term storage requires ultra-low temperatures.
-
Time: The duration between sample collection, processing, and analysis should be minimized to prevent significant drug loss.
Q3: What are the recommended stabilizers for DHA in plasma samples?
A3: Several chemical stabilizers can be used to protect DHA from degradation. The choice of stabilizer may depend on your specific analytical method.
-
Hydrogen Peroxide (H₂O₂): This agent works by oxidizing the catalytic Fe2+ to Fe3+, thereby protecting the peroxide bridge of DHA.[1][2][5][6]
-
Potassium Dichromate and EDTA-Na₂: Potassium dichromate deactivates Fe2+, while EDTA chelates both Fe2+ and Fe3+, offering another mechanism of protection.[7]
-
Sodium Nitrite: This has also been reported as an effective stabilizer for artemisinin derivatives in plasma.[1]
Q4: What are the optimal storage conditions for plasma samples containing DHA?
A4: For long-term stability, plasma samples containing DHA should be stored at ultra-low temperatures, such as -70°C or -80°C.[4][8][9] At room temperature, DHA in plasma can degrade significantly within hours.[8] One study showed that DHA in plasma was stable for up to one year when stored at -80°C.[8]
Q5: Can the anticoagulant used during blood collection affect DHA stability?
A5: The type of anticoagulant can potentially influence the sample matrix. K₃EDTA is a commonly used anticoagulant in studies involving DHA analysis.[1][2][6] While the direct impact of different anticoagulants on DHA stability is not extensively detailed in the provided search results, it is crucial to maintain consistency in the anticoagulant used across all study samples and standards.
Troubleshooting Guides
Issue 1: Inconsistent or disappearing internal standard (IS) signal.
-
Possible Cause: The stable isotope-labeled internal standard for DHA can also be susceptible to degradation in the presence of Fe2+, similar to the analyte itself.[1] This is particularly common in hemolyzed plasma samples or samples from malaria patients.
-
Troubleshooting Steps:
-
Utilize a Stabilizer: Add a stabilizing agent like hydrogen peroxide (H₂O₂) to all samples, including those for the standard curve and quality controls, immediately after collection or before processing.[1][5] This will protect both DHA and its labeled internal standard.
-
Optimize Sample Preparation: Some studies suggest that certain extraction techniques, like solid-phase extraction (SPE) or specific liquid-liquid extraction protocols, may help mitigate degradation compared to simple protein precipitation.[1]
-
Check IS Solution Stability: Prepare fresh internal standard working solutions daily and store stock solutions at -70°C in small aliquots to prevent degradation from repeated freeze-thaw cycles and extended time at room temperature.[1]
-
Issue 2: Low recovery of DHA during sample extraction.
-
Possible Cause: Poor extraction efficiency or degradation during the extraction process. High protein binding of artemisinin derivatives can also contribute to low recovery.
-
Troubleshooting Steps:
-
Acidify the Plasma: Acidification of the plasma sample (e.g., with 1% formic acid) before extraction can disrupt drug-protein interactions and has been shown to significantly increase the recovery of artemisinin derivatives.[1][5]
-
Combine Acidification with Stabilization: When acidifying plasma, it is crucial to also add a stabilizer like H₂O₂. Acidification can expose DHA to Fe2+, and the stabilizer will prevent subsequent degradation.[1][5]
-
Evaluate Extraction Method: If using liquid-liquid extraction, ensure the solvent and pH are optimal for DHA. For solid-phase extraction, verify that the sorbent and elution solvents are appropriate.
-
Issue 3: High variability in DHA concentrations between replicate samples.
-
Possible Cause: Inconsistent sample handling, variable levels of hemolysis between aliquots, or ongoing degradation during processing.
-
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure all samples are processed uniformly and promptly after thawing. Keep samples on ice during preparation.
-
Centrifuge Adequately: Ensure complete removal of red blood cells during plasma preparation to minimize hemolysis.
-
Immediate Stabilization: Add a stabilizer to the plasma as soon as possible after it is separated from whole blood.
-
Data Summary Tables
Table 1: Stability of this compound in Plasma under Different Conditions
| Condition | Half-life (t½) | Notes |
| In Plasma (pH 7.4, 37°C) | ~2.3 hours | Degradation is significant at physiological temperature.[4] |
| In PBS (pH 7.4, 37°C) | ~5.5 hours | Plasma components accelerate degradation compared to buffer.[4] |
| In Plasma (40°C) | < 2.3 hours | Increased temperature accelerates degradation.[4] |
| Room Temperature | Stable for up to 6 hours | Long-term storage at room temperature is not recommended.[8] |
| Freeze/Thaw Cycles (-80°C/RT) | Stable through three cycles | Minimal degradation observed after three freeze/thaw cycles.[8] |
| Long-term Storage (-80°C) | Stable for up to one year | Ultra-low temperatures are effective for long-term preservation.[8] |
Table 2: Recommended Stabilizer Concentrations
| Stabilizer | Concentration/Amount | Protocol Reference |
| Hydrogen Peroxide (H₂O₂) | 1% in the internal standard solution | Added during the sample preparation step before SPE.[5] |
| Potassium Dichromate | 30 µL of 0.4 M solution per 150 µL of plasma | Added immediately to the plasma sample.[7] |
| EDTA-Na₂ | 50 µL of 3% (m/v) solution per 150 µL of plasma | Added concurrently with potassium dichromate.[7] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization with Hydrogen Peroxide
-
Blood Collection: Collect whole blood in tubes containing K₃EDTA as the anticoagulant.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 3,500 rpm for 15 minutes at 4°C) as soon as possible to separate the plasma.[7]
-
Plasma Aliquoting: Transfer the plasma to appropriately labeled cryovials.
-
Immediate Storage: If not processing immediately, flash-freeze the plasma samples and store them at -80°C.[9]
-
Sample Preparation for Analysis (LC-MS/MS):
-
Thaw plasma samples on ice.
-
Prepare an internal standard (IS) working solution containing a stable isotope-labeled DHA. For stabilization, this IS solution should also contain 1% hydrogen peroxide and 1% formic acid in 5% acetonitrile.[5]
-
For a 50 µL plasma sample, add the IS/stabilizer solution.
-
Proceed with solid-phase extraction (SPE) or liquid-liquid extraction as per your validated bioanalytical method. The acidification helps with recovery, and the H₂O₂ prevents degradation.[1][5]
-
Visualizations
References
- 1. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. escholarship.org [escholarship.org]
- 7. Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
Troubleshooting poor solubility of Dihydroartemisinin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Dihydroartemisinin (DHA).
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound (DHA)?
A1: this compound is characterized by its low solubility in water, which is reported to be less than 0.1 g/L.[1] This poor water solubility can significantly impact its bioavailability and limit its therapeutic application.[2][3]
Q2: In which organic solvents is DHA soluble?
A2: DHA exhibits good solubility in several organic solvents. It is soluble in acetone, ethanol, DMSO, and dimethylformamide (DMF).[4][5][6] For instance, its solubility in DMSO is approximately 52.5 mg/mL and in ethanol is around 9 mg/mL.[4]
Q3: How does pH influence the solubility of DHA?
A3: The stability and solubility of DHA can be influenced by pH. One study found that the degradation rate of DHA increases from pH 7 upwards.[7] Another study noted that the highest solubility for a combination of piperaquine tetraphosphate and this compound was observed in 0.1 N HCl.[8]
Q4: What are the common methods to enhance the aqueous solubility of DHA?
A4: Several techniques have been successfully employed to improve the aqueous solubility of DHA. These include the use of co-solvents, complexation with cyclodextrins, formation of solid dispersions with polymers, and development of nanoformulations.[2][3][9]
Q5: What is the role of Dimethyl Sulfoxide (DMSO) in dissolving DHA for in vitro studies?
A5: DMSO is a common solvent used to prepare stock solutions of DHA for in vitro experiments due to its high solubilizing capacity (52.5 mg/mL).[4] However, it's important to note that DHA can degrade quickly in DMSO.[7] For cell culture experiments, the final concentration of DMSO should be kept low to avoid cellular toxicity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and application of DHA in experimental settings.
Issue 1: Precipitation of DHA upon addition to aqueous buffer/media.
Cause: This is a direct consequence of DHA's low aqueous solubility. When a concentrated stock solution of DHA in an organic solvent (like DMSO or ethanol) is diluted into an aqueous medium, the DHA may precipitate out as the solvent environment changes.
Solutions:
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent in the aqueous medium is sufficient to maintain DHA in solution, while remaining non-toxic to the experimental system (e.g., cells).
-
Utilize Solubility Enhancers: Consider pre-complexing DHA with a solubilizing agent before adding it to the aqueous medium.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more uniform dispersion.[4]
Issue 2: Low or inconsistent results in in-vitro cell-based assays.
Cause: Poor solubility can lead to an inaccurate concentration of DHA in the assay medium, resulting in lower than expected biological activity. Precipitation can also lead to inconsistent results between experiments. Furthermore, DHA is known to be unstable under certain physiological conditions, which can affect its activity over the course of an experiment.[7][10]
Solutions:
-
Verify Solubilization: Before conducting the assay, visually inspect the final solution for any signs of precipitation.
-
Prepare Fresh Solutions: Due to its potential instability, it is recommended to prepare DHA working solutions freshly for each experiment.[11]
-
Consider Formulations: For longer-term experiments, using a stabilized formulation of DHA, such as a cyclodextrin inclusion complex or a nanoparticle formulation, can provide a more sustained and consistent release of the active compound.
Issue 3: Difficulty in achieving desired concentrations for in vivo studies.
Cause: The low aqueous solubility of DHA makes it challenging to prepare injectable formulations at high concentrations for animal studies.
Solutions:
-
Co-solvent Systems: A common formulation for in vivo use involves a mixture of solvents. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a DHA concentration of 5.2 mg/mL.[4]
-
Advanced Formulations: Nanoformulations, such as solid lipid nanoparticles (SLNs), have been developed to improve the bioavailability and efficacy of DHA for in vivo applications.[12][13]
Quantitative Data on DHA Solubility
The following tables summarize the solubility of DHA in various solvents and the enhancement achieved through different formulation strategies.
Table 1: Solubility of this compound in Different Solvents.
| Solvent | Solubility | Reference |
| Water | < 0.1 g/L (< 1 mg/mL) | [1][4] |
| Ethanol | 9 mg/mL | [4] |
| DMSO | 52.5 mg/mL | [4] |
| Acetone | Soluble | [5] |
Table 2: Enhancement of DHA Aqueous Solubility using Different Techniques.
| Formulation | Fold Increase in Solubility | Reference |
| Hydroxypropyl-β-cyclodextrin (HPβCD) Inclusion Complex | 84-fold to 89-fold | [2][14] |
| Solid Dispersion with Polyvinylpyrrolidone (PVPK30) | 50-fold | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Hydroxypropyl-β-cyclodextrin (DHA-HPβCD) Inclusion Complex
This protocol is based on the co-solvent/evaporation method.
Materials:
-
This compound (DHA)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Ethanol
-
Water
-
Rotary evaporator
-
Vortex mixer
-
Lyophilizer (optional)
Procedure:
-
Molar Ratio: Determine the desired molar ratio of DHA to HPβCD. A 1:1 stoichiometric ratio is often targeted for A(L)-type complex formation.[14] An optimized molar ratio of 1:5 (DHA:HP-beta-CD) has also been reported.[15]
-
Dissolution: Dissolve the accurately weighed DHA in a minimal amount of ethanol.
-
Complexation: In a separate container, dissolve the HPβCD in water.
-
Mixing: Slowly add the ethanolic solution of DHA to the aqueous solution of HPβCD while continuously stirring or vortexing.
-
Solvent Evaporation: Remove the ethanol and a portion of the water using a rotary evaporator at a controlled temperature (e.g., 50°C) until a clear, viscous solution or a paste is formed.[15]
-
Drying: Dry the resulting product to a solid powder. This can be done in a vacuum oven or by freeze-drying (lyophilization) for a more porous product.
-
Characterization: The formation of the inclusion complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).[14][15]
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (DHA-SLNs)
This protocol is based on a modified single solvent extraction method using a water-in-oil-in-water (w/o/w) double emulsion.[13]
Materials:
-
This compound (DHA)
-
Lipid (e.g., a triglyceride)
-
Surfactant/Emulsifier (e.g., Poloxamer)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase (e.g., distilled water)
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Oil Phase Preparation: Dissolve DHA and the lipid in the organic solvent to form the oil phase.
-
Primary Emulsion (w/o): Add a small volume of aqueous phase to the oil phase and emulsify using a probe sonicator to create a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing the surfactant/emulsifier.
-
Homogenization: Subject the mixture to high-speed homogenization to form a w/o/w double emulsion.
-
Solvent Evaporation: Remove the organic solvent by stirring at room temperature under a vacuum. As the solvent evaporates, the lipid precipitates, encapsulating the DHA to form solid lipid nanoparticles.
-
Purification: The resulting SLN suspension can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.
-
Characterization: The particle size, polydispersity index, and zeta potential of the DHA-SLNs can be determined using dynamic light scattering (DLS). The encapsulation efficiency and drug loading can be quantified using a suitable analytical method like HPLC.[13]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Antimalarial Drugs | TargetMol [targetmol.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Preparation and characterization of this compound/ hydroxypropyl-beta-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dihydroartemisinin-Piperaquine Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Dihydroartemisinin-piperaquine (DHA-PPQ) combination therapy.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with DHA-PPQ.
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected IC50 values for piperaquine in in vitro assays. | Parasite line may possess resistance markers. | 1. Sequence the pfcrt gene to check for mutations known to be associated with piperaquine resistance. 2. Perform a copy number variation (CNV) analysis for the pfpm2 and pfpm3 genes, as amplification is linked to reduced susceptibility.[1][2] 3. If resistance markers are present, consider using a known sensitive strain (e.g., 3D7) as a control. |
| Variable or inconsistent results in Piperaquine Survival Assays (PSA). | Inconsistent drug exposure timing or initial parasite synchrony. | 1. Ensure tight synchronization of the parasite culture to the early ring stage (0-3 hours post-invasion) before drug exposure. 2. Strictly adhere to the 48-hour exposure to 200 nM piperaquine.[3] 3. Maintain consistent culture conditions (hematocrit, parasitemia, gas mixture) across experiments. |
| Delayed parasite clearance in in vivo models despite DHA-PPQ treatment. | Potential artemisinin resistance. | 1. Sequence the pfk13 gene for mutations associated with artemisinin resistance. 2. Perform a Ring-stage Survival Assay (RSA) to confirm the artemisinin resistance phenotype. 3. Ensure correct drug dosage and administration in your animal model. |
| Treatment failure in clinical studies despite no known resistance markers. | Pharmacokinetic variability in the patient population. | 1. Measure plasma piperaquine concentrations to ensure they reach the required therapeutic levels. A piperaquine concentration of 15.4 ng/mL has been associated with a 95% reduction in the hazard of incident malaria.[4] 2. Consider factors like malnutrition which can reduce PPQ exposure.[4] |
| Antagonistic effects observed when combining DHA-PPQ with other compounds. | Negative drug-drug interactions. | 1. Conduct a thorough literature review for known interactions with your compound class. In vitro studies have shown mild antagonism between DHA and piperaquine in some cases.[5] 2. Perform a checkerboard assay to systematically evaluate the interaction between DHA-PPQ and the new compound to determine if it's synergistic, additive, or antagonistic. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound (DHA) and Piperaquine (PPQ)?
-
DHA: this compound is the active metabolite of artemisinin derivatives. Its mechanism involves the iron-mediated cleavage of its endoperoxide bridge within the malaria parasite. This process generates reactive oxygen species (ROS) and other free radicals that damage parasite proteins and lipids, leading to oxidative stress and parasite death.[6][7]
-
PPQ: Piperaquine is a bisquinoline that primarily acts in the parasite's digestive vacuole. It is thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion, which is toxic to the parasite. This is a similar mechanism of action to chloroquine.[8]
2. What are the key molecular markers for DHA-PPQ resistance?
The primary markers of resistance are:
-
For Piperaquine:
-
Mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene are major drivers of piperaquine resistance.[9][10]
-
Increased copy number of the plasmepsin II and plasmepsin III (pfpm2/3) genes is also strongly associated with piperaquine treatment failure, often enhancing the resistance conferred by pfcrt mutations.[1][2]
-
-
For this compound (Artemisinin resistance):
-
Mutations in the Kelch13 (pfk13) gene are the primary markers for delayed parasite clearance associated with artemisinin resistance.[1]
-
3. How can the efficacy of DHA-PPQ be enhanced in the face of emerging resistance?
-
Triple Artemisinin-Based Combination Therapies (TACTs): The addition of a third drug with a different mechanism of action is a promising strategy. For example, a phase 3 clinical trial is evaluating the combination of imatinib with DHA-PPQ. Imatinib is thought to block parasite egress from red blood cells and act synergistically with artemisinins.[11]
-
Dose Optimization: Studies are ongoing to optimize DHA-PPQ dosing regimens, especially for vulnerable populations like young children and infants, to maximize efficacy and prevent under-dosing which can drive resistance.[4][7][12]
-
Adjuvant Therapies: Investigating compounds that can reverse resistance mechanisms or enhance the activity of DHA or PPQ is an active area of research.
4. What are the standard follow-up durations for in vivo efficacy studies of DHA-PPQ?
According to World Health Organization (WHO) guidelines, a follow-up period of at least 28 days is recommended for antimalarials with a long elimination half-life like piperaquine. For DHA-PPQ, a 42-day follow-up is often used in clinical trials to capture late-onset treatment failures.[9][13][14][15]
5. Are there any known issues of cross-resistance between piperaquine and other antimalarials?
While piperaquine is chemically related to chloroquine, studies have shown that there is not significant cross-resistance. The mutations in pfcrt that confer piperaquine resistance are distinct from those that cause chloroquine resistance. In fact, some piperaquine-resistant mutations can even re-sensitize the parasite to chloroquine.[9]
Quantitative Data Summary
Table 1: Clinical Efficacy of DHA-PPQ in Different Regions
| Region | Year of Study | Number of Patients | PCR-Corrected Efficacy (Day 42) | Citation |
| Indonesia (Papua & Sumatra) | 2022 | 102 | 97.9% | [13] |
| Vietnam (Binh Phuoc & Dak Nong) | 2024 | 53 | 50.8% (ACPR) | [1] |
| China-Myanmar Border | 2012-2013 | 71 | 100% | |
| China-Myanmar Border | 2014-2018 | 226 | 93.7% | |
| Cambodia (Pailin) | 2010 | N/A | 75% | |
| Cambodia (Pursat) | 2010 | N/A | 89.3% | |
| Sudan | N/A | 55 | 98.2% (cure rate) |
Table 2: In Vitro Piperaquine Susceptibility of P. falciparum Isolates
| Study Region | Year of Collection | Number of Isolates | Median IC50 (nM) | Median IC90 (nM) | Citation |
| China-Myanmar Border | 2007-2016 | 120 | 5.6 | 10.1 | |
| Global (imported malaria in France) | 2008-2012 | 280 | 81.3 (mean) | N/A |
Experimental Protocols
1. In Vitro Piperaquine Survival Assay (PSA)
This assay is used to determine the susceptibility of P. falciparum to piperaquine by measuring the parasite survival rate after a defined drug exposure.
-
Parasite Preparation: Synchronize parasite cultures to the early ring stage (0-3 hours post-invasion). Adjust the parasitemia to 0.1-2% and the hematocrit to 2%.
-
Drug Exposure: Prepare two sets of cultures. To the "exposed" culture, add piperaquine to a final concentration of 200 nM. To the "non-exposed" control culture, add the drug vehicle (e.g., 0.5% lactic acid).
-
Incubation: Incubate the cultures for 48 hours under standard conditions (37°C, 5% CO₂, 5% O₂).
-
Drug Washout and Recovery: After 48 hours, wash the cells to remove the drug and resuspend them in fresh culture medium.
-
Readout: After another 24 hours of incubation (total 72 hours from the start), prepare thin blood smears and determine the parasitemia by microscopy.
-
Calculation: The survival rate is calculated as: (Parasitemia of exposed culture / Parasitemia of non-exposed culture) x 100. A survival rate of ≥10% is considered a relevant cut-off for piperaquine resistance.[3]
2. In Vivo Therapeutic Efficacy Study (WHO Standard Protocol)
This protocol is designed to assess the clinical and parasitological response to antimalarial treatment in uncomplicated malaria cases.
-
Patient Enrollment: Recruit patients with uncomplicated P. falciparum malaria, confirmed by microscopy. Record baseline demographic, clinical, and parasitological data.
-
Treatment Administration: Administer a standard weight-based 3-day course of DHA-PPQ. Ensure each dose is directly observed.
-
Follow-up: Monitor patients on days 1, 2, 3, 7, 14, 21, 28, 35, and 42. At each visit, perform a clinical assessment and collect a blood smear for microscopy.
-
Outcome Classification: Classify treatment outcomes as Early Treatment Failure (ETF), Late Clinical Failure (LCF), Late Parasitological Failure (LPF), or Adequate Clinical and Parasitological Response (ACPR).
-
PCR Correction: For all cases of recurrent parasitemia after day 7, perform PCR genotyping of parasite DNA from baseline and recurrent samples to distinguish between recrudescence (true treatment failure) and a new infection.[8][9][15]
Visualizations
References
- 1. A Plasmodium falciparum genetic cross reveals the contributions of pfcrt and plasmepsin II/III to piperaquine drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum | PLOS Pathogens [journals.plos.org]
- 3. Plasmodium falciparum this compound-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesamalaria.org [mesamalaria.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Global Malaria Programme [who.int]
- 8. Methodology for Efficacy Assessment of In Vivo Malaria Therapy - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Plasmodium falciparum genetic cross reveals the contributions of pfcrt and plasmepsin II/III to piperaquine drug resistance. — MORU Tropical Health Network [tropmedres.ac]
- 12. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. who.int [who.int]
- 14. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to Piperaquine and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing analytical challenges in Dihydroartemisinin metabolite identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges researchers, scientists, and drug development professionals encounter when identifying dihydroartemisinin (DHA) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound (DHA) in humans?
A1: this compound undergoes both Phase I and Phase II metabolism. The main Phase I metabolic pathways include hydroxylation and dehydration reactions.[1][2] Subsequently, DHA and its Phase I metabolites undergo Phase II metabolism, primarily through glucuronidation, to form more water-soluble compounds for excretion.[1][3][4]
Q2: Which enzymes are responsible for the metabolism of DHA?
A2: Cytochrome P450 (CYP) enzymes are involved in the initial metabolism of artemisinin derivatives to DHA.[3][5] Specifically, CYP3A4, CYP3A5, and CYP2B6 are noted for their roles in the biotransformation of artemisinin and its derivatives.[3] The subsequent glucuronidation of DHA is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 and UGT2B7 being identified as key enzymes in the formation of DHA-glucuronide.[4]
Q3: Why is the stability of DHA a concern during analysis, and how can it be addressed?
A3: DHA is known to be unstable, particularly under certain storage and experimental conditions.[6] The endoperoxide bridge in its structure is susceptible to degradation, which can be influenced by factors like temperature, pH, and the presence of iron ions.[2] To mitigate degradation, it is crucial to handle samples at low temperatures, use appropriate anticoagulants and stabilizers, and process them promptly.[7][8] One study suggests the use of hydrogen peroxide as a stabilizing agent for artemisinin derivatives in plasma samples.[7]
Q4: What are the common challenges encountered in the LC-MS analysis of DHA and its metabolites?
A4: Common challenges include:
-
Analyte Stability: DHA and its metabolites can degrade in the biological matrix and during sample processing.[6][7]
-
Matrix Effects: Components in biological samples like plasma can interfere with the ionization of the target analytes, leading to ion suppression or enhancement and affecting quantification.[9][10]
-
Epimerization: DHA exists as α and β epimers, which may have different chromatographic behaviors and require adequate separation for accurate quantification.[11]
-
Low Concentrations: Metabolites are often present at very low concentrations, necessitating highly sensitive analytical methods.[9]
Q5: What are the recommended sample preparation techniques for DHA metabolite analysis?
A5: The choice of sample preparation technique depends on the biological matrix and the analytical goals. Commonly used methods include:
-
Protein Precipitation (PPT): A simple and rapid method using solvents like acetonitrile to remove proteins from plasma samples.[2][11]
-
Liquid-Liquid Extraction (LLE): This technique uses organic solvents to extract analytes from the aqueous biological matrix.[12]
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT and LLE by using a solid sorbent to retain and then elute the analytes.[2][13]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting Peaks in LC-MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Epimerization of DHA | Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to achieve baseline separation of α-DHA and β-DHA.[11] | Two distinct, well-resolved peaks for the epimers. |
| Column Overload | Reduce the injection volume or dilute the sample. | Symmetrical and sharper peaks. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is compatible with the analyte and column chemistry. For reversed-phase columns, acidic mobile phases are often used.[10][14] | Improved peak shape and retention. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. | Restoration of expected peak shape and performance. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression | Improve sample cleanup using a more effective extraction method like SPE to remove interfering matrix components.[10] Modify chromatographic conditions to separate the analyte from the suppression zone. | Enhanced signal intensity and improved limit of detection. |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature).[2][15] The use of mobile phase additives like dodecylamine has been shown to enhance sensitivity by forming a dominant adduct.[12] | Increased signal-to-noise ratio. |
| Analyte Degradation | Re-evaluate sample handling and storage procedures. Ensure samples are kept cold and consider using stabilizing agents.[7] | Higher and more consistent analyte response. |
| Suboptimal Fragmentation | For MS/MS, optimize collision energy to ensure the generation of stable and abundant product ions. | Improved signal intensity in MRM transitions. |
Issue 3: Inconsistent or Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Optimize the extraction solvent, pH, and procedure. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents.[2] | Recovery values consistently within the acceptable range (e.g., >85%). |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces. | Improved recovery and reproducibility. |
| Incomplete Elution from SPE Cartridge | Increase the volume or strength of the elution solvent. Ensure the sorbent is not drying out before elution. | Higher recovery of the analyte. |
| Analyte Instability during Extraction | Perform extraction steps at low temperatures and minimize the time between extraction and analysis.[8] | Reduced degradation and improved recovery. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of DHA in Human Plasma
This protocol is a composite based on methodologies described in the literature.[11][13][15]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., artemisinin or a stable isotope-labeled DHA).[11]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[11]
-
-
Liquid Chromatography Conditions:
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[13]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 3.5.[15]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.[15]
-
Gradient: Isocratic or a shallow gradient depending on the separation requirements.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
LC-MS/MS Validation Parameters
The following table summarizes typical validation results for an LC-MS/MS assay for DHA in plasma, as reported in the literature.
| Parameter | Typical Value/Range | Reference |
| Linearity (ng/mL) | 1 - 1,000 | [13] |
| Correlation Coefficient (r²) | > 0.995 | [13] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [13] |
| Intra- and Inter-assay Precision (%CV) | ≤ 15% | [13] |
| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% | [13] |
| Recovery | ≥ 95% | [11] |
Visualizations
DHA Metabolism Pathway
Caption: Metabolic conversion of artemisinin derivatives to DHA and its subsequent metabolism.
Experimental Workflow for DHA Metabolite Identification
Caption: A typical workflow for the identification of DHA metabolites in biological samples.
Troubleshooting Logic for Low MS Signal
Caption: A logical approach to troubleshooting low signal intensity in LC-MS analysis.
References
- 1. Rapid identification of phase I and II metabolites of artemisinin antimalarials using LTQ-Orbitrap hybrid mass spectrometer in combination with online hydrogen/deuterium exchange technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinpgx.org [clinpgx.org]
- 4. Glucuronidation of this compound in vivo and by human liver microsomes and expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 14. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiopharm.com [cellbiopharm.com]
Refinement of Dihydroartemisinin synthesis to improve yield and purity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroartemisinin (DHA) from artemisinin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of DHA, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of DHA | Incomplete reaction: Insufficient reducing agent, short reaction time, or low temperature.[1] | - Ensure the appropriate molar ratio of artemisinin to sodium borohydride (NaBH4), typically around 1:2.5. - Extend the reaction time, monitoring progress with thin-layer chromatography (TLC). - Maintain the reaction temperature between 0-5°C.[1][2] |
| Degradation of DHA: pH dropping below 5-6 during workup, or presence of strong bases in the reducing agent.[1] | - Carefully control the pH during the neutralization step with acetic acid, ensuring it does not become too acidic. - Use high-quality NaBH4 with low levels of potassium hydroxide contamination.[3] | |
| Suboptimal workup procedure: Loss of product during extraction or precipitation. | - Instead of direct precipitation with water, evaporate the reaction mixture after neutralization and extract the residue with ethyl acetate for potentially higher recovery. | |
| Low Purity of DHA | Presence of unreacted artemisinin: Incomplete reduction. | - Increase the amount of NaBH4 or prolong the reaction time. Monitor the reaction by TLC to ensure complete consumption of the starting material. |
| Formation of byproducts: Side reactions due to improper temperature control or pH. | - Maintain the reaction temperature strictly between 0-5°C. - Ensure the pH during workup is carefully controlled to avoid degradation and side reactions. | |
| Inefficient purification: Inadequate recrystallization or chromatographic separation. | - For high purity, recrystallization is necessary. Ethyl acetate/hexane (1:3) or diisopropyl ether are effective solvent systems. - For industrial-scale purification, a combination of anion-exchange resin and silica-gel column chromatography can yield high-purity DHA.[4][5] | |
| Inconsistent Results | Variability in reagents: Different batches or forms of NaBH4 may have varying reactivity or impurities. | - Both powder and granulate forms of NaBH4 have been shown to work equally well; however, granulate is often preferred for safety reasons. Sticking to a consistent form and supplier can help ensure reproducibility. |
| Solvent quality: Presence of water in solvents can affect the reaction. | - Use dry solvents, especially for the reaction and extraction steps. Reused ethyl acetate should be properly distilled. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound (DHA)?
The most prevalent method for synthesizing DHA is the reduction of artemisinin using sodium borohydride (NaBH4) in methanol or ethanol at a controlled temperature of 0-5°C.
2. How can I monitor the progress of the reduction reaction?
The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase for this is a mixture of dichloromethane and methanol (e.g., 20:0.5 v/v).
3. What is the optimal ratio of artemisinin to sodium borohydride?
While various ratios have been tested, a molar ratio of artemisinin to NaBH4 of 1:2.5 has been found to provide a high yield without the unnecessary excess and cost of a 1:3 ratio.
4. What are the critical parameters to control during the synthesis?
The most critical parameters are:
-
Temperature: Should be maintained between 0-5°C during the addition of NaBH4 and throughout the reaction.[1][2]
-
pH: During the workup and neutralization with acetic acid, the pH should not fall below 5-6 to prevent degradation of the DHA product.
-
Reaction Time: Typically, the reaction is stirred for several hours (e.g., 3 hours) after the addition of NaBH4.[2]
5. Is recrystallization of DHA always necessary?
Recrystallization is essential if the DHA is intended for direct use as a drug to ensure high purity. However, if it is to be used as an intermediate for the synthesis of other derivatives like artesunate, recrystallization may not be required.
6. What are the recommended solvent systems for recrystallization?
Effective solvent systems for the purification of DHA by recrystallization include a 1:3 mixture of ethyl acetate and hexane, or diisopropyl ether.
7. Can solvents be reused in the synthesis process?
Yes, for instance, ethyl acetate used for extraction can be recovered by distillation and reused, which is both economical and environmentally friendly.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a procedure demonstrated to produce a high yield of DHA.[2]
Materials:
-
Artemisinin
-
Methanol (CH3OH)
-
Sodium borohydride (NaBH4)
-
Glacial acetic acid
-
Cold deionized water
-
Ethyl acetate (for alternative workup)
Procedure:
-
Dissolve artemisinin in methanol in a reaction vessel equipped with a stirrer. Cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (in a 1:2.5 molar ratio to artemisinin) to the stirred solution over a period of 20-30 minutes, ensuring the temperature remains between 0-5°C.[2]
-
Continue stirring the reaction mixture at 0-5°C for an additional 3 hours.[2]
-
Monitor the reaction for the complete consumption of artemisinin using TLC.
-
Once the reaction is complete, neutralize the mixture by carefully adding glacial acetic acid while maintaining the temperature at 0-5°C. The pH should be adjusted to be between 5 and 7.[6]
-
Workup Option A (Precipitation): Dilute the neutralized mixture with cold water and stir for 15 minutes at room temperature to precipitate the DHA.[2]
-
Workup Option B (Extraction): Concentrate the neutralized mixture by evaporating most of the methanol. Extract the residue multiple times with ethyl acetate.[1]
-
For Option A: Collect the precipitate by filtration, wash it thoroughly with water, and dry it.
-
For Option B: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the DHA product.
-
If high purity is required, recrystallize the crude DHA from a suitable solvent system like ethyl acetate/hexane (1:3).
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Yield (%) | Reference |
| Artemisinin:NaBH4 Ratio | 1:2.5 | - | 95% | |
| Artemisinin:NaBH4 Ratio | 1:3 | - | 95% | |
| Workup Method | Precipitation with water | - | - | |
| Workup Method | Extraction with ethyl acetate | - | 95-100% | |
| Synthesis Protocol | As described in[2] | - | 97.15% | [2] |
| Synthesis Protocol | Optimized with isopropyl acetate | - | 94% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for low yield and purity issues in DHA synthesis.
References
- 1. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparative Separation of High-Purity Dihydroartemisinic Acid from Artemisinin Production Waste by Combined Chromatography [jstage.jst.go.jp]
- 5. Preparative Separation of High-Purity Dihydroartemisinic Acid from Artemisinin Production Waste by Combined Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111499653A - Method for preparing this compound raw material medicine by single flow - Google Patents [patents.google.com]
Validation & Comparative
Dihydroartemisinin vs. Artesunate: A Comparative Analysis of Antimalarial Efficacy
A comprehensive guide for researchers and drug development professionals on the relative performance, mechanisms, and clinical outcomes of two pivotal artemisinin derivatives in the treatment of malaria.
In the landscape of antimalarial therapeutics, dihydroartemisinin (DHA) and artesunate (AS) stand out as critical derivatives of artemisinin, the cornerstone of modern malaria treatment. While both compounds are integral to Artemisinin-based Combination Therapies (ACTs), their distinct pharmacological profiles and clinical performance warrant a detailed comparative analysis. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and a look into their mechanisms of action.
Pharmacokinetic Profile: A Tale of a Prodrug and its Active Metabolite
A crucial point of distinction is that artesunate is a prodrug that is rapidly and extensively metabolized in vivo to this compound.[1][2][3] DHA is the primary biologically active metabolite responsible for the antimalarial effect of most artemisinin compounds.[1][4] This fundamental relationship underpins any comparison of their efficacy. Studies have shown that after administration, artesunate is quickly hydrolyzed, leading to high plasma concentrations of DHA.[2][5][6]
While oral DHA has been explored as a direct therapeutic agent, artesunate is more commonly used in clinical practice, available in oral, rectal, and parenteral formulations.[1][7] The bioavailability of DHA from oral artesunate has been found to be comparable to that from oral DHA formulations, suggesting that DHA can be a viable oral alternative to artesunate.[1]
Comparative Clinical Efficacy
Direct head-to-head trials of DHA versus AS as monotherapies are limited, as the standard of care is combination therapy to prevent the development of resistance. However, extensive clinical data from trials comparing different ACTs provide valuable insights into the performance of DHA- and AS-based regimens.
Parasite and Fever Clearance
Both DHA and artesunate, as part of ACTs, are renowned for their rapid parasite and fever clearance times.[7][8] Studies comparing DHA-piperaquine (DHA-PPQ) with artesunate-amodiaquine (ASAQ) or artesunate-mefloquine (AS-MQ) consistently demonstrate high efficacy for both types of combinations.
In a randomized trial in Mali, the parasite positivity rate on day 2 was significantly lower in the DHA-piperaquine group (3.8%) compared to the artemether-lumefantrine group (9.5%), a combination therapy where artemether is also a prodrug of DHA.[9] Another study noted that a 3-day this compound-piperaquine regimen showed the shortest parasite clearance time compared to reference regimens including artesunate-mefloquine.[10] Median parasite clearance times are often reported to be rapid, for instance, a median of 32 hours with artesunate treatment in a Malian study.[8]
Fever clearance is also rapid with both drug combinations. One study in Mali reported a higher fever clearance rate on day 1 for DHA-piperaquine (97%) compared to artemether-lumefantrine (91%).[9]
Cure Rates and Post-Treatment Prophylaxis
Clinical trials consistently report high cure rates (Adequate Clinical and Parasitological Response - ACPR) for both DHA- and AS-based ACTs, often exceeding 95%.[11][12][13][14]
A notable advantage of DHA-piperaquine combination therapy is the prolonged post-treatment prophylactic effect attributed to the long half-life of piperaquine.[4][11] This results in a significantly lower risk of recurrent parasitemia compared to combinations with shorter-acting partner drugs like amodiaquine or mefloquine.[11] One study documented a 42-day overall parasitological failure rate of 13% for DHA-piperaquine compared to 45% for artesunate-amodiaquine.[11][15]
Data Summary
| Parameter | This compound (in DHA-PPQ) | Artesunate (in AS-AQ/AS-MQ) | Key Findings & Citations |
| Parasite Clearance | Rapid, with some studies suggesting a faster clearance rate compared to AS-based combinations. | Rapid clearance, a hallmark of artemisinin derivatives. | DHA-PPQ showed a lower parasite positivity rate on day 2 compared to AL.[9] A 3-day DHA-PPQ regimen had the shortest parasite clearance time.[10] |
| Fever Clearance | Rapid, with potential for faster clearance within the first 24 hours. | Rapid fever reduction. | A higher fever clearance rate on day 1 was observed for DHA-PPQ vs. AL.[9] |
| Cure Rate (ACPR) | Consistently high, typically >95% at day 28/42. | Consistently high, typically >95% at day 28/42. | Both DHA-PPQ and AS-MQ showed very high efficacy with low failure rates.[12] PCR-adjusted ACPR at day 28 was >99.5% for both DHA-PPQ and AS-AQ.[13] |
| Post-Treatment Prophylaxis | Superior, due to the long half-life of the partner drug, piperaquine. | Dependent on the partner drug; generally shorter than DHA-PPQ. | DHA-PPQ significantly delayed the time to reinfection compared to AS-amodiaquine.[11] |
| Adverse Events | Generally well-tolerated. Some concerns about potential cardiotoxicity (QTc prolongation) with piperaquine. | Tolerability depends on the partner drug. AS-MQ is associated with more neuropsychiatric side effects. AS-AQ can be associated with nausea and vomiting. | DHA-PPQ was better tolerated than AS-AQ, with fewer reports of nausea, vomiting, and anorexia.[15] AS-MQ is associated with more nausea, vomiting, dizziness, and sleeplessness than DHA-PPQ.[4] |
Experimental Protocols
In Vivo Efficacy Assessment (Clinical Trial)
A common methodology for comparing the efficacy of antimalarial drugs in clinical trials involves the following steps:
-
Patient Recruitment : Patients with uncomplicated Plasmodium falciparum malaria, confirmed by microscopy, are enrolled. Inclusion and exclusion criteria are strictly defined.
-
Randomization : Patients are randomly assigned to receive one of the treatment regimens being compared (e.g., DHA-piperaquine vs. artesunate-amodiaquine).
-
Drug Administration : The assigned drug combination is administered over a fixed period (typically 3 days), often under supervision.
-
Follow-up : Patients are followed up for a period of 28 or 42 days.
-
Data Collection :
-
Parasite Density : Blood smears are taken at regular intervals (e.g., daily for the first few days, then weekly) to determine parasite density. Parasite clearance time is the time until the first of two consecutive negative smears.[16]
-
Fever Assessment : Body temperature is monitored regularly to determine the fever clearance time, defined as the time until the temperature falls below 37.5°C and remains so for at least 48 hours.[10]
-
Clinical and Laboratory Monitoring : Patients are monitored for clinical symptoms and adverse events. Hematological and biochemical parameters may also be assessed.
-
-
Outcome Assessment : The primary outcome is typically the PCR-corrected ACPR at day 28 or 42, which distinguishes between recrudescence (treatment failure) and new infections.
Mechanism of Action: A Shared Pathway of Radical-Induced Damage
The antimalarial activity of both this compound and artesunate (via its conversion to DHA) is dependent on the endoperoxide bridge within their chemical structure.[4][17][18] The proposed mechanism of action involves the following key steps:
-
Activation by Heme : Inside the malaria parasite, which resides in iron-rich red blood cells, the endoperoxide bridge of DHA is cleaved by ferrous iron (Fe²⁺) derived from the parasite's digestion of hemoglobin.[4][18]
-
Generation of Free Radicals : This cleavage generates highly reactive oxygen species (ROS) and carbon-centered radicals.[3][4][18]
-
Macromolecular Damage : These free radicals then indiscriminately alkylate and damage a wide array of vital parasite macromolecules, including proteins and lipids.[4][17] This leads to widespread oxidative stress and disruption of essential cellular processes.
-
Parasite Death : The culmination of this damage leads to the rapid killing of the parasite, particularly during its asexual intraerythrocytic stages.[3][18]
Conclusion
This compound and artesunate are both highly effective antimalarial agents, with their clinical efficacy being largely attributable to the common active metabolite, DHA. Artesunate's utility as a prodrug with multiple formulation options has made it a mainstay in malaria treatment. When used in combination therapies, both DHA- and AS-based regimens achieve excellent cure rates and rapid parasite clearance. The choice between them in a clinical setting is often dictated by the properties of the partner drug, with DHA-piperaquine offering the advantage of prolonged post-treatment prophylaxis, which is particularly beneficial in high-transmission areas. For researchers and drug developers, understanding the nuances of their pharmacokinetics and the performance of their respective combination therapies is essential for the continued optimization of antimalarial treatment strategies.
References
- 1. Comparison of Oral Artesunate and this compound Antimalarial Bioavailabilities in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Population pharmacokinetics of artesunate and this compound following intra-rectal dosing of artesunate in malaria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Artesunate and this compound following Intra-Rectal Dosing of Artesunate in Malaria Patients | PLOS Medicine [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. No Evidence of Delayed Parasite Clearance after Oral Artesunate Treatment of Uncomplicated Falciparum Malaria in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized trial of this compound–piperaquine versus artemether–lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOSE RANGING STUDIES OF NEW ARTEMISININ-PIPERAQUINE FIXED COMBINATIONS COMPARED TO STANDARD REGIMENS OF ARTEMISISNIN COMBINATION THERAPIES FOR ACUTE UNCOMPLICATED FALCIPARUM MALARIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-piperaquine versus artesunate-amodiaquine: superior efficacy and posttreatment prophylaxis against multidrug-resistant Plasmodium falciparum and Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and effectiveness of this compound-piperaquine versus artesunate-mefloquine in falciparum malaria: an open-label randomised comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyronaridine–artesunate or this compound–piperaquine versus current first-line therapies for repeated treatment of uncomplicated malaria: a randomised, multicentre, open-label, longitudinal, controlled, phase 3b/4 trial | Medicines for Malaria Venture [mmv.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Effect of High-Dose or Split-Dose Artesunate on Parasite Clearance in Artemisinin-Resistant Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
Dihydroartemisinin vs. Artemisinin: A Comparative Analysis of Anticancer Efficacy
A comprehensive review of the experimental data indicates that Dihydroartemisinin (DHA), the primary active metabolite of artemisinin, exhibits significantly greater anticancer potency across a wide range of cancer cell lines compared to its parent compound, artemisinin (ART). This heightened activity is attributed to its enhanced bioavailability and distinct molecular interactions within cancer cells.
This compound and artemisinin, both sesquiterpene lactones derived from the sweet wormwood plant (Artemisia annua), have garnered considerable attention for their potential as anticancer agents. While artemisinin itself has demonstrated anticancer properties, its derivative, DHA, consistently displays superior performance in preclinical studies. This comparison guide provides a detailed analysis of their anticancer activities, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for DHA and artemisinin in various cancer cell lines, demonstrating the generally lower concentrations of DHA required to inhibit cancer cell growth.
| Cancer Type | Cell Line | This compound (DHA) IC50 (µM) | Artemisinin (ART) IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 129.1 (24h) | 396.6 (24h) | [1] |
| MDA-MB-231 | 62.95 (24h) | 336.63 (24h) | [1] | |
| Lung Cancer | A549 | - | 28.8 (µg/mL) | [1] |
| H1299 | - | 27.2 (µg/mL) | [1] | |
| PC9 | 19.68 (48h) | - | [1] | |
| NCI-H1975 | 7.08 (48h) | - | [1] | |
| Colon Cancer | SW1116 | 63.79 ± 9.57 (24h) | >100 | [2][3] |
| SW480 | 65.19 ± 5.89 (24h) | >100 | [2][3] | |
| SW620 | 15.08 ± 1.70 (24h) | >100 | [2][3] | |
| DLD-1 | 38.46 ± 4.15 (24h) | >100 | [2][3] | |
| HCT116 | 21.96 ± 0.31 (72h) | >100 | [2][3] | |
| COLO205 | 30.12 ± 2.11 (24h) | >100 | [2][3] | |
| Leukemia | HL-60 | <1 (48h) | - | [4] |
| Liver Cancer | HepG2 | 40.2 (24h) | - | [1] |
| Hep3B | 29.4 (24h) | - | [1] | |
| Huh7 | 32.1 (24h) | - | [1] | |
| PLC/PRF/5 | 22.4 (24h) | - | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of DHA and artemisinin on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of DHA or artemisinin and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is employed to quantify the induction of apoptosis by DHA and artemisinin.
-
Cell Treatment: Treat cancer cells with DHA or artemisinin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of DHA and artemisinin on cell cycle progression.[5][6][7]
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
This compound and artemisinin exert their anticancer effects through the modulation of various signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
This compound (DHA) Signaling Pathways
DHA has been shown to modulate multiple signaling pathways to execute its anticancer functions. Notably, it inhibits the Hedgehog and TGF-β1/ALK5/SMAD2 signaling pathways, both of which are crucial for cancer cell proliferation, migration, and invasion.[8][9] Furthermore, DHA can induce G2/M cell cycle arrest by targeting the CDK1/CCNB1/PLK1 signaling axis.[10]
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. igbmc.fr [igbmc.fr]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. This compound inhibits endothelial cell migration via the TGF-β1/ALK5/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits endothelial cell migration via the TGF-β1/ALK5/SMAD2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dihydroartemisinin's Therapeutic Targets: A Comparative Guide to CRISPR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), a potent derivative of artemisinin, has demonstrated significant therapeutic potential beyond its well-established antimalarial activity, particularly in oncology. Identifying and validating its molecular targets is a critical step in advancing DHA-based therapies. This guide provides a comparative overview of cutting-edge and conventional techniques for validating DHA's therapeutic targets, with a special focus on the revolutionary CRISPR-Cas9 system. We present supporting data from various validation methods, detailed experimental protocols, and visual representations of key signaling pathways and workflows to empower researchers in their drug development endeavors.
Comparison of Target Validation Methods: CRISPR vs. Alternatives
The validation of a drug's therapeutic target is fundamental to understanding its mechanism of action and predicting its clinical efficacy. While several methods exist, CRISPR-Cas9 has emerged as a powerful tool for its precision and versatility. Here, we compare CRISPR-Cas9 with other commonly used techniques.
| Method | Principle | Advantages | Limitations | Relevance to DHA Target Validation |
| CRISPR-Cas9 | Gene editing at the DNA level, leading to permanent knockout or modification of the target gene. | - High specificity and efficiency : Precisely targets and disrupts genes.[1][2] - Permanent knockout : Complete loss-of-function mimics a highly effective drug.[1][3] - Versatile : Can be used for gene knockout, activation (CRISPRa), or interference (CRISPRi).[4] | - Potential for off-target effects : Requires careful guide RNA design and validation. - Lethality in essential genes : Knocking out genes essential for cell survival can complicate analysis.[1] - Longer timeline for stable cell line generation : Isolating and verifying knockout clones can be time-consuming.[3] | Ideal for definitively validating putative DHA targets identified through other means, such as proteomics, by observing the phenotypic effect of their complete removal. |
| RNA Interference (RNAi) | Post-transcriptional gene silencing by targeting mRNA for degradation, leading to a temporary "knockdown" of the target protein. | - Rapid and relatively simple : Faster to implement than generating stable CRISPR knockout lines.[3][5][6] - Suitable for essential genes : Partial knockdown may not be lethal, allowing for functional studies. | - Incomplete knockdown : Residual protein expression can lead to ambiguous results.[2] - Off-target effects : siRNAs can inadvertently silence other genes.[2][4] - Transient effect : The silencing effect is temporary.[3] | Useful for high-throughput screening to identify potential DHA targets and for validating hits where a complete knockout might be lethal.[5][7] |
| Quantitative Proteomics | Identification and quantification of proteins that directly interact with a drug molecule. Methods include chemical proteomics and thermal proteome profiling. | - Unbiased identification : Can identify novel and unexpected drug targets. - Direct evidence of interaction : Demonstrates a physical interaction between the drug and the protein. | - Requires specialized equipment and expertise : Mass spectrometry-based techniques can be complex. - May not reveal functional consequence : Binding does not always equate to a change in protein function. | A powerful initial step to identify a broad range of potential DHA targets for subsequent validation by genetic methods like CRISPR or RNAi. |
| Pharmacological Inhibition | Using small molecule inhibitors that are known to target a specific protein or pathway to see if they mimic the effects of the drug of interest. | - Directly tests druggability : Provides evidence that modulating the target with a small molecule can produce a therapeutic effect. | - Inhibitor specificity : Small molecule inhibitors can have off-target effects, confounding results. - Availability : Specific inhibitors may not be available for all potential targets. | Can be used to corroborate findings from genetic methods and to explore the therapeutic potential of targeting a specific pathway affected by DHA. |
Quantitative Data on this compound's Putative Targets
While specific studies employing CRISPR-Cas9 to validate DHA's targets are still emerging, quantitative proteomics has identified numerous potential protein interactors. A chemoproteomic study using clickable artemisinin-based probes identified 124 covalent binding protein targets.[8] Another study utilizing a pH-dependent protein precipitation (pHDPP) approach also worked to reveal unknown protein targets of DHA.[9] Furthermore, integrated transcriptomic and proteomic profiling has pointed to CYBA and CYBB as potential anti-inflammatory targets of DHA.[10] These proteomics-identified candidates provide a strong foundation for subsequent validation using CRISPR-Cas9.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout for DHA Target Validation
This protocol provides a generalized workflow for validating a putative DHA target (e.g., "Gene X," identified via proteomics) in a cancer cell line using CRISPR-Cas9.
1. Guide RNA (gRNA) Design and Cloning:
- Design two to four unique gRNAs targeting an early exon of Gene X using an online design tool (e.g., CHOPCHOP, Synthego).
- Synthesize and anneal complementary oligonucleotides for each gRNA.
- Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentivirus Production and Transduction:
- Co-transfect HEK293T cells with the gRNA-cloned vector and lentiviral packaging plasmids.
- Harvest the lentiviral particles after 48-72 hours.
- Transduce the target cancer cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
3. Selection and Clonal Isolation:
- Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
- Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
4. Validation of Gene Knockout:
- Expand individual clones and extract genomic DNA.
- Perform PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
- Confirm the absence of Gene X protein expression in knockout clones by Western blot.
5. Phenotypic Assays:
- Treat both wild-type and Gene X knockout cells with a range of DHA concentrations.
- Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine if the knockout of Gene X confers resistance or sensitivity to DHA.
- Conduct other relevant functional assays, such as proliferation, migration, or apoptosis assays, to assess the role of Gene X in DHA's mechanism of action.
Protocol 2: RNAi-Mediated Knockdown for DHA Target Validation
This protocol outlines a method for transiently silencing a target gene to assess its role in DHA's therapeutic effect.
1. siRNA Design and Synthesis:
- Design and synthesize at least two independent siRNAs targeting different regions of the mRNA of the gene of interest.
- Include a non-targeting (scrambled) siRNA as a negative control.
2. Transfection:
- Culture the target cells to 50-70% confluency.
- Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
3. Validation of Knockdown:
- Harvest cells 48-72 hours post-transfection.
- Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blot.
4. Functional Assays:
- At 24 hours post-transfection, treat the cells with various concentrations of DHA.
- After an additional 24-48 hours, perform phenotypic assays (e.g., cell viability, apoptosis) to determine the effect of gene knockdown on the cellular response to DHA.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for CRISPR-based target validation.
Caption: this compound's impact on key signaling pathways.
Caption: Experimental workflow for CRISPR-Cas9 target validation.
Conclusion
References
- 1. synthego.com [synthego.com]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of RNAi to Genomic Drug Target Validation in Schistosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Integrated transcriptomic and proteomic profiling reveals the anti-inflammatory mechanism of this compound in the treatment of acute liver injury by targeting CYBA and CYBB - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin In Vitro Cross-Resistance with Other Antimalarials: A Comparative Guide
This guide provides a comparative analysis of the in vitro cross-resistance between dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives, and other antimalarial agents. The emergence of artemisinin resistance in Plasmodium falciparum necessitates a thorough understanding of how resistance to this frontline drug class affects susceptibility to other available treatments. This document summarizes key experimental data, details the methodologies used to obtain this data, and illustrates the molecular pathways implicated in resistance.
Quantitative Analysis of In Vitro Cross-Resistance
The development of resistance to this compound in Plasmodium falciparum can significantly alter the parasite's susceptibility to other antimalarial drugs. Laboratory studies involving the in vitro selection of DHA-resistant parasite lines have provided quantitative data on this phenomenon. The following table summarizes the 50% inhibitory concentrations (IC50) of various antimalarials against a DHA-sensitive parent strain (Dd2) and two DHA-resistant clones (DHA1 and DHA2) derived from it. The selection for DHA resistance has been shown to result in a more than 25-fold decrease in susceptibility to DHA itself.[1][2]
| Antimalarial Drug | Class | Dd2 (Parent Strain) IC50 (nM) | DHA1 (DHA-Resistant) IC50 (nM) | DHA2 (DHA-Resistant) IC50 (nM) | Fold Change in Resistance (vs. Dd2) |
| This compound (DHA) | Artemisinin | 7.6 ± 1.5 | 195.8 ± 25.6 | 210.4 ± 30.1 | ~26-28 |
| Artemisinin (ART) | Artemisinin | 5.2 ± 0.9 | 85.3 ± 11.7 | 92.1 ± 12.5 | ~16-18 |
| Artesunate (ATS) | Artemisinin | 3.9 ± 0.7 | 20.1 ± 3.5 | 38.9 ± 5.4 | ~5-10 |
| Artemether (ATM) | Artemisinin | 4.1 ± 0.6 | 21.5 ± 3.9 | 42.3 ± 6.1 | ~5-10 |
| Chloroquine (CQ) | Quinolone | 120.5 ± 15.2 | 350.7 ± 40.1 | 380.4 ± 45.3 | ~2.9-3.2 |
| Mefloquine (MQ) | Quinolone | 25.8 ± 4.1 | 150.6 ± 20.8 | 165.9 ± 22.4 | ~5.8-6.4 |
| Quinine (QN) | Quinolone | 280.7 ± 35.6 | 850.1 ± 90.5 | 910.2 ± 98.7 | ~3.0-3.2 |
| Atovaquone (ATQ) | Naphthoquinone | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.6 ± 0.5 | ~1.25-1.3 |
Data is presented as mean ± standard deviation. The fold change is an approximation based on the provided mean IC50 values.
The data clearly indicates that parasites selected for high-level DHA resistance also exhibit significantly reduced susceptibility to other artemisinin derivatives and to quinoline antimalarials like mefloquine, chloroquine, and quinine.[1] This cross-resistance profile is a major concern for the efficacy of artemisinin-based combination therapies (ACTs), where partner drugs are often from the quinoline class.
Molecular Mechanisms of Resistance
The development of in vitro resistance to DHA is multifactorial, involving genetic changes that enhance the parasite's ability to withstand drug-induced stress. Key mechanisms identified include the amplification of the pfmdr1 gene and an elevated antioxidant defense network.[2] Mutations in the PfK13 gene are also a well-established marker of artemisinin resistance, associated with delayed parasite clearance in clinical settings.[3][4]
Below is a diagram illustrating the proposed mechanism of DHA resistance.
Caption: Proposed molecular pathway of DHA action and resistance in P. falciparum.
Experimental Protocols
The determination of in vitro drug susceptibility and resistance in P. falciparum relies on standardized laboratory assays. The following is a generalized protocol for the SYBR Green I-based fluorescence assay, a common method for determining IC50 values.
1. Parasite Culture and Synchronization:
-
P. falciparum strains are maintained in continuous culture using human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II or human serum.
-
Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment to ensure a uniform starting population for the assay.
2. Drug Plate Preparation:
-
Antimalarial drugs are serially diluted in complete culture medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Control wells containing medium with no drug are included.
3. Drug Susceptibility Assay:
-
Synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 1.5%).
-
The parasite suspension is added to the drug-containing and control wells of the 96-well plate.
-
The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
4. Lysis and Staining:
-
After incubation, the plate is frozen and thawed to lyse the red blood cells and release the parasites.
-
A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
The plate is incubated in the dark to allow the dye to bind to the parasite DNA.
5. Data Acquisition and Analysis:
-
The fluorescence intensity in each well is measured using a fluorescence microplate reader.
-
The fluorescence values are proportional to the amount of parasite DNA, and thus to parasite growth.
-
The IC50 value, the drug concentration at which parasite growth is inhibited by 50% compared to the drug-free control, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow for in vitro antimalarial drug susceptibility testing using the SYBR Green I assay.
References
- 1. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemisinin resistance and malaria elimination: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative analysis of Dihydroartemisinin derivatives against cancer cell lines
A Comparative Analysis of Dihydroartemisinin Derivatives as Anticancer Agents
This compound (DHA), the primary active metabolite of artemisinin, has garnered significant attention for its potent anticancer activities.[1][2] Artemisinin and its derivatives are well-established antimalarial drugs, and their repurposing for cancer therapy is a promising area of research.[3][4] These compounds have demonstrated efficacy against a wide range of cancer cell lines and in animal models, often exhibiting selective cytotoxicity towards cancer cells over normal cells.[5][6] This guide provides a comparative overview of various DHA derivatives, summarizing their efficacy against different cancer cell lines, detailing the experimental protocols used for their evaluation, and illustrating key mechanisms of action.
Mechanisms of Anticancer Activity
The anticancer effects of this compound and its derivatives are multifaceted, involving the modulation of numerous cellular processes and signaling pathways. A key structural feature responsible for their cytotoxic activity is the endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS).[2][3] This induction of oxidative stress is a central event that triggers several downstream anticancer mechanisms.
-
Induction of Apoptosis and Ferroptosis: DHA and its derivatives are potent inducers of apoptosis, or programmed cell death, as evidenced by the activation of caspases 3 and 9, and PARP.[1] They can also induce ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[3]
-
Cell Cycle Arrest: These compounds can disrupt the cancer cell cycle, commonly causing arrest at the G0/G1 or G2/M phases.[4][5] This is achieved by altering the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[5][6]
-
Inhibition of Angiogenesis and Metastasis: DHA has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[3][6] It can also suppress cancer cell migration, invasion, and metastasis by modulating pathways such as Wnt/β-catenin and downregulating matrix metalloproteinases (MMPs).[3][7]
-
Modulation of Signaling Pathways: DHA derivatives impact a multitude of signaling pathways that are often dysregulated in cancer.[8] They have been shown to inhibit pro-survival pathways such as NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin, while activating stress-response pathways like JNK and p38 MAPK.[8][9][10]
-
Induction of Autophagy and ER Stress: The compounds can trigger autophagy and endoplasmic reticulum (ER) stress in cancer cells, which can contribute to cell death.[2][7]
Comparative Efficacy of this compound Derivatives
The cytotoxic efficacy of DHA and its derivatives varies significantly depending on the specific compound and the cancer cell line being tested. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxic potency. The tables below summarize the IC50 values for DHA and several of its derivatives against a variety of human cancer cell lines.
Table 1: IC50 Values of this compound (DHA) Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Breast Cancer | MCF-7 | 129.1 | 24 |
| MDA-MB-231 | 62.95 | 24 | |
| Colorectal Cancer | HCT-116 | 0.59 (Compound 851) | Not Specified |
| Hepatocellular Carcinoma | HepG2 | 40.2 | 24 |
| Hep3B | 29.4 | 24 | |
| Huh7 | 32.1 | 24 | |
| PLC/PRF/5 | 22.4 | 24 | |
| Leukemia | HL-60 | 2 | 48 |
Data sourced from multiple studies.[1][4][7][11]
Table 2: IC50 Values of Novel this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) |
| DHA-Coumarin Hybrid (9d) | HT-29 (Colon) | 0.05 (under anoxic conditions) |
| DHA-Chalcone Hybrid (8) | HL-60 (Leukemia) | 0.3 |
| DHA-Chalcone Hybrid (15) | HL-60 (Leukemia) | 0.4 |
| Artemisinin-Derived Dimer (15) | BGC-823 (Gastric) | 8.30 |
| DHA-Coumarin Hybrids (10a-e) | MDA-MB-231 (Breast) | >25 |
| DHA-Coumarin Hybrids (10a-e) | HCT-116 (Colon) | >25 |
| DHA-Coumarin Hybrids (10a-e) | HT-29 (Colon) | 1.80 - 12.30 |
Data sourced from multiple studies.[7][11][12]
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of anticancer compounds.[13] Below are methodologies for key experiments used to assess the efficacy of DHA derivatives.
Cell Culture and Maintenance
Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[14] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[14]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the DHA derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells by analyzing the cell cycle distribution. Apoptotic cells are characterized by a sub-G1 peak due to DNA fragmentation.
-
Cell Treatment: Treat cells with the DHA derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The percentage of cells in the sub-G1 phase is indicative of apoptosis.
Visualizations
Signaling Pathway Inhibition
The diagram below illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives, a key mechanism in reducing cancer cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by DHA derivatives.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of this compound derivatives against cancer cell lines.
Caption: Workflow for evaluating anticancer effects of DHA derivatives.
Conclusion
This compound and its derivatives represent a promising class of anticancer agents with diverse mechanisms of action.[2] The data indicates that newer, hybrid derivatives can exhibit significantly greater potency than the parent DHA molecule, with some compounds showing efficacy in the nanomolar to low micromolar range.[11][12] The selective toxicity of these compounds towards cancer cells, coupled with their ability to overcome drug resistance, underscores their therapeutic potential.[5] Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their efficacy and safety profiles for cancer treatment.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 4. Artemisinin and Its Derivatives as Potential Anticancer Agents [mdpi.com]
- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 14. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scrc-en.tbzmed.ac.ir [scrc-en.tbzmed.ac.ir]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Dihydroartemisinin's Anticancer Efficacy: A Spotlight on mTOR Signaling
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dihydroartemisinin (DHA) as an anticancer agent, with a specific focus on validating the role of the mTOR signaling pathway in its mechanism of action. We present supporting experimental data, detailed protocols for key validation experiments, and a comparison with established mTOR inhibitors.
This compound (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has garnered significant attention for its anticancer properties.[1] Emerging evidence suggests that one of the primary mechanisms through which DHA exerts its anticancer effects is by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[2][3][4] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many types of cancer.[2] This makes it a prime target for cancer therapy.
This guide delves into the experimental validation of DHA's impact on the mTOR pathway, comparing its effects with those of other mTOR inhibitors and exploring alternative anticancer mechanisms.
The mTOR Signaling Pathway and DHA's Point of Intervention
The mTOR protein is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5] mTORC1 is a central controller of cell growth and proliferation, integrating signals from growth factors, nutrients, and energy status.[5] DHA has been shown to potently inhibit mTORC1-mediated signaling.[2][3][4]
Below is a diagram illustrating the mTOR signaling pathway and the proposed mechanism of DHA's inhibitory action.
Caption: mTOR Signaling Pathway and DHA Intervention.
Comparative Analysis of DHA's Anticancer Effects
To validate the role of mTOR signaling in DHA's anticancer activity, a comparative analysis is essential. The following table summarizes quantitative data from various studies, comparing the effects of DHA alone and in combination with other agents, or across different cancer cell lines.
| Cell Line | Treatment | Concentration (µM) | Effect | Outcome | Reference |
| Rhabdomyosarcoma (Rh30, RD) | DHA | < 3 | Inhibition of proliferation, induction of apoptosis | Potent suppression of mTORC1-mediated phosphorylation of S6K1 and 4E-BP1. | [2][3] |
| Rhabdomyosarcoma (RMS) | DHA | 0-10 | Reduced cell proliferation and viability | Inhibition of mTORC1 signaling. | [5][6] |
| Cisplatin-resistant ovarian cancer (SKOV3/DDP) | DHA + Cisplatin | Not Specified | Enhanced anticancer effect | Inhibition of cisplatin-induced mTOR activation, leading to apoptosis and autophagy. | [1] |
| Pancreatic Cancer | DHA + Gemcitabine | Not Specified | Potentiated anti-tumor effect | Inactivation of NF-κB. | [7] |
| Breast Cancer (MCF-7) | DHA + Paclitaxel | Not Specified | Significantly higher inhibition rate | Synergistic effect on inhibiting cancer cell mitosis. | [7] |
Experimental Protocols for Validation
To rigorously validate the role of mTOR signaling in DHA's anticancer effect, specific experimental protocols are required. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines, cell culture medium, this compound (DHA), mTOR inhibitor (e.g., Rapamycin as a positive control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of DHA, an mTOR inhibitor, or a combination of both. Include a vehicle-treated control group.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
-
Western Blot Analysis for mTOR Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins in the mTOR signaling pathway.
-
Materials: Cancer cell lines, DHA, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-Actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure:
-
Treat cells with DHA for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like Actin.
-
Flow Cytometry for Apoptosis Analysis
This method is used to quantify the percentage of apoptotic cells.
-
Materials: Cancer cell lines, DHA, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Treat cells with DHA for the desired time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Experimental Workflow for Validation
The following diagram outlines a logical workflow for validating the role of the mTOR pathway in DHA's anticancer effects.
Caption: Experimental Workflow for Validation.
Alternative and Complementary Anticancer Mechanisms of DHA
While the inhibition of mTOR signaling is a significant aspect of DHA's anticancer activity, it is not the sole mechanism. DHA has been shown to exert its effects through multiple pathways, including:
-
Induction of Apoptosis: DHA can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1][8]
-
Inhibition of Angiogenesis: DHA can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[1][9]
-
Generation of Reactive Oxygen Species (ROS): The endoperoxide bridge in the DHA molecule can be cleaved in the presence of iron, generating cytotoxic ROS that damage cancer cells.[10]
-
Modulation of the Immune System: DHA can enhance the body's anti-tumor immune response.[11]
-
Inhibition of other signaling pathways: Studies have shown that DHA can also inhibit other signaling pathways involved in cancer progression, such as NF-κB and Wnt/β-catenin.[1]
Conclusion
The evidence strongly supports the role of mTOR signaling inhibition as a key mechanism in the anticancer effects of this compound. Its ability to potently and selectively target the mTORC1 complex makes it a promising candidate for cancer therapy.[2][3][12] The provided experimental protocols and workflow offer a robust framework for researchers to further validate and explore this mechanism. However, it is crucial to recognize that DHA's anticancer efficacy is multifaceted, involving a range of other cellular pathways. Future research should continue to unravel these complex interactions to fully harness the therapeutic potential of DHA in oncology.
References
- 1. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
Dihydroartemisinin vs. Chloroquine: A Head-to-Head Comparison in Resistant P. falciparum
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of chloroquine-resistant Plasmodium falciparum have necessitated a shift in antimalarial treatment strategies. This guide provides a detailed, data-driven comparison of Dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives, and chloroquine against chloroquine-resistant P. falciparum.
Performance Snapshot
This compound consistently demonstrates superior efficacy against chloroquine-resistant P. falciparum in both in vitro and in vivo settings. DHA exhibits significantly lower 50% inhibitory concentrations (IC50), indicating greater potency, and achieves more rapid parasite clearance in clinical settings.
Quantitative Data Comparison
The following tables summarize the key performance indicators for this compound and Chloroquine against chloroquine-resistant P. falciparum.
Table 1: In Vitro Susceptibility of Chloroquine-Resistant P. falciparum Isolates
| Drug | Isolate/Strain | IC50 (nM) | Fold-Resistance Compared to Sensitive Strain | Reference |
| This compound | MZR-I (India) | 12.5 | 4.16 | [1] |
| MZR-II (India) | 11.2 | 3.73 | [1] | |
| MZR-III (India) | 9.8 | 3.26 | [1] | |
| MZR-IV (India) | 8.9 | 2.96 | [1] | |
| Chloroquine | MZR-I (India) | 1211.3 | 403.78 | [1] |
| MZR-II (India) | 987.6 | 329.21 | [1] | |
| MZR-III (India) | 899.2 | 299.74 | [1] | |
| MZR-IV (India) | 781.6 | 260.55 | [1] |
Table 2: In Vivo Efficacy in Patients with Chloroquine-Resistant P. falciparum Malaria
| Drug | Parameter | Value | Geographic Region | Reference |
| This compound | Parasite Clearance Time (PCT) | Not directly measured for DHA alone | Nigeria | [2][3] |
| Treatment Failure Rate | 0% | Nigeria | [2][3] | |
| Chloroquine | Parasite Clearance Time (PCT) | 73.5 ± 45.44 hours | Nigeria | [2][3] |
| Treatment Failure Rate | 16% | Nigeria | [2][3] |
Mechanisms of Action and Resistance
The disparate efficacy of this compound and Chloroquine in resistant parasites stems from their distinct mechanisms of action and the parasite's ability to counteract them.
Chloroquine: Targeting Heme Detoxification
Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. There, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine is thought to bind to heme, preventing its polymerization into hemozoin crystals. The accumulation of free heme is toxic to the parasite.
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. These mutations result in a transporter protein that actively effluxes chloroquine from the food vacuole, preventing it from reaching its target.
This compound: Iron-Mediated Free Radical Damage
DHA's mechanism of action is not fully elucidated but is understood to involve its endoperoxide bridge. Inside the parasite, particularly within the iron-rich food vacuole, the endoperoxide bridge is cleaved by ferrous iron (Fe²⁺), a product of heme degradation. This cleavage generates a cascade of reactive oxygen species (ROS) and other free radicals. These highly reactive molecules then damage a wide range of parasite proteins and other macromolecules, leading to oxidative stress and parasite death. The promiscuous nature of this damage makes it difficult for the parasite to develop specific resistance mechanisms.
Experimental Protocols
In Vitro Susceptibility Testing
In vitro susceptibility to antimalarial drugs is commonly assessed using a schizont maturation or growth inhibition assay.
-
Parasite Culture : A chloroquine-resistant strain of P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with serum and incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation : Serial dilutions of this compound and Chloroquine are prepared in a 96-well microtiter plate.
-
Assay : Synchronized ring-stage parasites are added to the drug-containing wells and incubated for 48-72 hours.
-
Data Analysis : Parasite growth is quantified using methods such as microscopy (counting schizonts), fluorometry (e.g., SYBR Green I), or colorimetry (e.g., pLDH assay). The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.
References
- 1. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy Study of Chloroquine this compound and this compound plus Mefloquine Combination in Children with acute uncomplicated falciparum Malaria | Nigerian Quarterly Journal of Hospital Medicine [ajol.info]
- 3. researchgate.net [researchgate.net]
Efficacy of Dihydroartemisinin in combination with other chemotherapeutic agents
For Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has garnered significant attention for its anticancer properties. Emerging evidence strongly suggests that its efficacy is markedly enhanced when used in combination with conventional chemotherapeutic agents. This guide provides a comparative analysis of DHA's performance with other alternatives, supported by experimental data, to inform preclinical and clinical research in oncology.
Efficacy of this compound Combination Therapy: In Vitro Studies
The synergistic effect of this compound (DHA) in combination with standard chemotherapeutic drugs, such as cisplatin and doxorubicin, has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the Combination Index (CI) are crucial parameters to quantify these effects. A CI value of less than 0.9 indicates synergism, a value between 0.9 and 1.1 suggests an additive effect, and a value greater than 1.1 indicates antagonism.
| Cancer Type | Cell Line | Drug Combination | IC50 (Monotherapy) | IC50 (Combination) | Combination Index (CI) | Reference |
| Lung Cancer | A549 | DHA | 20 µM | 20 µM (DHA) + 10 µM (Cisplatin) | < 0.9 | [1] |
| Cisplatin | 10 µM | [1] | ||||
| H1975 | DHA | 40 µM | 40 µM (DHA) + 10 µM (Cisplatin) | < 0.9 | [1] | |
| Cisplatin | 10 µM | [1] | ||||
| H1299 | DHA | 2.5-80 µM (48h) | Not specified | 0.338 - 0.840 | [2] | |
| Cisplatin | 1.56-50 µM (48h) | [2] | ||||
| Breast Cancer | MCF-7 | DHA + Doxorubicin | Not specified | Not specified | < 0.9 | [3][4] |
| MDA-MB-231 | DHA | 131.37 ± 29.87 µmol/L | 50 µmol/L (DHA) + 0.5 µmol/L (Doxorubicin) | < 0.9 | [5] | |
| Doxorubicin | 0.5 µmol/L | [5] | ||||
| T-47D | DHA + Doxorubicin | Not specified | Not specified | < 0.9 | [3] |
In Vivo Efficacy of this compound Combination Therapy
Preclinical studies using xenograft models in mice have further validated the enhanced antitumor effects of DHA combination therapy. These studies are crucial for assessing the therapeutic potential in a living organism.
| Cancer Type | Animal Model | Drug Combination & Dosage | Tumor Growth Inhibition | Findings | Reference |
| Lung Cancer | A549 Xenograft | DHA + Cisplatin | Greater than monotherapy | The combination of DHA and cisplatin resulted in a more significant degree of tumor growth inhibition compared to either drug alone. | [6][7] |
| Breast Cancer | HeLa Xenograft | DHA (10 µg/ml) + Doxorubicin (10 µg/ml) | Significantly higher than monotherapy | The combined treatment group showed the greatest inhibition of tumor size. | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the studies of DHA combination therapy.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Add 10 µL of various concentrations of DHA, the chemotherapeutic agent, or their combination to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired drug concentrations for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Starve cells in a serum-free medium for 24 hours.
-
Chamber Seeding: Resuspend the cells in a serum-free medium and seed them into the upper chamber of a Transwell insert.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a time sufficient for cell migration (e.g., 24 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells under a microscope.
Signaling Pathways and Mechanisms of Action
DHA in combination with chemotherapeutic agents has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Experimental Workflow for Combination Drug Screening
References
- 1. This compound Sensitizes Lung Cancer Cells to Cisplatin Treatment by Upregulating ZIP14 Expression and Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. scispace.com [scispace.com]
- 4. Synergistic anti-cancer activity of the combination of this compound and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safe Disposal of Dihydroartemisinin: A Procedural Guide for Laboratory Professionals
The proper management and disposal of dihydroartemisinin (DHA) are critical for ensuring laboratory safety and environmental protection. As a potent antimalarial compound and a key component in drug development, its handling requires adherence to strict protocols to mitigate risks associated with chemical exposure and environmental contamination. This guide provides a step-by-step operational plan for the safe disposal of DHA and associated contaminated materials in a research and development setting.
Regulatory Framework
In the United States, the disposal of chemical and pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] While this compound is not specifically listed as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is imperative to manage its disposal in accordance with all federal, state, and local regulations for chemical waste.[4] Healthcare facilities and laboratories should be aware of the EPA's Subpart P regulations, which provide specific requirements for managing hazardous waste pharmaceuticals, including a ban on flushing such materials down the drain.[2]
Step-by-Step Disposal Protocol
This protocol outlines the essential procedures for safely handling and disposing of this compound waste from generation to final disposal.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first step in a compliant waste management process.
-
Identify Waste Streams: this compound waste may include:
-
Expired or unused pure DHA powder.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Spill cleanup materials.
-
Solutions containing DHA.
-
-
Use Designated Containers: Collect all DHA waste in suitable, clearly labeled, and closed containers.[5][6] The containers should be durable, chemically resistant, and feature secure lids to prevent leaks or spills.
-
Labeling: Label waste containers clearly with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department or the waste disposal vendor.
Step 2: Personal Protective Equipment (PPE)
All personnel handling this compound waste must use appropriate PPE to prevent skin, eye, and respiratory exposure.[4][5][7]
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][6] |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4][7] |
| Skin Protection | Wear a lab coat or impervious clothing.[4][7] |
| Respiratory Protection | If dust formation is possible or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[5][7] |
Step 3: Spill Management
In the event of a spill, immediate and safe cleanup is essential to prevent exposure and environmental release.
-
Ensure Ventilation: Handle spills in a well-ventilated area.[5]
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[5][7]
-
Contain Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Cleanup:
-
Use spark-proof tools and explosion-proof equipment.[5]
-
For solid spills, avoid creating dust.[5][6] Carefully sweep or vacuum the spillage and collect it in a suitable, closed container for disposal.[4][6]
-
Collect adhered or collected material promptly for disposal in accordance with regulations.[5]
-
-
Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[4]
Step 4: Final Disposal
The disposal of this compound must be handled by qualified professionals to ensure regulatory compliance and environmental safety. Discharging DHA into sewer systems or waterways is strictly prohibited.[5]
| Method | Description |
| Recommended: Controlled Incineration | The preferred and safest method is to burn the material in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[4][5][6] This ensures the complete destruction of the active pharmaceutical ingredient. |
| Alternative: Licensed Disposal Company | Offer surplus, expired, or waste this compound to a licensed professional waste disposal service or a chemical destruction plant.[5][6] This is the most common and compliant route for research laboratories. |
| Prohibited: Sewer/Drain Disposal | Do not discharge this compound to sewer systems.[5] The EPA strongly recommends eliminating this practice for all pharmaceuticals to prevent contamination of water sources.[1] |
| Prohibited: General Landfill (Unused Product) | Do not dispose of pure or unused this compound in a sanitary landfill. Only certain types of treated waste or specially prepared packaging may be suitable for landfilling under strict guidance. |
Step 5: Disposal of Contaminated Packaging
Containers that have held this compound must also be managed correctly.
-
Decontamination: Whenever possible, containers should be triple-rinsed (or equivalent) with a suitable solvent.[5] The rinsate must be collected and disposed of as chemical waste.
-
Disposal:
-
Recycling/Reconditioning: After triple-rinsing, containers can be offered for recycling or reconditioning.[5]
-
Landfill: Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[5]
-
Incineration: Combustible packaging materials can be disposed of via controlled incineration.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. echemi.com [echemi.com]
Personal protective equipment for handling Dihydroartemisinin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dihydroartemisinin. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Quantitative Data
This compound is classified as an organic peroxide (Type C), which indicates that it may cause a fire when heated.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[1] To date, specific occupational exposure limits for this compound have not been established.[2]
| Property | Value | Source |
| Molecular Formula | C15H24O5 | [1][3] |
| Molecular Weight | 284.35 g/mol | [1][3] |
| GHS Classification | Organic Peroxide (Type C), Hazardous to the aquatic environment (long-term hazard, Category 2) | [1] |
| Occupational Exposure Limits | No data available | [2][4][5][6][7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure to this compound. The following equipment should be worn at all times when handling the compound.[8][9]
-
Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves are required.[8] Gloves must be inspected for tears or punctures before use.
-
Gowns: A disposable, back-closing gown that has been tested for resistance to hazardous drugs is mandatory.[8][9]
-
Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn to protect against splashes and aerosols.[2][4][10] Standard safety glasses are not sufficient.
-
Respiratory Protection: When handling the powder outside of a containment device (e.g., weighing), a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of airborne particles.[2][9][10]
-
Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.
Experimental Workflow for Safe Handling
The following step-by-step protocol is designed to ensure the safe handling of this compound throughout the experimental process.
3.1. Preparation and Weighing
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood, to minimize aerosol generation.[9]
-
Donning PPE: Before entering the designated area, don all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and eye/face protection.
-
Weighing: Use a dedicated set of weighing tools (spatulas, weigh boats). Tare the balance with the weigh boat inside the containment unit. Carefully transfer the desired amount of this compound powder.
-
Cleaning: After weighing, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% isopropyl alcohol) followed by a cleaning agent. Dispose of all contaminated disposables as hazardous waste.
3.2. Solubilization and Dilution
-
In a Containment Unit: Perform all solubilization and dilution steps within the BSC or containment hood.
-
Solvent Addition: Add the solvent to the vessel containing the this compound powder slowly to avoid splashing.
-
Mixing: Use a sealed container for mixing or vortexing to prevent aerosol generation.
3.3. Post-Handling
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. Remove outer gloves first, followed by the gown, shoe covers, face/eye protection, and finally the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, weigh boats, and other disposables, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.[3]
-
Disposal Method: All this compound waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3][7]
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures immediately.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, cover the spill with an absorbent material to prevent further spread.[1]
-
Do not attempt to clean up a large spill without appropriate respiratory protection and training. Follow institutional protocols for hazardous material spills.
-
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.[3]
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pogo.ca [pogo.ca]
- 9. gerpac.eu [gerpac.eu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
